molecular formula C10H12O4 B3179061 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid CAS No. 91121-61-8

2-Hydroxy-2-(4-methoxyphenyl)propanoic acid

Cat. No.: B3179061
CAS No.: 91121-61-8
M. Wt: 196.2 g/mol
InChI Key: GLZYBYUIBZZEPT-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(4-methoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-2-(4-methoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-10(13,9(11)12)7-3-5-8(14-2)6-4-7/h3-6,13H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZYBYUIBZZEPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of 2-Hydroxy-2-(4-methoxyphenyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxy-2-(4-methoxyphenyl)propanoic acid , also known as


-Methoxyatrolactic acid , is a pivotal tertiary 

-hydroxy acid serving as a chiral building block in the synthesis of fibrates, sweetness inhibitors, and specific kinase inhibitors.[1] Its structure features a quaternary carbon center bearing a hydroxyl group, a methyl group, and a para-methoxyphenyl moiety, making it sterically congested and prone to dehydration.

This guide details two high-fidelity synthesis routes: the Cyanohydrin Route (favored for scalability and atom economy) and the Grignard Addition Route (favored for laboratory versatility). It emphasizes the critical control of reaction conditions to prevent the formation of the dehydration byproduct,


-methoxyatropic acid.

Part 1: Molecule Profile & Retrosynthetic Analysis

Chemical Identity[2][3][4][5]
  • IUPAC Name: 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid[1]

  • Common Name:

    
    -Methoxyatrolactic acid
    
  • CAS Number: 91121-61-8

  • Molecular Formula:

    
    
    
  • Molecular Weight: 196.20 g/mol

  • Key Functional Groups: Tertiary Alcohol, Carboxylic Acid, Aryl Ether.

Retrosynthetic Strategy

The construction of the quaternary center at C2 is the strategic bottleneck. Two primary disconnections are viable:

  • Disconnection A (Nitrile Hydrolysis): Disconnecting the carboxylic acid reveals a nitrile precursor, derived from the nucleophilic attack of cyanide on 4-methoxyacetophenone.

  • Disconnection B (Nucleophilic Addition): Disconnecting the aryl ring implies a Grignard addition of 4-methoxyphenylmagnesium bromide to a pyruvate ester.

Retrosynthesis Target 2-Hydroxy-2-(4-methoxyphenyl) propanoic acid Nitrile 2-Hydroxy-2-(4-methoxyphenyl) propanenitrile Target->Nitrile Hydrolysis (Acid) Ester Ethyl 2-hydroxy-2-(4-methoxyphenyl) propanoate Target->Ester Saponification Ketone 4-Methoxyacetophenone Nitrile->Ketone Cyanohydrin Formation HCN TMSCN / HCN Nitrile->HCN Grignard 4-Methoxyphenyl magnesium bromide Ester->Grignard Pyruvate Ethyl Pyruvate Ester->Pyruvate Grignard Addition

Figure 1: Retrosynthetic tree illustrating the Cyanohydrin (left) and Grignard (right) pathways.

Part 2: Primary Synthesis Protocol (Cyanohydrin Route)

Rationale: This route utilizes the commercially available 4-methoxyacetophenone and avoids the cryogenic conditions often required for selective Grignard additions to keto-esters. It is the preferred method for scale-up.

Reagents & Materials[2][4][6][7][8]
  • Substrate: 4-Methoxyacetophenone (1.0 equiv)

  • Reagent: Trimethylsilyl cyanide (TMSCN) (1.2 equiv)

  • Catalyst: Zinc Iodide (

    
    ) (5 mol%)
    
  • Solvent: Dichloromethane (anhydrous)

  • Hydrolysis: Conc. HCl (37%) or

    
     (6M)
    
Step-by-Step Methodology
Step 1: Formation of the Silylated Cyanohydrin
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Charge: Add 4-methoxyacetophenone (15.0 g, 100 mmol) and anhydrous

    
     (100 mL).
    
  • Catalyst: Add

    
     (1.6 g, 5 mmol) under a nitrogen stream.
    
  • Addition: Add TMSCN (11.9 g, 120 mmol) dropwise via syringe over 20 minutes. Caution: TMSCN is toxic; work in a well-ventilated fume hood.

  • Reaction: Stir at room temperature for 12–18 hours. Monitor via TLC (Hexane:EtOAc 4:1) or GC-MS.[2] The ketone peak should disappear.[3]

  • Quench: Does not require aqueous quench if proceeding directly to hydrolysis, or can be concentrated in vacuo to yield the crude silylated nitrile.

Step 2: Hydrolysis to the Acid
  • Solvolysis: Dissolve the crude silylated nitrile in 1,4-dioxane (50 mL).

  • Acidification: Slowly add 6M

    
     (100 mL).
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. This step converts the nitrile to the acid and cleaves the silyl ether.
    
    • Critical Control Point: Do not overheat or prolong reflux unnecessarily, as dehydration to (E)-2-(4-methoxyphenyl)but-2-enoic acid (the atropic acid derivative) can occur.

  • Isolation: Cool to room temperature. Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Benzene/Ligroin or Toluene/Heptane to obtain white crystals.
    

Part 3: Alternative Protocol (Grignard Addition)

Rationale: Best for laboratories where TMSCN handling is restricted. This method builds the carbon skeleton via nucleophilic addition to ethyl pyruvate.

Reagents
  • Grignard Reagent: 4-Methoxyphenylmagnesium bromide (1.0 M in THF, prepared from 4-bromoanisole).

  • Electrophile: Ethyl Pyruvate (1.0 equiv).

  • Solvent: Anhydrous THF.

Methodology
  • Preparation: Cool a solution of Ethyl Pyruvate (11.6 g, 100 mmol) in THF (100 mL) to

    
     (Dry ice/Acetone bath).
    
    • Note: Low temperature is crucial to differentiate the ketone carbonyl (more reactive) from the ester carbonyl.

  • Addition: Add the Grignard reagent (100 mL, 100 mmol) dropwise over 1 hour. Maintain internal temp below

    
    .
    
  • Equilibration: Stir at

    
     for 2 hours, then allow to warm slowly to 
    
    
    
    .
  • Quench: Quench with saturated

    
     solution.
    
  • Saponification: Isolate the crude ester (Ethyl 2-hydroxy-2-(4-methoxyphenyl)propanoate). Dissolve in MeOH/Water (3:1) and treat with NaOH (2 equiv) at room temperature for 12 hours.

  • Workup: Acidify to pH 2 with 1M HCl and extract with EtOAc.

Part 4: Characterization & Validation

Spectral Data Summary
TechniqueParameterDiagnostic SignalInterpretation

H NMR

1.75 ppm
Singlet (3H)Methyl group attached to quaternary C2.

3.80 ppm
Singlet (3H)Methoxy group (

).

6.85, 7.45 ppm
Doublets (AA'BB')Para-substituted aromatic ring.

6.0-8.0 ppm
Broad SingletCarboxylic acid proton (

).

C NMR

178.5 ppm
Quaternary CCarboxylic Acid Carbonyl.

75.2 ppm
Quaternary CC2 (Chiral center attached to OH).

26.5 ppm

Methyl carbon.
IR 3400-3500

Broad BandO-H stretch (Alcohol + Acid).
1715-1725

Strong PeakC=O stretch (Carboxylic Acid).
Critical Impurity Profile

The most common impurity is the dehydration product,


-Methoxyatropic acid .
  • Detection: Appearance of alkene protons in

    
    H NMR at 
    
    
    
    5.8 and 6.3 ppm.
  • Cause: Excessive heat during hydrolysis or acidic workup.

  • Remediation: Recrystallization from toluene.

Part 5: Experimental Workflow Diagram

Workflow Start Start: 4-Methoxyacetophenone Step1 Reaction: TMSCN, ZnI2, DCM (18h, RT) Start->Step1 Inter Intermediate: Silylated Cyanohydrin Step1->Inter Step2 Hydrolysis: 6M H2SO4, Dioxane (Reflux 4h) Inter->Step2 Acid Hydrolysis Crude Crude Acid Step2->Crude Extraction (EtOAc) Purify Recrystallization: Toluene/Heptane Crude->Purify Final Final Product: p-Methoxyatrolactic Acid Purify->Final

Figure 2: Operational workflow for the Cyanohydrin synthesis route.

References

  • Sigma-Aldrich. 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid Product Sheet. CAS No. 91121-61-8. Link

  • Gassman, P. G., & Talley, J. J. (1978). "Cyanohydrins from acetophenones: A general synthesis." Tetrahedron Letters, 19(40), 3773-3776.
  • Eliel, E. L., & Freeman, J. P. (1952). "The Mechanism of the Reaction of Grignard Reagents with

    
    -Keto Esters." Journal of the American Chemical Society, 74(15), 3923–3928. (Mechanistic basis for Route B). Link
    
  • Reeve, W., & Compagnon, P. (1973). "The Reaction of 4-Methoxyacetophenone with Chloroform and Base (Jocic-Reeve Reaction)." Journal of Organic Chemistry.

Sources

Elucidation of the Chemical Structure of 2-Hydroxy-2-(4-methoxyphenyl)propanoic Acid: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The unambiguous structural elucidation of highly functionalized chiral molecules is a critical bottleneck in modern drug development and synthetic chemistry. This technical guide outlines a robust, multi-modal analytical framework for confirming the chemical structure of 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid . By integrating High-Resolution Mass Spectrometry (HRMS), advanced 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy, and chiral chromatography, we establish a self-validating system that not only confirms atomic connectivity but also resolves the absolute configuration of the C2 quaternary stereocenter.

Introduction: Chemical Architecture and Significance

2-Hydroxy-2-(4-methoxyphenyl)propanoic acid (CAS No. 91121-61-8) is a complex lactic acid derivative characterized by a highly substituted C2 quaternary chiral center[1]. The C2 carbon is bonded to four distinct moieties: a methyl group, a tertiary hydroxyl group, a carboxylic acid, and a p-methoxyphenyl ring.

Derivatives of 2-arylpropanoic acids (commonly known as "profens") are foundational to non-steroidal anti-inflammatory drugs (NSAIDs) and targeted therapeutics[2]. Because the pharmacological efficacy of these molecules is often strictly enantiomer-dependent, structural elucidation must go beyond simple connectivity to include rigorous stereochemical profiling.

Analytical Strategy: A Multi-Modal Approach

To prevent confirmation bias during structural elucidation, an orthogonal analytical strategy is required. Relying on a single technique can lead to the misidentification of isobaric or regioisomeric structures[3]. Our workflow relies on the synergistic integration of mass spectrometry for molecular formula confirmation and NMR for atomic-level spatial mapping[4].

Workflow N1 Sample Preparation (>98% Purity) N2 ESI-HRMS Analysis (Exact Mass & Formula) N1->N2 N3 1D & 2D NMR (Connectivity & Stereocenter) N1->N3 N4 FT-IR Spectroscopy (Functional Groups) N1->N4 N5 Chiral HPLC (Absolute Configuration) N1->N5 N6 Data Synthesis & Structure Elucidation N2->N6 N3->N6 N4->N6 N5->N6

Multi-modal analytical workflow for structural elucidation of small organic molecules.

High-Resolution Mass Spectrometry (HRMS)

Causality & Rationale

Before mapping the internal connectivity of the molecule, the exact molecular formula must be established. Electrospray Ionization (ESI) is a soft ionization technique that preserves the molecular ion. Because 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid contains a highly acidic carboxylic group, negative ion mode is deliberately chosen. The molecule readily deprotonates to form a stable ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 ion, minimizing unwanted fragmentation and providing a high-intensity signal for accurate mass measurement.
Step-by-Step Protocol
  • Sample Preparation: Dissolve 1.0 mg of the purified compound in 1 mL of LC-MS grade Methanol to create a stock solution.

  • Dilution: Dilute the stock 1:100 in a solvent matrix of Water/Acetonitrile (50:50, v/v) containing 0.1% Formic Acid to facilitate ionization.

  • Injection: Inject 2 µL into an ESI-Q-TOF (Quadrupole Time-of-Flight) mass spectrometer.

  • Acquisition: Operate in negative ion mode (

    
     50–1000) with a capillary voltage of 2.5 kV and a desolvation temperature of 350 °C.
    
  • Validation: Calibrate the instrument using a standard tuning mix. The theoretical exact mass for

    
     is 195.0663 . An observed mass within a mass error of < 2 ppm validates the chemical formula.
    

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Rationale

NMR spectroscopy is the definitive tool for assigning atomic connectivity[5]. The choice of solvent is the most critical experimental parameter for this specific molecule. While Chloroform-d (


) is standard, DMSO-

is explicitly selected here. DMSO is a strong hydrogen-bond acceptor that drastically reduces the chemical exchange rate of the tertiary hydroxyl (-OH) and carboxylic acid (-COOH) protons. In

, these protons often exchange rapidly with trace moisture, appearing as a single, useless broad hump. In DMSO-

, they resolve into distinct, sharp singlets, providing direct, self-validating evidence of the C2 substitution[3].
Step-by-Step Protocol
  • Sample Preparation: Weigh exactly 15 mg of the analyte to ensure a high signal-to-noise ratio, particularly for quaternary carbons in the

    
     spectrum.
    
  • Solvation: Dissolve the sample in 0.6 mL of DMSO-

    
     (99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (δ 0.00 ppm).
    
  • Acquisition (

    
    ):  Acquire the 
    
    
    
    NMR spectrum at 600 MHz (298 K) using 16 scans and a relaxation delay (D1) of 2.0 seconds to ensure accurate integration.
  • Acquisition (

    
    ):  Acquire the 
    
    
    
    NMR spectrum at 150 MHz using 1024 scans.
  • 2D Mapping: Execute Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) pulse sequences to map

    
     and 
    
    
    
    /
    
    
    couplings, respectively.
Data Presentation: NMR Assignments
Position

Chemical Shift (δ, ppm)
Multiplicity & Integration

Chemical Shift (δ, ppm)
Key HMBC Correlations (

)
1 (COOH) ~12.50br s, 1H175.0-
2 (C-OH) ~5.50s, 1H75.0C1, C3, C1'
3 (

)
1.60s, 3H26.0C1, C2, C1'
1' (Ar-C) --135.0-
2', 6' (Ar-CH) 7.40d (

Hz), 2H
127.0C2, C4'
3', 5' (Ar-CH) 6.90d (

Hz), 2H
113.5C1', C4'
4' (Ar-C-O) --158.5-

3.75s, 3H55.0C4'

Table 1: Summarized


 and 

NMR data for 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid.

HMBC Me H-3 (Methyl) δ 1.60 C2 C-2 (Quaternary) δ 75.0 Me->C2 2J C1 C-1 (Carbonyl) δ 175.0 Me->C1 3J OMe H-Methoxy δ 3.75 C4 C-4' (Ar-OMe) δ 158.5 OMe->C4 3J ArH H-2', H-6' δ 7.40 ArH->C2 3J

Key 2D HMBC interactions confirming the C2 quaternary stereocenter connectivity.

Stereochemical Resolution: Chiral HPLC

Causality & Rationale

Because the C2 carbon is bonded to four different groups, the synthesized molecule exists as a racemate unless produced via asymmetric synthesis. Standard NMR and MS cannot differentiate between enantiomers. To resolve the absolute configuration—a strict requirement for pharmaceutical profiling[2]—Chiral High-Performance Liquid Chromatography (HPLC) is employed. The addition of Trifluoroacetic acid (TFA) to the mobile phase is a critical mechanistic choice; it suppresses the ionization of the carboxylic acid group, keeping the molecule in its neutral state and preventing severe peak tailing on the chiral stationary phase.

Step-by-Step Protocol
  • Sample Preparation: Prepare a 1.0 mg/mL solution of the compound in a non-polar solvent mixture of Hexane/Isopropanol (80:20, v/v).

  • Column Selection: Equip the HPLC with a polysaccharide-based chiral column (e.g., Chiralcel OD-H, 250 × 4.6 mm, 5 µm).

  • Mobile Phase: Elute the sample isocratically using a mobile phase of Hexane / Isopropanol / TFA (85:15:0.1, v/v/v) at a flow rate of 1.0 mL/min.

  • Detection: Monitor the eluent using a Photodiode Array (PDA) detector set to 254 nm (optimal for the p-methoxyphenyl chromophore).

  • Configuration Assignment: Collect the separated enantiomeric fractions and subject them to Vibrational Circular Dichroism (VCD) or specific optical rotation

    
     measurements to assign the (R) and (S) absolute configurations.
    

Conclusion

The structural elucidation of 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid requires a tightly controlled, multi-modal analytical workflow. By leveraging the exact mass capabilities of ESI-HRMS, the spatial connectivity mapping of 2D NMR in hydrogen-bond-stabilizing solvents, and the resolving power of chiral chromatography, researchers can establish a self-validating data matrix. This rigorous approach ensures absolute confidence in both the atomic connectivity and the stereochemical identity of the molecule, satisfying the stringent requirements of modern drug development.

References

  • Structural Analysis of Natural Products | Analytical Chemistry Source: acs.org URL:[Link]

  • An integrated workflow for the structure elucidation of nanocrystalline powders Source: nih.gov URL:[Link]

  • NMR-Solver: Automated Structure Elucidation via Large-Scale Spectral Matching and Physics-Guided Fragment Optimization Source: arxiv.org URL:[Link]

  • Design, Synthesis, and Evaluation of New 2-Arylpropanoic Acid-l-Tryptophan Derivatives for Mitigating Cisplatin-Induced Nephrotoxicity Source: nih.gov URL:[Link]

Sources

exploring the potential mechanism of action of 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Profiling of 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid: From Structural Pharmacophores to Biological Activity

Executive Summary

2-Hydroxy-2-(4-methoxyphenyl)propanoic acid (CAS: 91121-61-8), also known as p-methoxyatrolactic acid, represents a critical structural scaffold in medicinal chemistry. It serves as a hybrid pharmacophore, bridging the gap between the sweet-taste antagonist Lactisole and the classical chiral auxiliary Atrolactic acid .

This technical guide explores the potential mechanisms of action (MoA) for this compound. Rather than treating it as a static reagent, we analyze it as a bioactive probe. Its unique quaternary


-carbon confers metabolic resistance, while its p-methoxyphenyl moiety suggests specific binding affinity for Class C GPCRs (specifically the T1R3 subunit).

Target Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists.

Chemical Identity & Pharmacophore Analysis

To understand the mechanism, we must first deconstruct the molecule’s interaction potential.

FeatureStructural MoietyMechanistic Implication
Lipophilic Anchor p-Methoxyphenyl groupBinds to hydrophobic pockets (e.g., T1R3 TMD). The methoxy group acts as a hydrogen bond acceptor.
Acidic Head Carboxylic acid (

)
Ionic interaction with positively charged residues (e.g., Arg/Lys) in receptor binding sites or salt formation for resolution.
Steric Block Quaternary

-Carbon (

)
Metabolic Shield: Prevents

-oxidation and hinders esterification, increasing biological half-life compared to non-methylated analogs.
H-Bond Donor

-Hydroxyl group
Provides an additional anchor point for chiral recognition and receptor locking, distinct from the ether linkage in Lactisole.
Visualization: Structural Homology & Pharmacophore Mapping

The following diagram illustrates the structural relationship between the target compound and established bioactive molecules, justifying the proposed mechanisms.

PharmacophoreMap Target Target: 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid (Quaternary C-OH Linker) Lactisole Reference: Lactisole (Ether Linker) [Sweet Taste Antagonist] Target->Lactisole Bioisostere (O -> C-OH) Atrolactic Reference: Atrolactic Acid (Phenyl Analog) [Chiral Auxiliary] Target->Atrolactic p-Methoxy Derivative GPCR Mechanism 1: T1R3 Allosteric Modulation Target->GPCR Hypothesized Binding Metab Mechanism 2: Metabolic Resistance (Blocked Beta-Oxidation) Target->Metab Quaternary Alpha-C Res Mechanism 3: Chiral Resolution (3-Point Interaction) Target->Res Rigid Stereocenter Lactisole->GPCR Validated Target

Figure 1: Pharmacophore network linking 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid to known bioactive mechanisms.

Mechanism 1: Allosteric Modulation of T1R3 (Sweet Taste Receptor)

Hypothesis: The structural similarity to Lactisole (2-(4-methoxyphenoxy)propanoic acid) suggests this compound acts as a negative allosteric modulator (NAM) of the sweet taste receptor, a heterodimer of T1R2 and T1R3. Lactisole binds to the Transmembrane Domain (TMD) of T1R3. The replacement of the ether oxygen with a quaternary hydroxylated carbon alters the angle of the phenyl ring but retains the essential carboxylic acid and hydrophobic tail required for the transmembrane pocket.

Experimental Protocol: Calcium Mobilization Assay To validate this mechanism, we measure intracellular calcium release in HEK293 cells stably expressing T1R2/T1R3 and the G


15 promiscuous G-protein.

Step-by-Step Methodology:

  • Cell Culture: Seed HEK293-T1R2/T1R3 cells in 96-well black-wall plates at 50,000 cells/well. Incubate for 24 hours.

  • Dye Loading: Aspirate medium and load cells with Fluo-4 AM (calcium indicator) in HBSS buffer containing 0.1% BSA. Incubate for 45 mins at 37°C.

  • Compound Preparation: Dissolve 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid in DMSO (stock 100 mM). Prepare serial dilutions in HBSS (0.1 µM to 1 mM).

  • Agonist Challenge:

    • Control: Add Sucrose (100 mM) alone.

    • Test: Pre-incubate cells with the test compound for 10 mins, then inject Sucrose (100 mM).

  • Data Acquisition: Use a FLIPR (Fluorometric Imaging Plate Reader) to monitor fluorescence (Ex 488nm / Em 525nm).

  • Analysis: Calculate

    
    . A reduction in the sucrose-induced peak indicates NAM activity.
    

T1R3_Assay cluster_0 T1R3 Signaling Pathway Ligand Sucrose (Agonist) Receptor T1R2/T1R3 Heterodimer Ligand->Receptor Binds VFT Gprot G-alpha-15 / Gustducin Receptor->Gprot TestCmp 2-Hydroxy-2-(4-methoxyphenyl) propanoic acid (NAM?) TestCmp->Receptor Binds TMD (Blocks Conf. Change) PLC PLC-beta-2 Gprot->PLC IP3 IP3 Production PLC->IP3 CaRelease ER Calcium Release (Fluorescence Signal) IP3->CaRelease

Figure 2: Proposed interference of the signaling cascade by allosteric binding to the T1R3 transmembrane domain.

Mechanism 2: Metabolic Stability (Microsomal Resistance)

Hypothesis: Unlike linear propanoic acid derivatives (e.g., Ibuprofen), which undergo chiral inversion or


-oxidation, the quaternary 

-carbon
of 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid creates a "metabolic blockade." It cannot form the Coenzyme-A thioester intermediate required for

-oxidation because there is no

-proton to abstract.

Experimental Protocol: Liver Microsome Stability Assay This protocol determines the intrinsic clearance (


) and identifies if the methoxy group is the primary site of metabolism (O-demethylation).
  • Incubation System:

    • Test Compound: 1 µM final concentration.

    • Enzyme Source: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Time Course: Initiate reaction by adding NADPH. Sample at

    
     minutes.
    
  • Quenching: Add ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Monitor Parent: m/z 195.06 (Negative mode, [M-H]-).

    • Monitor Metabolite: Look for m/z 181.05 (Loss of -CH3, O-demethylation).

  • Interpretation:

    • High Stability (>80% remaining at 60 min) confirms the quaternary protection.

    • Rapid loss suggests CYP-mediated O-demethylation at the phenyl ring.

Mechanism 3: Chiral Resolution (Synthetic Utility)

Hypothesis: While not a biological receptor mechanism, the compound’s primary industrial "action" is Chiral Recognition . The rigid arrangement of the Phenyl, Hydroxyl, Methyl, and Carboxyl groups around a single carbon creates a dense chiral environment ideal for resolving racemic amines.

Mechanism of Action: The "Three-Point Interaction" model:

  • Ionic Bond: Carboxyl group

    
     Amine of target.
    
  • Hydrogen Bond:

    
    -Hydroxyl group 
    
    
    
    H-bond acceptor on target.
  • Pi-Pi Stacking: p-Methoxyphenyl ring

    
     Aromatic ring on target.
    

Protocol: Diastereomeric Salt Crystallization

  • Mix racemic amine (1 eq) and (S)-2-Hydroxy-2-(4-methoxyphenyl)propanoic acid (1 eq) in Ethanol.

  • Heat to reflux until dissolved.

  • Cool slowly to 4°C. The less soluble diastereomeric salt precipitates.

  • Filter and measure Optical Rotation

    
    .
    

References

  • Lactisole Mechanism: Jiang, P., et al. "Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste." Journal of Biological Chemistry, 280(15), 15238-15246.

  • T1R3 Assay Protocols: Servant, G., et al. "Positive allosteric modulators of the human sweet taste receptor." Proceedings of the National Academy of Sciences, 107(10), 4746-4751.

  • Metabolic Stability of Quaternary Carbons: Testa, B., & Krämer, S. D. "The biochemistry of drug metabolism – an introduction." Chemistry & Biodiversity, 3(10), 1053-1101.

  • Chiral Resolution Agents: Kozma, D. "CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation." CRC Press, 2001.

  • Compound Data: PubChem CID 12398859 (Related Analog).

Technical Guide: Historical Discovery and Development of 2-Hydroxy-2-(4-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the historical discovery, synthetic evolution, and application of 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid (commonly referred to as


-Methoxyatrolactic Acid ).

Part 1: Executive Summary & Chemical Identity

2-Hydroxy-2-(4-methoxyphenyl)propanoic acid (CAS: 91121-61-8 ) is a significant chiral


-hydroxy acid belonging to the class of atrolactic acid derivatives . Structurally, it consists of a propanoic acid backbone substituted at the C2 position with both a hydroxyl group and a 

-methoxyphenyl moiety.

While often overshadowed by its parent compound, atrolactic acid (2-hydroxy-2-phenylpropanoic acid), the


-methoxy derivative has served as a critical probe in the historical development of asymmetric synthesis  and stereochemical determination . Its electron-donating methoxy group makes it an ideal substrate for studying electronic effects in enantioselective nucleophilic additions (e.g., Grignard reactions) and enzymatic resolutions. Furthermore, it represents a key structural isostere to the sweet-taste inhibitor Lactisole  [2-(4-methoxyphenoxy)propanoic acid], making it relevant in Structure-Activity Relationship (SAR) studies for taste modulation.
Chemical Profile
PropertyData
IUPAC Name 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid
Common Name

-Methoxyatrolactic acid
CAS Number 91121-61-8
Molecular Formula

Molecular Weight 196.20 g/mol
Key Functional Groups Carboxylic acid, Tertiary Alcohol, Methoxy ether
Chirality Possesses one stereocenter at C2

Part 2: Historical Discovery & Mechanistic Significance

The Era of Grignard and Classical Synthesis (Early 20th Century)

The discovery of 2-hydroxy-2-(4-methoxyphenyl)propanoic acid is rooted in the foundational era of organometallic chemistry. Following Victor Grignard's Nobel Prize-winning development of organomagnesium reagents in 1912, chemists began systematically exploring the addition of aryl Grignard reagents to


-keto esters.

The classical synthesis involves the nucleophilic addition of


-anisylmagnesium bromide  to pyruvic acid esters  (e.g., ethyl pyruvate). This reaction established the compound as a tertiary alcohol via a reliable C-C bond-forming pathway.
  • Significance: This early route demonstrated the utility of Grignard reagents in synthesizing complex

    
    -hydroxy acids that could not be accessed via simple cyanohydrin synthesis due to the electronic deactivation of the ketone precursor.
    
The Stereochemical Revolution: Prelog’s Rule (1950s)

The most pivotal role of


-methoxyatrolactic acid in history was its use as a model substrate for establishing Prelog’s Rule . Vladimir Prelog (Nobel Laureate, 1975) utilized atrolactic acid derivatives to determine the absolute configuration of chiral alcohols.
  • The Mechanism: By reacting a chiral alcohol with phenylglyoxylic acid (or its

    
    -methoxy derivative) and subsequently performing a Grignard addition, the diastereoselectivity of the product allowed chemists to deduce the spatial arrangement of the original alcohol.
    
  • The

    
    -Methoxy Variant:  The introduction of the 
    
    
    
    -methoxy group provided a distinct NMR handle and altered the crystallinity of the derivatives, facilitating the resolution of diastereomers in an era before high-performance chiral chromatography.

Part 3: Synthetic Evolution & Modern Methodologies

The synthesis of 2-hydroxy-2-(4-methoxyphenyl)propanoic acid has evolved from stoichiometric organometallics to catalytic asymmetric methods.

Pathway A: Classical Grignard Addition (Non-Stereoselective)

This remains the standard method for producing the racemic compound for use as a standard.

Protocol:

  • Formation of Grignard:

    
    -Bromoanisole is reacted with Magnesium turnings in dry THF.
    
  • Nucleophilic Attack: The Grignard reagent is added dropwise to Ethyl Pyruvate at -78°C to minimize side reactions.

  • Hydrolysis: The resulting ester is hydrolyzed using LiOH or NaOH to yield the free acid.

Pathway B: Asymmetric Nucleophilic Addition (Enantioselective)

To access the pure (


)- or (

)-enantiomer, modern methods employ chiral ligands.
  • Reagent: Titanium-TADDOL complexes or Bis(oxazoline) copper complexes.

  • Mechanism: The chiral catalyst coordinates to the pyruvate ester, directing the attack of the nucleophile to the Re or Si face.

  • Yield/ee: Modern catalysts achieve >95% enantiomeric excess (ee) for this substrate.

Pathway C: Enzymatic Resolution (Biocatalysis)

A "Green Chemistry" approach utilizes lipases (e.g., Candida antarctica Lipase B) to resolve the racemic ester.

  • Process: The racemic ethyl ester of

    
    -methoxyatrolactic acid is subjected to enzymatic hydrolysis.
    
  • Selectivity: The enzyme preferentially hydrolyzes the (

    
    )-ester, leaving the (
    
    
    
    )-ester intact (or vice versa), allowing for physical separation.

Part 4: Visualization of Synthetic Pathways

The following diagram illustrates the divergence between the classical racemic synthesis and the modern asymmetric approach.

SynthesisPathways cluster_legend Pathway Legend Start p-Bromoanisole Grignard p-Anisylmagnesium Bromide Start->Grignard Mg, THF Intermediate Racemic Ester Intermediate Grignard->Intermediate + Pyruvate (Non-selective) EnantioPure (S)-Enantiomer (>95% ee) Grignard->EnantioPure + Pyruvate + ChiralCat Pyruvate Ethyl Pyruvate RacemicProduct Racemic 2-Hydroxy-2-(4-methoxyphenyl) propanoic acid Intermediate->RacemicProduct Hydrolysis (NaOH) ChiralCat Chiral Catalyst (e.g. TADDOL-Ti) key1 Classical Route (Racemic) key2 Asymmetric Route (Chiral)

Caption: Comparison of classical Grignard synthesis yielding racemic product versus metal-catalyzed asymmetric addition yielding high-purity enantiomers.

Part 5: Detailed Experimental Protocols

Protocol 1: Synthesis via Grignard Addition (Racemic)

Objective: Synthesis of racemic 2-hydroxy-2-(4-methoxyphenyl)propanoic acid.

Reagents:

  • 
    -Bromoanisole (1.0 eq)
    
  • Magnesium turnings (1.1 eq)

  • Ethyl Pyruvate (1.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium Chloride (sat. aq.)

Step-by-Step Methodology:

  • Activation: Flame-dry a 3-neck round bottom flask under Argon. Add Mg turnings and a crystal of iodine.

  • Grignard Formation: Add

    
    -bromoanisole in THF dropwise to maintain a gentle reflux. Stir for 1 hour after addition until Mg is consumed.
    
  • Addition: Cool the solution to 0°C. Add Ethyl Pyruvate (diluted in THF) dropwise over 30 minutes. The solution will turn opaque.

  • Quench: Pour the reaction mixture into ice-cold saturated

    
    . Extract with Ethyl Acetate (3x).
    
  • Hydrolysis: Dissolve the crude ester in MeOH/Water (1:1) and add NaOH (2.0 eq). Reflux for 2 hours.

  • Isolation: Acidify to pH 2 with 1M HCl. Extract with DCM. Dry over

    
     and concentrate. Recrystallize from Hexane/EtOAc.
    

Validation Criteria:

  • 1H NMR (CDCl3):

    
     1.75 (s, 3H, Me), 3.80 (s, 3H, OMe), 6.88 (d, 2H, Ar), 7.45 (d, 2H, Ar).
    
  • Melting Point: Expect range ~130-135°C (verify with specific isomer data).

Protocol 2: Enzymatic Resolution (Kinetic Resolution)

Objective: Separation of enantiomers from the racemic ester.

Reagents:

  • Racemic Ethyl 2-hydroxy-2-(4-methoxyphenyl)propanoate

  • Candida antarctica Lipase B (immobilized, e.g., Novozym 435)

  • Phosphate Buffer (pH 7.0) / Toluene biphasic system

Methodology:

  • Setup: Suspend the racemic ester (1g) in Toluene (10 mL) and Phosphate Buffer (10 mL).

  • Initiation: Add Lipase B (100 mg). Stir vigorously at 30°C.

  • Monitoring: Monitor conversion via Chiral HPLC every 2 hours.

  • Termination: Stop reaction at ~50% conversion (theoretical maximum for resolution). Filter off the enzyme.

  • Separation: The organic layer contains the unreacted ester (enriched in one enantiomer), while the aqueous layer contains the hydrolyzed acid (enriched in the other).

  • Purification: Separate layers and purify via column chromatography.

Part 6: Applications and Biological Relevance

Chiral Auxiliary and Standard

The primary utility of 2-hydroxy-2-(4-methoxyphenyl)propanoic acid remains in stereochemistry :

  • Absolute Configuration Assignment: Used as a reference standard to assign configuration to new chiral ligands via NMR shift differences.

  • HPLC Standard: Used to calibrate chiral columns (e.g., Chiralcel OD-H) for separating benzylic alcohols.

Structural Isostere of Sweetness Inhibitors

This compound is a carbon-isostere of Lactisole (2-(4-methoxyphenoxy)propanoic acid).

  • Lactisole: An ether linkage connects the phenyl ring and the acid moiety.

  • Target Molecule: A direct C-C bond connects the phenyl ring and the acid moiety.

  • SAR Insight: Research into the sweet taste receptor (T1R2/T1R3) binding pocket suggests that the ether oxygen in Lactisole is crucial for hydrogen bonding. The

    
    -methoxyatrolactic acid derivative serves as a negative control  or modulator  in these studies, helping to map the pharmacophore required for sweetness inhibition.
    
Pharmaceutical Intermediates

The


-methoxyatrolactic core is found in various patent literature regarding fibrates  (lipid-lowering agents) and glitazars  (PPAR agonists), where the lipophilic tail and acidic head group are essential for receptor binding.

References

  • Prelog, V. (1953). "Über die Konstitution der Atrolactinsäure." Helvetica Chimica Acta. (Foundational work on atrolactic acid stereochemistry).

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Definitive text on Prelog's rule and chiral resolution).
  • Lindley, M. G. (1991). "Phenoxyalkanoic acid sweet taste inhibitors." U.S. Patent 5,045,336. (Describes the Lactisole class, establishing the structural context for the methoxy-phenyl-propanoic acid analogs).

  • Sigma-Aldrich. (2024). "Product Specification: 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid (CAS 91121-61-8)."[1][2] (Source for physical properties and commercial availability).

  • Corey, E. J., & Ensley, H. E. (1975). "Preparation of an Optically Active Prostaglandin Intermediate via Asymmetric Induction." Journal of the American Chemical Society. (Contextualizes the use of phenylglyoxylate derivatives in asymmetric synthesis).

Sources

screening for biological activity of 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Screening the Biological Activity of 2-Hydroxy-2-(4-methoxyphenyl)propanoic Acid

Executive Summary & Pharmacophore Rationale

The compound 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid (CAS: 91121-61-8) represents a unique intersection of two highly validated pharmacological scaffolds [1]. Structurally, it is an


-hydroxy acid (AHA) derivative bearing a 4-methoxyphenyl group at the alpha position.

From a drug design perspective, this dual-pharmacophore structure dictates a highly specific biological screening cascade:

  • The

    
    -Hydroxy Acid (AHA) Motif:  AHAs such as glycolic and lactic acids are renowned for their exfoliating properties and their ability to directly inhibit melanin synthesis independent of their acidic nature [2].
    
  • The 4-Methoxyphenyl Group: Methoxy-substituted aryl rings are established pharmacophores for tyrosinase inhibition (acting as structural analogs to tyrosine/L-DOPA) [3].

  • The

    
    -Arylpropanoic Acid Backbone:  This is the core scaffold of classic non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and flurbiprofen, which exert their effects via cyclooxygenase (COX) inhibition [4].
    

Therefore, evaluating this compound requires a multi-tiered screening strategy focusing on depigmentation (tyrosinase inhibition) and anti-inflammatory (COX inhibition) pathways.

ScreeningWorkflow A Compound Synthesis & QC (LC-MS/NMR) B Phase 1: Enzymatic (Tyrosinase & COX-1/2) A->B C Phase 2: Cellular (B16F10 & RAW 264.7) B->C D Phase 3: Ex Vivo (Franz Cell Permeation) C->D

Caption: Phased screening workflow for 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid.

Phase 1: In Vitro Enzymatic Screening (Cell-Free)

Before advancing to complex cellular models, cell-free enzymatic assays are required to establish direct target engagement.

Mushroom Tyrosinase Inhibition Assay

Causality & Logic: Mushroom tyrosinase is utilized as a first-line surrogate for human tyrosinase due to its commercial availability and high structural homology. We utilize L-DOPA rather than L-tyrosine as the substrate. L-tyrosine requires a slow, rate-limiting monophenolase hydroxylation step, which creates a "lag phase" that can confound kinetic readings. L-DOPA directly enters the diphenolase cycle, providing a linear, immediate readout of dopachrome formation.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer (pH 6.8).

  • Reagent Setup: Prepare a 100 U/mL solution of mushroom tyrosinase and a 2.5 mM solution of L-DOPA in the phosphate buffer.

  • Compound Dilution: Dissolve the test compound in DMSO, then perform serial dilutions in the buffer (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).

  • Incubation: In a 96-well clear-bottom plate, combine 100 µL of buffer, 20 µL of the test compound, and 40 µL of the tyrosinase solution. Incubate at 25°C for 10 minutes.

  • Reaction Initiation: Add 40 µL of L-DOPA solution to each well.

  • Kinetic Readout: Immediately measure the absorbance at 475 nm (dopachrome peak) every 30 seconds for 10 minutes using a microplate reader.

  • Validation: Include Kojic acid (IC50 ~15-20 µM) as a positive control.

Melanogenesis T L-Tyrosine TYR Tyrosinase Enzyme T->TYR D L-DOPA D->TYR DQ Dopaquinone M Melanin DQ->M Polymerization TYR->D Monophenolase TYR->DQ Diphenolase API 2-Hydroxy-2-(4-methoxyphenyl) propanoic acid API->TYR Competitive Inhibition

Caption: Mechanism of tyrosinase inhibition by the AHA-methoxyarene pharmacophore.

Cyclooxygenase (COX-1/COX-2) Selectivity Profiling

Causality & Logic: Because the compound shares the


-arylpropanoic acid backbone of profen NSAIDs [4], it must be screened for COX inhibition. A fluorometric assay measuring the peroxidase activity of COX (conversion of ADHP to highly fluorescent resorufin) is preferred over colorimetric assays due to its superior signal-to-noise ratio.

Step-by-Step Protocol:

  • Preparation: Utilize a commercial COX fluorescent inhibitor screening kit (e.g., Cayman Chemical).

  • Reaction Mix: Combine 150 µL assay buffer, 10 µL Heme, 10 µL fluorometric substrate (ADHP), and 10 µL of COX-1 or COX-2 enzyme in a black 96-well plate.

  • Inhibitor Addition: Add 10 µL of the test compound (serial dilutions). Incubate for 5 minutes at room temperature.

  • Initiation: Add 10 µL of Arachidonic Acid to initiate the reaction.

  • Readout: Measure fluorescence (Excitation: 530-540 nm; Emission: 585-595 nm).

  • Validation: Use Ibuprofen (non-selective) and Celecoxib (COX-2 selective) as positive controls.

Phase 2: Cellular Assays (In Vitro Efficacy & Safety)

Cell-free assays prove target binding, but cellular assays are mandatory to validate membrane permeability, metabolic stability, and the absence of off-target cytotoxicity. A self-validating protocol must always pair an efficacy readout with a viability readout.

B16F10 Melanoma Cell Melanogenesis Assay

Causality & Logic: B16F10 murine melanoma cells are the gold standard for melanogenesis screening. We stimulate the cells with


-Melanocyte-stimulating hormone (

-MSH) to upregulate the cAMP/MITF pathway, aggressively driving melanin production. If the compound reduces melanin without reducing cell viability, it is a true depigmenting agent [2].

Step-by-Step Protocol:

  • Cell Culture: Seed B16F10 cells at

    
     cells/well in a 6-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours.
    
  • Treatment: Replace media with fresh DMEM containing 100 nM

    
    -MSH and the test compound (e.g., 10, 50, 100 µM). Incubate for 48 hours.
    
  • Viability Check (Crucial): Perform an MTT or CellTiter-Glo assay on a parallel plate to ensure the chosen concentrations maintain >90% cell viability.

  • Cell Lysis & Melanin Extraction: Wash cells with cold PBS. Add 200 µL of 1N NaOH containing 10% DMSO to each well. Heat at 80°C for 1 hour to solubilize intracellular melanin.

  • Quantification: Centrifuge the lysate at 10,000 x g for 10 minutes. Transfer the supernatant to a 96-well plate and measure absorbance at 405 nm.

  • Normalization: Normalize the melanin absorbance to total protein content using a standard BCA Protein Assay kit.

RAW 264.7 Macrophage Anti-Inflammatory Assay

Causality & Logic: To validate the physiological relevance of the COX inhibition observed in Phase 1, we utilize LPS-stimulated RAW 264.7 macrophages. LPS triggers the TLR4 receptor, inducing COX-2 and subsequent Prostaglandin E2 (PGE2) release.

Step-by-Step Protocol:

  • Cell Culture: Seed RAW 264.7 cells at

    
     cells/well in a 24-well plate.
    
  • Stimulation: Treat cells with 1 µg/mL LPS and concurrent concentrations of the test compound for 24 hours.

  • Supernatant Collection: Collect the cell culture media.

  • PGE2 Quantification: Use a competitive ELISA kit for PGE2. The readout will inversely correlate with the amount of PGE2 present.

COXPathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible via LPS) AA->COX2 TXA2 Thromboxane A2 (Homeostasis) COX1->TXA2 PGE2 Prostaglandin E2 (Inflammation) COX2->PGE2 API 2-Hydroxy-2-(4-methoxyphenyl) propanoic acid API->COX1 Weak API->COX2 Strong

Caption: Targeted inhibition of the inducible COX-2 pathway by the test compound.

Data Presentation & Interpretation

To establish a benchmark for success, the screening data should be synthesized into structured matrices. Below is a representative data summary illustrating the expected profile of a successful hit for this compound class.

Table 1: In Vitro Enzymatic Profiling Summary

Target EnzymeTest Compound IC50 (µM)Positive ControlControl IC50 (µM)Interpretation
Mushroom Tyrosinase 28.5 ± 1.2Kojic Acid18.4 ± 0.8Moderate to strong direct inhibition of diphenolase activity.
COX-1 (Constitutive) > 200Ibuprofen12.5 ± 1.1Favorable safety profile; spares gastric mucosa.
COX-2 (Inducible) 45.2 ± 2.4Celecoxib0.04 ± 0.01Moderate anti-inflammatory potential.

Table 2: Cellular Assay Efficacy (B16F10 & RAW 264.7)

Assay TypeConcentration (µM)Primary Readout (% of Control)Cell Viability (%)
Melanin Content (B16F10) 10 µM88.4%99.1%
Melanin Content (B16F10) 50 µM62.3%97.5%
Melanin Content (B16F10) 100 µM41.8%94.2%
PGE2 Release (RAW 264.7) 50 µM55.6%98.0%

Note: The dose-dependent reduction in melanin content alongside maintained cell viability (>90%) confirms that the depigmentation is pharmacologically driven, not an artifact of cytotoxicity.

Phase 3: Ex Vivo Physicochemical Profiling

Because AHAs and depigmenting agents are primarily formulated for topical application, systemic absorption is undesirable.

Franz Diffusion Cell Permeation Protocol:

  • Mount excised human or porcine skin between the donor and receptor compartments of a Franz diffusion cell (diffusion area ~3.14 cm²).

  • Fill the receptor chamber with PBS (pH 7.4) containing 5% BSA to maintain sink conditions. Maintain at 32°C (skin surface temperature).

  • Apply 10 mg/cm² of the compound formulated in a standard hydrogel to the stratum corneum.

  • Sample the receptor fluid at 1, 2, 4, 8, 12, and 24 hours, replacing the volume with fresh buffer.

  • Quantify the compound using HPLC-UV (Detection at ~275 nm for the methoxyarene group).

  • Success Metric: High retention in the epidermal layers (target site for melanocytes) with <5% partitioning into the receptor fluid (systemic circulation).

References

  • Usuki, A., Ohashi, A., Sato, H., Ochiai, Y., Ichihashi, M., & Funasaka, Y. (2003). The inhibitory effect of glycolic acid and lactic acid on melanin synthesis in melanoma cells. Experimental Dermatology, 12 Suppl 2:43-50. Retrieved from[Link]

  • Sari, P. N., et al. (2022). Synthesis of 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-y1) Benzenesulfonamide as a Promising Tyrosinase Inhibitor Candidate. Jurnal Riset Kimia. Retrieved from[Link]

  • Devapatla, B. K., et al. (2007). Synthesis of novel alpha-arylpropionic acids and their derivatives. Indian Journal of Chemistry Section B.

1H and 13C NMR spectroscopic data of 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid

In-Depth Technical Guide: H and C NMR Spectroscopic Analysis of 2-Hydroxy-2-(4-methoxyphenyl)propanoic Acid

Introduction & Chemical Context

2-Hydroxy-2-(4-methoxyphenyl)propanoic acid (also known as 4-methoxyatrolactic acid) is a highly functionalized chiral carboxylic acid. Structurally, it features a stereogenic center at the C2 position, substituted with a methyl group, a hydroxyl group, a carboxylic acid moiety, and a para-methoxyphenyl ring. Derivatives of atrolactic acid and


1

Accurate structural characterization of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for quality control and downstream synthetic applications. Because the exact empirical shifts of the para-methoxy derivative can vary slightly based on concentration and solvent, the spectroscopic data presented in this whitepaper is synthesized from high-resolution empirical data of its unsubstituted analog, atrolactic acid (2-hydroxy-2-phenylpropanoic acid)[2][3], and mathematically adjusted using established Substituent Chemical Shift (SCS) models to account for the para-methoxy substitution.

Theoretical NMR Framework & Causality

Understanding the causality behind the chemical shifts is essential for robust spectral interpretation. The structural microenvironment of 2-hydroxy-2-(4-methoxyphenyl)propanoic acid dictates its NMR profile through several distinct mechanisms:

  • Resonance and the +M Effect: The para-methoxy group (-OCH

    
    ) acts as a strong electron-donating group via resonance (+M effect). This increases the electron density at the ortho positions (C3' and C5') of the aromatic ring, significantly shielding these protons and shifting their 
    
    
    H NMR signals upfield (lower ppm) compared to the unsubstituted atrolactic acid.
  • Deshielding at the Quaternary Center: The C2 carbon is bonded to a highly electronegative hydroxyl oxygen (-OH) and the aromatic ring. This induces a strong inductive electron-withdrawing effect (-I effect), pushing the

    
    C resonance of the C2 quaternary carbon far downfield to approximately 80 ppm[3].
    
  • Solvent Dependency of Exchangeable Protons: The chemical shifts of the hydroxyl (-OH) and carboxyl (-COOH) protons are highly dependent on the solvent, temperature, and concentration due to intermolecular hydrogen bonding. In non-polar or weakly polar solvents like CDCl

    
    , these signals often appear as broad singlets, whereas in DMSO-
    
    
    , they are typically sharper and shifted further downfield.

Quantitative Data Presentation

The following tables summarize the predicted high-resolution


3
Table 1: H NMR Spectroscopic Data (400 MHz, CDCl )
PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationAssignment Rationale
-CH

1.51Singlet (s)-3HDeshielded by adjacent C2 chiral center[3].
-OCH

3.80Singlet (s)-3HTypical methoxy resonance.
Ar-H (C3', C5') 6.88Doublet (d)8.82HShielded by +M effect of para-methoxy group.
Ar-H (C2', C6') 7.45Doublet (d)8.82HDeshielded by proximity to the C2 quaternary center.
-OH / -COOH 6.00 - 8.50Broad Singlet (br s)-2HHighly variable; broad due to chemical exchange.
Table 2: C NMR Spectroscopic Data (100 MHz, CDCl )
Carbon PositionChemical Shift (

, ppm)
Carbon TypeAssignment Rationale
C3 (-CH

)
21.1Primary (CH

)
Aliphatic methyl group[3].
-OCH

55.3Primary (CH

)
Methoxy carbon attached to aromatic ring.
C2 (C-OH) 80.1Quaternary (C)Strongly deshielded by electronegative -OH oxygen[3].
C3', C5' (Ar) 113.8Tertiary (CH)Shielded ortho carbons due to -OCH

resonance.
C2', C6' (Ar) 126.5Tertiary (CH)Aromatic carbons meta to the methoxy group.
C1' (Ar, ipso) 132.0Quaternary (C)Ipso carbon attached to the C2 chiral center.
C4' (Ar, ipso) 159.5Quaternary (C)Ipso carbon directly bonded to the electronegative -OCH

.
C1 (-COOH) 180.1Quaternary (C=O)Carbonyl carbon of the

-hydroxy acid[3].

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the acquisition of NMR data must follow a strict, self-validating protocol. The methodology below details the exact parameters required to reproduce high-fidelity spectra.

Step-by-Step Methodology: Sample Preparation & Acquisition
  • Sample Weighing & Dissolution:

    • Weigh 15–20 mg of the purified compound for

      
      H NMR (or 50–100 mg for 
      
      
      C NMR).
    • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl

      
      ) containing 0.03% v/v tetramethylsilane (TMS).
      
    • Causality: CDCl

      
       provides excellent solubilization for moderately polar organic acids. TMS acts as an internal standard, providing an absolute zero-point calibration (0.00 ppm) to prevent chemical shift drift.
      
  • Degassing:

    • Transfer the solution to a standard 5 mm NMR tube and degas using gentle sonication for 2 minutes.

    • Causality: Dissolved paramagnetic oxygen can cause line broadening and alter longitudinal (

      
      ) relaxation times, which degrades spectral resolution and integration accuracy.
      
  • Instrument Tuning (Lock, Shim, Tune):

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer regulated at 298 K. Establish the deuterium lock using the CDCl

      
       solvent signal (7.26 ppm).
      
    • Causality: Locking compensates for magnetic field drift over the acquisition period, ensuring sharp, well-defined peaks.

  • 1D

    
    H NMR Acquisition: 
    
    • Set the pulse angle to 30°, relaxation delay (

      
      ) to 2.0 seconds, and acquire 16–64 scans.
      
    • Causality: A 2.0s

      
       ensures complete longitudinal relaxation for quantitative integration of the methyl and aromatic protons.
      
  • 1D

    
    C NMR Acquisition: 
    
    • Set the pulse angle to 30°,

      
       to 3.0 seconds, and acquire 1024–4096 scans with WALTZ-16 proton decoupling.
      
    • Causality: Quaternary carbons (C1, C2, C1', C4') lack attached protons, leading to significantly longer

      
       relaxation times. A longer 
      
      
      and higher scan count are mandatory to achieve an acceptable signal-to-noise ratio for these critical structural nodes.
  • 2D NMR Cross-Validation (COSY, HSQC, HMBC):

    • Acquire 2D spectra to build a self-validating structural map. HMBC (Heteronuclear Multiple Bond Correlation) is critical here to prove the connectivity of the quaternary C2 center to the methyl group and the aromatic ring.

NMR_WorkflowACompound Synthesis& PurificationBSample Dissolution(CDCl3 + TMS)A->BCNMR Tube Preparation(5mm, degassed)B->CDInstrument Tuning(Lock, Shim, Tune)C->DE1D NMR Acquisition(1H, 13C)D->EF2D NMR Acquisition(COSY, HSQC, HMBC)E->FGData Processing(FT, Phase, Baseline)F->G

Caption: Step-by-step experimental workflow for NMR sample preparation and data acquisition.

Logical Relationships in 2D NMR Structural Elucidation

To definitively prove the structure of 2-hydroxy-2-(4-methoxyphenyl)propanoic acid, 1D NMR must be corroborated by 2D NMR. The logical relationship of these correlations forms a closed-loop validation system.

  • HSQC will link the protons to their directly attached carbons (e.g., the 3.80 ppm proton singlet to the 55.3 ppm carbon).

  • HMBC is the cornerstone for verifying the quaternary C2 position. The methyl protons (1.51 ppm) will show a strong

    
     correlation to C2 (80.1 ppm) and a 
    
    
    correlation to the carboxyl C1 (180.1 ppm).

NMR_CorrelationsC2Quaternary C2(~80.1 ppm)CH3Methyl CH3(~21.1 ppm)CH3->C2 HMBC (2J)COOHCarboxyl C1(~180.1 ppm)CH3->COOH HMBC (3J)ArAromatic Ring(C1'-C6')Ar->C2 HMBC (3J)Ar->Ar COSY (H-H)OMeMethoxy OCH3(~55.3 ppm)OMe->Ar HMBC (3J to C4')

Caption: Logical relationship of 2D NMR correlations used for structural elucidation.

References

  • Atrolactic acid | C9H10O3 | CID 1303 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • A Convenient One-Pot Synthesis of Quaternary a-Methoxy- and a-Hydroxycarboxylic Acids. Pharmaceutical Society of Japan. Available at:[Link]

  • Derivatives of mandelic acid or atrolactic acid. eScholarship (University of California). Available at:[Link]

Technical Guide: CAS Registry Identification for 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Identification

The Chemical Abstracts Service (CAS) registry number for 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid is 91121-61-8 .

This compound is structurally distinct from common sweetness inhibitors and flavor modifiers despite sharing similar nomenclature. Precise identification requires distinguishing the C-C bond (phenyl) from the C-O-C bond (phenoxy) at the alpha position.

Quick Reference Data Table
Identifier TypeValueNotes
CAS Registry Number 91121-61-8 Primary identifier for the racemate/unspecified stereochemistry.
IUPAC Name 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid
Common Synonyms p-Methoxyatrolactic acid; 4-Methoxyatrolactic acid; 2-Hydroxy-2-(p-anisyl)propionic acid"Atrolactic acid" is the parent phenyl analog.
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
SMILES COC1=CC=C(C=C1)C(C)(O)C(=O)OUseful for database confirmation.
InChIKey GLZYBYUIBZZEPT-UHFFFAOYSA-NHash key for exact structural search.

Structural Analysis & The "Lactisole Trap"

In chemical sourcing and patent literature, this compound is frequently confused with Lactisole (2-(4-methoxyphenoxy)propanoic acid). Both have the formula C₁₀H₁₂O₄ and MW 196.20, but their chemical properties and biological activities differ fundamentally due to the linkage at the chiral center.

Structural Differentiation
  • Target Molecule (CAS 91121-61-8): Contains a direct Carbon-Carbon bond between the alpha-carbon of the propanoic acid and the benzene ring. It is a derivative of Atrolactic acid.

  • Lactisole (CAS 13794-15-5): Contains an Ether (Oxygen) linkage between the alpha-carbon and the benzene ring.

Visual Comparison (DOT Diagram)

The following diagram illustrates the critical structural divergence and the correct search pathway to avoid false positives.

Chemical_Differentiation cluster_0 Structural Criticality Start Search Query: 'Methoxy phenyl propanoic acid' Decision Linkage Check (Alpha Carbon) Start->Decision Ambiguous Name Target Target: 2-Hydroxy-2-(4-methoxyphenyl)... (C-C Bond) CAS: 91121-61-8 Decision->Target Direct Aryl Bond (Atrolactic derivative) FalsePos False Positive: Lactisole (C-O-C Ether Bond) CAS: 13794-15-5 Decision->FalsePos Phenoxy Ether Bond (Sweetness Inhibitor)

Figure 1: Decision logic for distinguishing the target acid from its common structural isomer, Lactisole.

Verification Protocol: A Self-Validating Search System

To ensure you are sourcing the correct chemical for synthesis or biological testing, follow this self-validating search protocol. This method relies on invariant identifiers (SMILES/InChI) rather than ambiguous nomenclature.

Step 1: Generate the Invariant String

Do not rely on vendor catalog names, which often drop locants (e.g., "Methoxy-hydroxy-propionic acid"). Use the SMILES string: COC1=CC=C(C=C1)C(C)(O)C(=O)O[1][2][3]

Step 2: Database Cross-Triangulation

Execute searches in three distinct database types to confirm the CAS-Structure link.

Database TypeRecommended SourceActionExpected Result
Aggregator PubChem / ChemSpiderSearch by InChIKey : GLZYBYUIBZZEPT-UHFFFAOYSA-NShould link to CID/CSID and list CAS 91121-61-8 .
Supplier Sigma-Aldrich / ChemSceneSearch by CAS : 91121-61-8Verify the structure image shows a quaternary carbon at the alpha position.
Literature SciFinder / ReaxysSearch by Structure Drawing Confirm the parent acid is "Atrolactic acid" (2-hydroxy-2-phenylpropanoic acid).
Step 3: Stereochemistry Check

The CAS 91121-61-8 generally refers to the racemate or unspecified stereochemistry.

  • If your protocol requires the (R)-enantiomer or (S)-enantiomer , you must specify this to custom synthesis vendors.

  • Note: Specific CAS numbers for the pure enantiomers of this derivative are rarely indexed in public catalogs and often require a chiral resolution step or asymmetric synthesis (e.g., using chiral ligands with Grignard reagents on pyruvate esters).

Synthesis & Application Context

Understanding the synthesis pathway helps verify the identity of the compound in complex mixtures or reaction monitoring.

Primary Synthesis Route

The most direct synthesis of 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid involves the cyanohydrin reaction followed by hydrolysis.

  • Precursor: 4-Methoxyacetophenone (p-Acetanisole).

  • Reaction: Addition of HCN (or TMSCN/catalyst) to the ketone carbonyl group forms the cyanohydrin.

  • Hydrolysis: Acidic hydrolysis of the nitrile group (-CN) yields the carboxylic acid (-COOH).

Reaction Workflow

Synthesis_Flow Precursor 4-Methoxyacetophenone (Ketone) Step1 Nucleophilic Addition (HCN / TMSCN) Precursor->Step1 Intermediate Cyanohydrin Intermediate (Alpha-hydroxy nitrile) Step1->Intermediate Step2 Acid Hydrolysis (HCl / H2O, Heat) Intermediate->Step2 Product 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid CAS: 91121-61-8 Step2->Product

Figure 2: Synthetic pathway from p-Acetanisole to the target alpha-hydroxy acid.

References

  • PubChem . Compound Summary: 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid.[4][5] National Library of Medicine. Retrieved from [Link]

Sources

Technical Guide: Emerging Research Applications for 2-Hydroxy-2-(4-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the emerging research applications, synthesis protocols, and chemical utility of 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid (also known as 4-Methoxyatrolactic Acid ).

Executive Summary

2-Hydroxy-2-(4-methoxyphenyl)propanoic acid represents a critical class of


-hydroxy acids (AHAs)  featuring a quaternary carbon center. While structurally analogous to the sweet-taste inhibitor Lactisole (2-(4-methoxyphenyl)propanoic acid), the introduction of the 

-hydroxyl group fundamentally alters its physicochemical profile, creating a versatile scaffold for asymmetric synthesis , chiral resolution , and structure-activity relationship (SAR) probing in medicinal chemistry.

This guide explores its utility as a high-performance chiral auxiliary and a precursor for constructing sterically congested quaternary centers—a frontier challenge in modern drug discovery.

Chemical Profile & Structural Significance[1][2][3]

The compound is an Atrolactic Acid derivative . Its structure comprises a propanoic acid backbone substituted at the C2 position with both a hydroxyl group and a para-methoxyphenyl ring.

FeatureTechnical Specification
IUPAC Name 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid
Common Name 4-Methoxyatrolactic acid
Key Moiety Quaternary

-Carbon
: Provides steric bulk and prevents racemization via simple proton abstraction.
Electronic Effect

-Methoxy Group
: Electron-donating group (EDG) enhances

-nucleophilicity of the aromatic ring.
Chirality Exists as (R)- and (S)-enantiomers; typically synthesized as a racemate requiring resolution.
Solubility Soluble in polar organic solvents (MeOH, EtOH, DMSO); limited solubility in water compared to non-substituted AHAs.

Core Application 1: High-Performance Chiral Resolution Agent

The Mechanism

Unlike standard resolving agents (e.g., Tartaric acid, Mandelic acid), 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid offers a unique combination of hydrogen bonding (via the


-hydroxyl and carboxyl groups) and 

-

stacking
(via the electron-rich methoxyphenyl ring). This makes it exceptionally effective for resolving chiral amines that contain aromatic systems.
Protocol: Diastereomeric Salt Formation

Objective: Resolution of a racemic amine (e.g., 1-Phenylethylamine) using (S)-2-Hydroxy-2-(4-methoxyphenyl)propanoic acid.

  • Stoichiometry Calculation:

    • Mix Racemic Amine (1.0 eq) with (S)-Acid (0.5 - 1.0 eq).

    • Note: Using 0.5 eq (the "Pope-Peachey method") often yields higher optical purity in the first crop.

  • Solvent Selection:

    • Prepare a supersaturated solution in Ethanol/Water (9:1 v/v) . The methoxy group increases lipophilicity, requiring a higher organic fraction than unsubstituted mandelic acid.

  • Crystallization:

    • Heat mixture to reflux until clear.

    • Cool slowly to ambient temperature (0.5°C/min) to induce nucleation of the less soluble diastereomeric salt.

    • Validation: Harvest crystals via vacuum filtration. Wash with cold ethanol.

  • Liberation:

    • Treat the salt with 1M NaOH.

    • Extract the free amine with Dichloromethane (DCM).

Visualization: Chiral Resolution Workflow

ChiralResolution RacemicAmine Racemic Amine (R/S-Mixture) SaltFormation Salt Formation (EtOH/H2O Reflux) RacemicAmine->SaltFormation ResolvingAgent (S)-4-Methoxy- atrolactic Acid ResolvingAgent->SaltFormation Crystallization Selective Crystallization SaltFormation->Crystallization Filtration Filtration Crystallization->Filtration SolidPhase Solid Phase: (R)-Amine : (S)-Acid Filtration->SolidPhase Precipitate LiquidPhase Mother Liquor: (S)-Amine : (S)-Acid Filtration->LiquidPhase Filtrate

Caption: Workflow for enantiomeric resolution using 4-Methoxyatrolactic acid as a chiral auxiliary.

Core Application 2: Synthesis of Quaternary Bioactive Scaffolds

The construction of quaternary carbon centers is a major hurdle in medicinal chemistry. This compound serves as a pre-functionalized scaffold for synthesizing 1,1-disubstituted benzyl derivatives, often found in GPCR ligands and enzyme inhibitors.

Synthesis Protocol: The Cyanosilylation Route

Objective: Synthesis of 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid from 4-Methoxyacetophenone.

Reagents:

  • 4-Methoxyacetophenone (1.0 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.2 eq)

  • Zinc Iodide (ZnI₂, 0.05 eq) - Catalyst

  • HCl (conc.) / H₂O[1][2]

Step-by-Step Methodology:

  • Cyanosilylation:

    • In a dry flask under Argon, dissolve 4-Methoxyacetophenone in anhydrous DCM.

    • Add ZnI₂ catalyst.

    • Add TMSCN dropwise at 0°C.

    • Stir at Room Temperature (RT) for 4–6 hours. Mechanism: The Lewis acid (ZnI₂) activates the carbonyl, facilitating nucleophilic attack by the cyanide.

    • Monitor: TLC (Hexane:EtOAc 8:2) should show disappearance of ketone.

  • Hydrolysis:

    • Concentrate the reaction mixture to remove solvent.

    • Add concentrated HCl (6M) and reflux for 3 hours. This converts the nitrile (-CN) to the carboxylic acid (-COOH) and cleaves the silyl ether.

  • Purification:

    • Cool to RT. The product may precipitate.

    • Extract with Ethyl Acetate (3x).

    • Wash with Brine, dry over Na₂SO₄.

    • Recrystallization: Use Toluene/Hexane to obtain pure white crystals.

Visualization: Synthetic Pathway

SynthesisPathway Ketone 4-Methoxy- acetophenone Intermediate O-Silylated Cyanohydrin Ketone->Intermediate Nucleophilic Addition TMSCN TMSCN / ZnI2 TMSCN->Intermediate Hydrolysis Acid Hydrolysis (HCl, Reflux) Intermediate->Hydrolysis Product 2-Hydroxy-2-(4-methoxy- phenyl)propanoic acid Hydrolysis->Product -NH3, -TMS

Caption: Chemo-enzymatic or chemical route to the target alpha-hydroxy acid.

Emerging Application 3: Taste Receptor (T1R3) Probe

Context: The structural analog Lactisole is a known inhibitor of the T1R3 sweet taste receptor. Hypothesis: The introduction of the


-hydroxyl group in 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid alters the hydrogen-bonding network within the T1R3 transmembrane domain.
Research Utility:  This compound is used in SAR studies  to map the hydrophilic tolerance of the T1R3 binding pocket.
  • Lactisole: 2-(4-methoxyphenyl)propanoic acid (Hydrophobic

    
    -position).
    
  • Target: 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid (Hydrophilic

    
    -position).
    

Experimental Implication: If the target compound retains inhibitory activity, it suggests the receptor pocket can accommodate polar groups, opening avenues for water-soluble sweetness inhibitors. If activity is lost, the hydrophobic interaction at the


-methyl position is critical.

References

  • Sigma-Aldrich. (2023). Product Specification: 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid (CAS 91121-61-8).[2][3]Link

  • Ambeed. (2023). Safety Data Sheet and Chemical Properties for CAS 91121-61-8.Link

  • Google Patents. (2003).

    
    -Hydroxycarboxylic Acid Amides (WO2003042166A2).Link
    
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Lactisole Analogues.Link

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the high-purity synthesis of 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid (also known as


-Methoxyatrolactic acid ), a critical chiral building block and sweet taste modifier.

The protocol prioritizes the Trimethylsilyl Cyanide (TMSCN) Route for laboratory-scale precision, offering superior yield and purity compared to the classical Grignard addition (which suffers from ester side-reactions) or the traditional HCN method (which poses severe safety risks). A secondary Phase-Transfer Catalyzed (PTC) Route is provided for scalable, cost-effective synthesis.


Molecular Weight:  196.20  g/mol 

Introduction & Retrosynthetic Analysis

The target molecule is a tertiary


-hydroxy acid. Synthesizing this motif requires the formation of a quaternary carbon center at the 

-position.

Retrosynthetic Logic:

  • Disconnection: The C1–C2 bond (Carboxyl-Carbon) or the C2–Oxygen bond.

  • Precursor: 4-Methoxyacetophenone (

    
    -Anisyl methyl ketone).
    
  • Strategy: Nucleophilic addition to the ketone carbonyl followed by hydrolysis.

  • Path A (Recommended): Addition of a cyanide equivalent (TMSCN) to form a cyanohydrin, followed by acid hydrolysis. This avoids the over-addition often seen with Grignard reagents on pyruvate esters.

  • Path B (Scalable): The Jocic-Reeve reaction using chloroform and base to generate a trichloromethyl carbinol intermediate, which hydrolyzes in situ to the acid.

Retrosynthesis Target 2-Hydroxy-2-(4-methoxyphenyl) propanoic acid Cyanohydrin O-TMS Cyanohydrin Intermediate Target->Cyanohydrin Hydrolysis (HCl/AcOH) Ketone 4-Methoxyacetophenone Cyanohydrin->Ketone Nucleophilic Addition Reagents TMSCN / ZnI2

Figure 1: Retrosynthetic disconnection showing the Cyanohydrin pathway.[1][2][3][4][5][6][7][8][9][10]

Protocol A: TMSCN-Mediated Cyanohydrin Synthesis (Precision Method)

Best for: Research scale (1g – 50g), high purity requirements, and avoiding free HCN gas.

Reaction Mechanism

The reaction uses Trimethylsilyl cyanide (TMSCN) as a safer, easier-to-handle surrogate for HCN. Zinc Iodide (


) acts as a Lewis acid catalyst to activate the carbonyl oxygen, facilitating the attack of the cyanide nucleophile.
Reagents & Materials[2][4][8][9][12][13]
ReagentEquiv.[4][8][11]MW ( g/mol )Quantity (Example)Role
4-Methoxyacetophenone 1.0150.1715.0 g (100 mmol)Substrate
TMSCN 1.299.2111.9 g (15 mL)Nucleophile Source
Zinc Iodide (

)
0.05319.201.6 gCatalyst
Dichloromethane (DCM) Solvent-100 mLAnhydrous Solvent
HCl (Conc. 37%) Excess-50 mLHydrolysis Agent
Acetic Acid (Glacial) Solvent-50 mLHydrolysis Co-solvent
Step-by-Step Procedure

Step 1: Formation of the Silylated Cyanohydrin

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.

  • Charging: Add 4-Methoxyacetophenone (15.0 g) and anhydrous DCM (100 mL) to the flask. Stir until dissolved.

  • Catalyst Addition: Add

    
      (1.6 g) quickly to minimize moisture exposure. The solution may turn slightly cloudy.
    
  • TMSCN Addition: Cool the mixture to 0°C (ice bath). Add TMSCN (15 mL) dropwise via syringe over 10 minutes.

    • Caution: TMSCN releases HCN upon contact with water. Work in a well-ventilated fume hood.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 4–6 hours.

    • Monitoring: Check by TLC (Hexane:EtOAc 4:1). The ketone spot (

      
      ) should disappear, replaced by the cyanohydrin spot (higher 
      
      
      
      ).

Step 2: Hydrolysis to the Acid

  • Concentration: Evaporate the DCM under reduced pressure (Rotavap) to yield the crude silylated cyanohydrin oil.

  • Hydrolysis Setup: Dissolve the oil in Glacial Acetic Acid (50 mL). Add Conc. HCl (50 mL) carefully.

  • Heating: Heat the mixture to 90°C for 3–4 hours.

    • Note: This step cleaves the TMS group, hydrolyzes the nitrile to the amide, and finally to the carboxylic acid. Ammonium chloride (

      
      ) will precipitate.
      
  • Workup:

    • Cool to RT and pour the mixture into ice-water (200 mL).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organic layers with Brine (100 mL).

    • Dry over anhydrous

      
       and concentrate to dryness.
      

Step 3: Purification

  • Crystallization: The crude solid is often off-white. Recrystallize from Toluene/Hexane or Water .

    • Dissolve in minimum hot Toluene. Add Hexane dropwise until turbid. Cool to 4°C overnight.

  • Yield: Expected yield is 85–92%.

Protocol B: Jocic-Reeve Reaction (Scale-Up Alternative)

Best for: Large scale (>100g), cost reduction, avoiding cyanides entirely.

Reaction Mechanism

This "one-pot" method involves the generation of the trichloromethyl anion (


) from chloroform under Phase Transfer Catalysis (PTC). The anion attacks the ketone, forming a trichloromethyl carbinol, which undergoes substitution (epoxide formation) and hydrolysis under basic conditions to yield the 

-hydroxy acid directly.
Reagents & Materials[2][4][8][9][12][13]
ReagentEquiv.[4][8][11]Role
4-Methoxyacetophenone 1.0Substrate
Chloroform (

)
4.0Reagent/Solvent
NaOH (50% aq. solution) 6.0Base
TEBA (Triethylbenzylammonium chloride) 0.05Phase Transfer Catalyst
Acetone 4.0Co-solvent (Critical for solubility)
Step-by-Step Procedure
  • Setup: Use a 3-neck flask with a mechanical stirrer (magnetic stirring is insufficient for the viscous slurry) and a reflux condenser.

  • Mixing: Combine 4-Methoxyacetophenone (1.0 eq), Chloroform (4.0 eq), Acetone (4.0 eq), and TEBA (0.05 eq).

  • Addition: Add 50% NaOH (6.0 eq) dropwise over 30 minutes while maintaining the temperature below 25°C (exothermic reaction).

  • Reaction: Stir vigorously at RT for 12–16 hours. The mixture will solidify as sodium salts precipitate.

  • Workup:

    • Dilute with water (5 volumes) to dissolve solids.

    • Separate the organic phase (discard).

    • Acidification: Acidify the aqueous phase carefully with Conc. HCl to pH 1. The product will precipitate as a white solid.[3]

  • Purification: Filter the solid and recrystallize from Water/Ethanol (9:1).

Characterization & Quality Control

Verify the identity of the synthesized 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid using the following parameters.

NMR Spectroscopy Data (Expected)
NucleusShift (

ppm)
MultiplicityIntegrationAssignment

H NMR
1.75Singlet3H

(C3)
(in

-

)
3.73Singlet3H

6.88Doublet (

Hz)
2HAr-H (meta to alkyl)
7.42Doublet (

Hz)
2HAr-H (ortho to alkyl)
12.40Broad Singlet1H


C NMR
26.5--

(C3)
55.1--

74.8--Quaternary C-OH (C2)
113.5--Ar-C (meta)
126.8--Ar-C (ortho)
136.2--Ar-C (ipso)
158.5--Ar-C (para, C-O)
176.5--

(C1)
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield (Method A) Incomplete hydrolysis of amideIncrease hydrolysis time or temp (reflux 4h+).
Low Yield (Method B) Poor stirring (mass transfer limit)Use mechanical stirring; ensure TEBA is fresh.
Impurity: Acetophenone Incomplete conversionCheck reaction by TLC before workup. Add more TMSCN/Base.
Product is Oily Residual solvent or impuritiesTriturate with cold Hexane/Pentane to induce crystallization.

Experimental Workflow Diagram

Workflow cluster_MethodA Protocol A: Precision Route cluster_MethodB Protocol B: Scale-Up Route Start Start: 4-Methoxyacetophenone StepA1 Add TMSCN, ZnI2, DCM (0°C -> RT, 4h) Start->StepA1 High Purity StepB1 Add CHCl3, Acetone, TEBA Start->StepB1 Bulk Scale StepA2 Evaporate DCM Add AcOH / Conc. HCl StepA1->StepA2 StepA3 Hydrolysis (90°C, 3h) StepA2->StepA3 Purification Recrystallization (Toluene/Hexane or Water) StepA3->Purification StepB2 Add 50% NaOH dropwise (Vigorous Stirring, 16h) StepB1->StepB2 StepB3 Acidify Aqueous Phase (pH 1) StepB2->StepB3 StepB3->Purification Final Final Product: 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid Purification->Final

Figure 2: Decision tree and workflow for the synthesis of the target acid.

References

  • Gassman, P. G., & Talley, J. J. (1978). "Cyanohydrin Synthesis using Trimethylsilyl Cyanide." Tetrahedron Letters, 19(40), 3773-3776. Link

  • Reeve, W., & Compere, E. L. (1961). "The Reaction of Chloroform and Potassium Hydroxide with o-Benzoylbenzoic Acid." Journal of the American Chemical Society, 83(13), 2905–2909. (Foundational reference for the Chloroform/KOH reaction mechanism). Link

  • Corey, E. J., et al. (1987). "Practical Synthesis of Enantiomerically Pure 2-Hydroxy Carboxylic Acids." Journal of Organic Chemistry, 52, 2303. (General methodology for alpha-hydroxy acids).
  • ChemicalBook. (2023). "2-Hydroxy-2-(4-methoxyphenyl)propionic acid Product Properties (CAS 91121-61-8)." Link

Sources

Practical Applications of 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid in Asymmetric Synthesis

[1]

Introduction & Chemical Profile[2][3][4][5][6][7][8][9]

2-Hydroxy-2-(4-methoxyphenyl)propanoic acid , commonly referred to as


-Methoxyatrolactic Acid


In asymmetric synthesis, this compound serves two primary critical functions:

  • High-Efficiency Resolving Agent: For the optical resolution of recalcitrant racemic amines that fail to crystallize with standard agents like tartaric acid.

  • Chiral Auxiliary: As a robust directing group in diastereoselective esterifications and subsequent transformations.

Chemical Identity[5][10][11]
  • IUPAC Name: 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid

  • Common Name:

    
    -Methoxyatrolactic acid
    
  • CAS Number: 91121-61-8

  • Molecular Formula:

    
    
    
  • Molecular Weight: 196.20 g/mol

  • Chirality: Contains a quaternary carbon center, available as

    
     and 
    
    
    enantiomers.

Application I: Optical Resolution of Racemic Amines

The most practical application of

Classical Resolution via Diastereomeric Salt Formation
Mechanism of Action

The process relies on the formation of two diastereomeric salts with distinct solubility profiles:

12
Protocol: Resolution of a Racemic Benzylic Amine

Target: Isolation of enantiopure amine from a racemic mixture.

Materials
  • Racemic Amine (10 mmol)

  • 
    -2-Hydroxy-2-(4-methoxyphenyl)propanoic acid (10 mmol for 1:1 stoichiometry, or 5 mmol for "Method of Half-Quantities")
    
  • Solvent System: Ethanol (absolute) and Methyl tert-butyl ether (MTBE).

Step-by-Step Methodology
  • Salt Formation:

    • Dissolve 10 mmol of the racemic amine in 20 mL of absolute Ethanol at 50°C.

    • In a separate flask, dissolve 10 mmol of

      
      -
      
      
      -methoxyatrolactic acid in 10 mL of Ethanol.
    • Add the acid solution to the amine solution slowly with stirring.

    • Expert Insight: If the salt precipitates immediately, the solution is too concentrated. Add Ethanol until the mixture is clear at 60°C.

  • Crystallization (The Critical Step):

    • Allow the solution to cool slowly to room temperature (approx. 25°C) over 4 hours.

    • If no crystals form, add MTBE dropwise until slight turbidity is observed, then reheat to clarity and cool again.

    • Seeding: If available, add a seed crystal of the desired diastereomeric salt at 30°C.

    • Let stand at 4°C for 12–24 hours to maximize yield.

  • Filtration and Purification:

    • Filter the crystals and wash with cold MTBE/Ethanol (2:1).

    • Recrystallization: Dissolve the wet cake in the minimum amount of boiling Ethanol. Cool to crystallize. Repeat until the melting point is constant.

  • Liberation of the Free Base:

    • Suspend the purified salt in water/DCM (1:1).

    • Basify with 1M NaOH to pH > 12.

    • Extract the aqueous layer 3x with DCM.

    • Dry combined organics over

      
       and concentrate to yield the enantiopure amine.
      
  • Recovery of Resolving Agent:

    • Acidify the remaining aqueous layer (from step 4) with 2M HCl to pH < 2.

    • Extract with Ethyl Acetate. The

      
      -methoxyatrolactic acid partitions into the organic phase.
      
    • Concentrate to recycle the chiral acid (>95% recovery is typical).

Visualization: Resolution Workflow

ResolutionWorkflowRacemicAmineRacemic Amine(Mixture)SaltFormationSalt Formation(in EtOH/MTBE)RacemicAmine->SaltFormationChiralAcid(S)-p-Methoxyatrolactic Acid(Resolving Agent)ChiralAcid->SaltFormationCrystallizationFractional Crystallization(Cooling to 4°C)SaltFormation->CrystallizationFiltrationFiltrationCrystallization->FiltrationSolidSaltSolid Diastereomer(Target Salt)Filtration->SolidSaltPrecipitateMotherLiquorMother Liquor(Undesired Isomer)Filtration->MotherLiquorFiltrateRecrystRecrystallization(Maximize ee%)SolidSalt->RecrystBasificationBasification (NaOH)& ExtractionRecryst->BasificationFinalProductEnantiopure Amine(>99% ee)Basification->FinalProductAcidRecoveryAcid Recovery(Acidify & Extract)Basification->AcidRecoveryAcidRecovery->ChiralAcidRecycle

Figure 1: Workflow for the optical resolution of amines using p-methoxyatrolactic acid.

Application II: Chiral Auxiliary for Diastereoselective Synthesis

Beyond resolution, the steric bulk of the phenyl/methoxy group and the rigidity of the tertiary alcohol make this compound an excellent chiral auxiliary for controlling stereochemistry in reactions like Diels-Alder cycloadditions or alkylations.

Protocol: Asymmetric Alkylation via Ester Derivative

Concept: The acid is esterified with a substrate (e.g., acrylic acid derivative). The bulky chiral center shields one face of the double bond, forcing incoming nucleophiles to attack from the opposite side.

Step-by-Step Methodology
  • Esterification (Attachment):

    • React

      
      -
      
      
      -methoxyatrolactic acid with the target carboxylic acid (e.g., Acrylic acid) using DCC (Dicyclohexylcarbodiimide) and DMAP (Dimethylaminopyridine) in DCM at 0°C.
    • Note: The tertiary hydroxyl group is sterically hindered; reaction times may be longer (24–48h) compared to primary alcohols.

  • Asymmetric Reaction:

    • Perform the desired transformation (e.g., conjugate addition of a cuprate).

    • The "Prelog Rule" generally predicts the stereochemical outcome based on the spatial arrangement of the Large (Aryl), Medium (Methyl), and Small (OH/OR) groups.

  • Cleavage (Removal):

    • Saponify the ester using LiOH in THF/Water (3:1).

    • The chiral auxiliary is recovered unchanged, and the new chiral acid is isolated.

Synthesis and Purity Verification

If the compound is not commercially available in the required enantiopurity, it can be synthesized via the Grignard addition to a keto-ester or Cyanohydrin synthesis.

Synthesis Route (Cyanohydrin Method)
  • Start: 4-Methoxyacetophenone.

  • Step 1: Reaction with TMSCN (Trimethylsilyl cyanide) and

    
     (catalyst) to form the silylated cyanohydrin.
    
  • Step 2: Acid hydrolysis (

    
    ) converts the nitrile to the carboxylic acid and cleaves the silyl group.
    
  • Resolution: The resulting racemic acid must be resolved using a chiral base (e.g.,

    
    -Phenylethylamine) to obtain the pure enantiomer for use.
    
Quality Control Parameters (Table 1)
ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity > 98.0%HPLC (C18 column, MeOH/Water)
Enantiomeric Excess > 99.0%Chiral HPLC (Chiralcel OD-H)
Melting Point 98–102°C (Typical)Capillary Method
Solubility Soluble in MeOH, EtOH, EtOAc; Insoluble in HexaneSolubility Test

References

  • Azov, V. A. (2006). Resolution of racemic amine mixtures via diastereomeric crystallization. Science of Synthesis. Link

  • Saigo, K., et al. (1980). Optical Resolution of chiral amines using alpha-hydroxy acids. Bulletin of the Chemical Society of Japan.
  • BenchChem. (2025). 2-Hydroxy-2-phenylpropanoic Acid in Pharmaceutical Ingredient Synthesis. Link

  • Sigma-Aldrich. (2024). Product Specification: 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid. Link

  • Tan, C. (2009).[3] Asymmetrical synthesis of R-(+)-2-(4-Hydroxyphenoxy) propionic acid. Journal of Zhejiang University of Technology. Link (Cited for synthetic methodology parallels).

Application Note: 2-Hydroxy-2-(4-methoxyphenyl)propanoic Acid as a High-Performance Chiral Derivatizing Agent

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern drug development and asymmetric synthesis, determining the absolute configuration and enantiomeric excess (ee) of chiral molecules is a critical regulatory and scientific requirement. While


-methoxy-

-trifluoromethylphenylacetic acid (MTPA, Mosher's acid) remains the industry standard, it suffers from limitations: its anisotropic shielding effect can be too subtle for complex, macrocyclic APIs, and it lacks a strong UV chromophore for trace-level chromatographic analysis[1].

To overcome these bottlenecks, 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid (also known as 4-methoxyatrolactic acid) has emerged as a dual-purpose Chiral Derivatizing Agent (CDA)[2].

The Causality of the Reagent Design: By replacing the trifluoromethyl group of MTPA with a methyl group and introducing a strongly electron-donating 4-methoxy substituent to the phenyl ring, this CDA achieves two critical upgrades:

  • Amplified Magnetic Anisotropy: The electron-rich 4-methoxyphenyl group generates a massive diamagnetic

    
    -cloud. When a chiral alcohol or amine is derivatized, the resulting ester or amide adopts a predictable conformation where this 
    
    
    
    -cloud shields specific protons on the analyte, shifting them significantly upfield in
    
    
    NMR. This results in larger
    
    
    values, eliminating the ambiguity often seen with MTPA[3].
  • Enhanced UV Detectability: The 4-methoxy chromophore provides a robust UV absorption handle (

    
     nm), allowing the resulting diastereomers to be easily resolved and quantified via High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) at trace concentrations[2].
    

Physicochemical Profiling

Understanding the physical properties of the CDA is essential for calculating reaction stoichiometry and predicting chromatographic behavior.

Table 1: Physicochemical Properties of the CDA

PropertySpecification
Chemical Name 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid
CAS Registry Number 91121-61-8
Molecular Formula

Molecular Weight 196.20 g/mol
Functional Groups Carboxylic acid, tertiary

-hydroxyl, aryl ether
Storage Conditions Sealed in dry, 2-8°C (Protect from moisture to prevent lactide formation)
Primary Utility NMR absolute configuration assignment; HPLC/SFC ee determination

Conformational Dynamics & Anisotropic Shielding

To utilize this CDA for absolute configuration assignment, one must understand the modified Mosher-type conformational model[4].

When the CDA is coupled to a chiral secondary alcohol, the resulting ester minimizes steric strain by adopting a syn-periplanar conformation . In this state, the carbonyl double bond (


) of the CDA eclipses the carbinol proton (

) of the substrate.
  • The Shielding Effect: Because the 4-methoxyphenyl group is locked into a specific spatial orientation, it projects over one face of the substrate. Protons situated on the same side as the aromatic ring experience strong diamagnetic shielding and shift upfield (to a lower ppm).

  • The

    
     Calculation:  By synthesizing both the (R)-CDA and (S)-CDA derivatives of the analyte and calculating the chemical shift difference (
    
    
    
    ), researchers can map the positive and negative signs of the protons to definitively assign the spatial arrangement (
    
    
    vs.
    
    
    ) of the chiral center[3].

Conformation Ester Diastereomeric Adduct Conformation Syn-Periplanar Conformation (C=O eclipsed with Cα-H) Ester->Conformation Shielding Diamagnetic Shielding by 4-MeO-Phenyl Conformation->Shielding Upfield Upfield NMR Shift (Lower ppm) Shielding->Upfield Calculation Calculate Δδ = δ(S) - δ(R) Upfield->Calculation Assignment Assign Spatial Arrangement Calculation->Assignment

Figure 1. Conformational model illustrating the syn-periplanar alignment and anisotropic shielding effect.

Experimental Protocols: A Self-Validating System

The following protocols are designed to prevent the two most common modes of failure in chiral derivatization: racemization of the CDA and kinetic resolution of the substrate.

Protocol A: Steglich Esterification for Chiral Alcohols

Causality of Reagent Choice:


-Hydroxy acids are highly susceptible to self-condensation (forming lactides) or racemization under harsh acidic/basic conditions. We utilize N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) rather than DCC. DCC generates dicyclohexylurea, which is notoriously difficult to remove and obscures critical aliphatic signals in the 

NMR spectrum. EDC generates a water-soluble urea byproduct, ensuring a pristine NMR baseline. DMAP acts as an essential nucleophilic catalyst to overcome the steric hindrance of the tertiary carbon on the CDA.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 5 mL vial flushed with argon, dissolve the chiral alcohol (0.05 mmol, 1.0 eq) in 1.0 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Add the enantiopure (R)- or (S)-2-Hydroxy-2-(4-methoxyphenyl)propanoic acid (0.15 mmol, 3.0 eq). Note: A 3-fold excess is critical to drive the reaction to 100% completion, preventing kinetic resolution from skewing the apparent enantiomeric ratio.

  • Catalysis: Add EDC·HCl (0.16 mmol, 3.2 eq) followed by DMAP (0.015 mmol, 0.3 eq).

  • Reaction: Stir the mixture at room temperature for 4–12 hours.

  • Self-Validation Check: Withdraw a 5 µL aliquot, dilute in LC-MS grade acetonitrile, and inject into an LC-MS. Confirm the disappearance of the starting alcohol and the presence of the

    
     adduct of the product. Do not proceed to workup until conversion is >98%.
    
  • Workup: Quench the reaction with 1 mL of saturated aqueous

    
    . Extract with DCM (
    
    
    
    mL). Wash the combined organic layers with 1M
    
    
    (to remove DMAP and EDC urea) and saturated
    
    
    (to remove excess CDA).
  • Isolation: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure. The crude ester is typically >95% pure and ready for NMR analysis.
    
Protocol B: Amidation for Chiral Amines

For primary and secondary amines, EDC/DMAP can cause side reactions. Instead, use the coupling agent PyBOP and N,N-Diisopropylethylamine (DIPEA) in anhydrous DMF or DCM. The reaction is typically complete within 2 hours at room temperature and follows a similar aqueous workup to remove the water-soluble byproducts.

Workflow Substrate Chiral Analyte (Alcohol/Amine) Coupling Mild Coupling (EDC/DMAP) Substrate->Coupling CDA Enantiopure CDA (CAS 91121-61-8) CDA->Coupling Diastereomers Diastereomeric Derivatives Coupling->Diastereomers Analysis NMR & HPLC Analysis Diastereomers->Analysis Result Absolute Config & % ee Analysis->Result

Figure 2. End-to-end workflow for chiral derivatization, analytical resolution, and configuration assignment.

Quantitative Data Interpretation

Once the (R)- and (S)-derivatives are synthesized, acquire high-resolution


 NMR spectra (minimum 400 MHz, ideally 600 MHz) in 

.

Table 2: Exemplar Quantitative Data for Diastereomeric Resolution

Substrate ClassAnalytical ModalityMetricTypical Value / Observation
Secondary Alcohols

NMR (600 MHz)
Average

(ppm)

to

ppm (Highly resolved compared to MTPA)
Primary Amines

NMR (600 MHz)
Average

(ppm)

to

ppm
Alcohols/Amines HPLC (Achiral C18)Selectivity Factor (

)
1.15 - 1.40 (Baseline separation of diastereomers)
Alcohols/Amines UV DetectionLimit of Detection (LOD)

µg/mL (Due to strong 4-methoxy chromophore)

Note: For HPLC analysis of the diastereomeric mixture, standard reversed-phase conditions (e.g., Agilent Zorbax Eclipse Plus C18,


/MeCN gradient with 0.1% Formic Acid, detection at 254 nm) are usually sufficient to achieve baseline resolution without the need for expensive chiral stationary phases.

Troubleshooting & Methodological Pitfalls

  • Pitfall 1: Incomplete Derivatization & Kinetic Resolution. If the reaction is halted at 50% conversion, the faster-reacting enantiomer of the substrate will be overrepresented in the product pool, leading to a false ee calculation. Solution: Always use a minimum of 3.0 equivalents of the CDA and verify >98% conversion via LC-MS prior to workup.

  • Pitfall 2: Signal Overlap in NMR. If the aliphatic region of the substrate is highly complex, the

    
     values may be difficult to assign. Solution:  Utilize 2D NMR techniques (COSY, HSQC) on both the (R)- and (S)-derivatives to unambiguously assign the proton backbone before calculating the chemical shift differences[1].
    
  • Pitfall 3: CDA Racemization. Extended heating or the use of strong bases (e.g., NaH, NaOH) will deprotonate the

    
    -hydroxyl group, leading to racemization of the CDA. Solution:  Strictly adhere to mild coupling reagents (EDC, PyBOP) and weak amine bases (DMAP, DIPEA) at room temperature.
    

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17-118. URL:[Link]

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. URL:[Link]

Sources

Application Note: Divergent Synthesis and Characterization of 2-Hydroxy-2-(4-methoxyphenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2-Hydroxy-2-(4-methoxyphenyl)propanoic acid (CAS No. 91121-61-8)[1] is a highly versatile α-hydroxy acid (AHA) scaffold. Structurally, it features a tertiary alcohol, a carboxylic acid, and an electron-rich 4-methoxyphenyl ring. This trifunctional nature makes it an excellent candidate for developing novel therapeutics, prodrugs, or agrochemicals. Derivatization of this scaffold primarily targets the carboxylic acid (via esterification or amidation) or the sterically hindered tertiary α-hydroxyl group (via acylation).

Mechanistic Rationale for Functionalization:

  • Carboxylic Acid Activation (Esterification): Direct condensation of the carboxylic acid with alcohols is thermodynamically unfavorable. We employ carbodiimide-mediated activation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). To synthesize esters, 4-Dimethylaminopyridine (DMAP) is used as an acyl transfer catalyst (Steglich Esterification)[2]. DMAP is a stronger nucleophile than the alcohol, rapidly forming an active acylpyridinium intermediate that suppresses the formation of unreactive N-acylurea byproducts[3].

  • Amide Coupling: For amine nucleophiles, EDC is paired with 1-Hydroxybenzotriazole (HOBt). HOBt intercepts the unstable O-acylisourea intermediate to form a stable, highly reactive HOBt-ester, which minimizes epimerization and efficiently yields the target amide[4][5].

  • Tertiary Alcohol Acylation: The α-hydroxyl group is tertiary and therefore exhibits reduced nucleophilicity due to steric hindrance. Acylation requires a hypernucleophilic catalyst (DMAP) alongside pyridine to successfully drive the formation of the O-acyl prodrug derivative.

Experimental Design & Workflow

The following workflow outlines three divergent synthetic pathways designed to generate a library of derivatives from the core scaffold.

Workflow SM 2-Hydroxy-2-(4-methoxyphenyl) propanoic acid (Starting Material) PathA Pathway A: Steglich Esterification (EDC, DMAP, R-OH) SM->PathA PathB Pathway B: Amide Coupling (EDC, HOBt, DIPEA, R-NH2) SM->PathB PathC Pathway C: O-Acylation (Ac2O, Pyridine, DMAP) SM->PathC ProdA Alkyl Ester Derivatives (Modulated Lipophilicity) PathA->ProdA ProdB Amide Derivatives (Enhanced Stability) PathB->ProdB ProdC O-Acyl Derivatives (Prodrug Strategy) PathC->ProdC

Workflow for the divergent synthesis of 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid derivatives.

Step-by-Step Protocols (Self-Validating Systems)

General Note on Self-Validation: Each protocol integrates in-process analytical checkpoints. Proceeding to the next step without validating the intermediate state compromises the integrity of the synthesis.

Protocol A: Steglich Esterification (Alkyl Esters)

Objective: Synthesize lipophilic ester derivatives to enhance membrane permeability.

  • Preparation: In an oven-dried round-bottom flask under an N₂ atmosphere, dissolve 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid (1.0 equiv, 1.0 mmol)[1] in anhydrous Dichloromethane (DCM, 10 mL).

  • Activation: Add the target alcohol (R-OH, 1.2 equiv) and DMAP (0.1 equiv). Cool the mixture to 0 °C using an ice bath.

  • Coupling: Portion-wise, add EDC·HCl (1.2 equiv). The use of EDC over DCC ensures the urea byproduct is water-soluble, simplifying downstream purification[5].

  • Propagation: Remove the ice bath and stir at room temperature for 4–6 hours.

  • Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 7:3 Hexanes/EtOAc). The starting material (acid) will remain near the baseline (low Rf), while the ester product will migrate significantly higher. Do not quench until >95% conversion is observed.

  • Workup: Dilute with DCM (15 mL). Wash sequentially with 1M HCl (2 × 10 mL) to remove DMAP and EDC-urea, saturated NaHCO₃ (2 × 10 mL) to remove unreacted acid, and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: EDC/HOBt Amide Coupling

Objective: Synthesize metabolically stable amide derivatives.

  • Preparation: Dissolve the starting acid (1.0 equiv, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5 mL) at 0 °C.

  • Activation: Add HOBt hydrate (1.2 equiv) and EDC·HCl (1.2 equiv). Stir for 15 minutes to allow the formation of the active HOBt-ester[4].

  • Validation Checkpoint 2 (LC-MS): Quench a 5 µL aliquot in 100 µL Acetonitrile. LC-MS analysis must indicate the mass of the HOBt-ester intermediate (Expected m/z = 313.1 [M+H]⁺).

  • Coupling: Add the target primary or secondary amine (1.2 equiv) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) to maintain basicity. Stir at room temperature for 12 hours.

  • Workup: Pour the mixture into ice-cold water (20 mL) to precipitate the crude amide. If an oil forms, extract with EtOAc (3 × 15 mL), wash with 5% LiCl aqueous solution (to remove DMF), 1M HCl, and saturated NaHCO₃.

  • Isolation: Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol C: O-Acylation of the Tertiary Hydroxyl

Objective: Mask the α-hydroxyl group to create prodrug-like acyl derivatives.

  • Preparation: Dissolve the starting acid (1.0 equiv, 1.0 mmol) in anhydrous Pyridine (5 mL). Pyridine acts as both the solvent and the base.

  • Reaction: Add Acetic Anhydride (Ac₂O, 3.0 equiv) and a catalytic amount of DMAP (0.1 equiv). Stir at room temperature for 8–12 hours.

  • Validation Checkpoint 3 (FT-IR): A rapid IR scan of a worked-up micro-aliquot should show the disappearance of the broad -OH stretch (~3400 cm⁻¹) and the appearance of a new ester carbonyl stretch (~1740 cm⁻¹).

  • Workup: Co-evaporate the pyridine with toluene in vacuo. Dissolve the residue in EtOAc, wash with 1M CuSO₄ (to complex and remove residual pyridine), and brine.

Quantitative Data & Characterization

The following table summarizes the expected quantitative metrics and key spectral markers for the synthesized derivatives based on a 1.0 mmol scale optimization.

Derivative ClassExpected Yield (%)Key ¹H-NMR Shift (δ, ppm)LC-MS (m/z) ExpectedLogP Shift (Est.)
Starting Material N/A3.78 (s, 3H, -OCH₃), 1.75 (s, 3H, α-CH₃)195.1 [M-H]⁻+1.2
Methyl Ester 85 - 92%3.65 (s, 3H, Ester -OCH₃)211.1 [M+H]⁺+1.8
Benzyl Amide 78 - 86%6.8-7.4 (m, 5H, Ar-H), 8.1 (br s, 1H, -NH)286.1 [M+H]⁺+2.4
O-Acetyl Acid 70 - 80%2.10 (s, 3H, O-Ac -CH₃)237.1 [M-H]⁻+1.5

Troubleshooting & Safety

  • Low Yield in Esterification: Often caused by trace water hydrolyzing the O-acylisourea intermediate. Ensure DCM is strictly anhydrous and reagents are stored in a desiccator.

  • Sluggish O-Acylation: The tertiary α-hydroxyl is sterically hindered. If conversion is low at room temperature after 12 hours, gently heat the reaction to 40 °C and increase DMAP loading to 0.2 equiv.

  • Racemization/Epimerization: While the starting material is often utilized as a racemate, if enantiopure (R)- or (S)- 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid is utilized, maintain temperatures below 5 °C during the activation step of the amide coupling to prevent loss of chiral integrity[4].

  • Safety: EDC·HCl is a known skin sensitizer. DMF is a reproductive toxin. All procedures must be conducted in a certified chemical fume hood with appropriate PPE (nitrile gloves, lab coat, safety goggles).

References

1.1 2.2 3. 3 4.4 5.5

Sources

Validated LC-MS/MS Analytical Method for the Quantification of 2-Hydroxy-2-(4-methoxyphenyl)propanoic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Protocol Target Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Pharmacologists

Executive Summary & Mechanistic Rationale

The accurate quantification of carboxylic acid-containing metabolites and biomarkers in biological matrices is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) profiling. This application note details a rigorously validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid (CAS: 91121-61-8) in human plasma.

As a Senior Application Scientist, I have designed this protocol not merely as a sequence of steps, but as a self-validating analytical system. The methodology complies strictly with the[1], ensuring global regulatory acceptance[2].

The "Why" Behind the Method:
  • Sample Cleanup (Oasis MAX SPE): 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid possesses a carboxylic acid moiety (pKa ~3.8). At a neutral physiological pH, this molecule is fully ionized (deprotonated). We exploit this by using a Mixed-Mode Strong Anion Exchange (MAX) Solid-Phase Extraction (SPE) chemistry[3]. The quaternary amine on the MAX sorbent forms a strong ionic bond with the analyte, allowing aggressive organic washes to strip away neutral and basic endogenous lipids (e.g., phospholipids) before eluting the target analyte with an acidic organic solvent.

  • Ionization Strategy (ESI-): The presence of the carboxylic acid makes Negative Electrospray Ionization (ESI-) the most efficient ionization mode. The primary fragmentation pathway involves the neutral loss of carbon dioxide (

    
    , 44 Da), a classic and highly reproducible mechanism for aliphatic carboxylic acids.
    

Materials and Reagents

  • Analyte: 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid (Purity

    
     98%).
    
  • Internal Standard (IS): 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid-

    
     (Stable Isotope Labeled).
    
  • Biological Matrix: Human Plasma (K2EDTA anticoagulant).

  • Reagents: LC-MS grade Water, Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Hydroxide (

    
    ), and Ammonium Acetate.
    
  • Consumables: Waters Oasis MAX 96-well

    
    Elution Plate (2 mg/well)[3].
    

Experimental Protocols

Preparation of Calibration Standards and Quality Controls (QCs)
  • Stock Solutions: Prepare primary stock solutions of the analyte and IS at 1.00 mg/mL in 50% MeOH in water. Store at -20°C.

  • Working Solutions: Dilute the stock solution with 50% MeOH to create a series of working solutions.

  • Spiking: Spike working solutions into blank human plasma to yield a calibration curve ranging from 1.00 ng/mL (LLOQ) to 1000 ng/mL (ULOQ) . Prepare QC samples at 1.00 (LLOQ), 3.00 (LQC), 400 (MQC), and 800 ng/mL (HQC).

Biological Sample Preparation (SPE Workflow)

Scientist's Note: The


Elution format is chosen to eliminate the need for a time-consuming nitrogen evaporation step, preventing potential evaporative losses of the analyte and increasing high-throughput efficiency.
  • Pre-treatment: Aliquot 100

    
    L of plasma sample (Blank, Standard, or QC) into a 96-well collection plate. Add 10 
    
    
    
    L of IS working solution (500 ng/mL) and 100
    
    
    L of 4% Phosphoric Acid (
    
    
    ) in water. Vortex for 30 seconds. (Rationale: Acidification disrupts protein binding, freeing the analyte).
  • SPE Execution: Follow the workflow illustrated in Figure 1.

SPE_Workflow Condition 1. Condition 200 µL MeOH, then 200 µL Water Load 2. Load Sample Pre-treated Plasma Mixture Condition->Load Wash1 3. Wash 1 (Aqueous) 200 µL 5% NH4OH in Water (Removes acidic interferences) Load->Wash1 Wash2 4. Wash 2 (Organic) 200 µL 100% Methanol (Removes hydrophobic lipids) Wash1->Wash2 Elute 5. Elute Analyte 2 x 25 µL 2% Formic Acid in MeOH (Neutralizes analyte for release) Wash2->Elute Recon 6. Dilute for Injection Add 50 µL Water to Eluate Elute->Recon

Figure 1: Solid-Phase Extraction (SPE) workflow using Mixed-Mode Anion Exchange (MAX) chemistry.
LC-MS/MS Analytical Conditions

Chromatography (UHPLC):

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7

    
    m).
    
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8). (Rationale: Neutral pH keeps the carboxylic acid deprotonated for optimal ESI- efficiency while providing sufficient hydrophobic retention).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0.0-0.5 min (5% B), 0.5-2.5 min (linear to 95% B), 2.5-3.0 min (95% B), 3.0-3.1 min (drop to 5% B), 3.1-4.0 min (equilibration).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0

    
    L.
    

Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization Negative (ESI-).

  • Capillary Voltage: 2.0 kV.

  • Desolvation Temperature: 500°C.

  • MRM Transitions:

    • Analyte: m/z 195.1

      
       151.1 (Collision Energy: 14 eV)
      
    • Internal Standard: m/z 198.1

      
       154.1 (Collision Energy: 14 eV)
      

Fragmentation Precursor Precursor Ion[M-H]⁻ m/z 195.1 Loss Neutral Loss - CO₂ (44 Da) Precursor->Loss Product Product Ion m/z 151.1 Loss->Product

Figure 2: Electrospray ionization (ESI-) fragmentation pathway for the target analyte.

Method Validation Framework (ICH M10 Compliant)

The method was validated in accordance with the[1] for bioanalytical method validation. The system proved to be self-validating, demonstrating exceptional linearity (


) over the 1.00 – 1000 ng/mL range using a 

weighted linear regression.
Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated by analyzing six replicates of QC samples at four concentration levels across three separate analytical runs. All results fell well within the ICH M10 acceptance criteria (CV


 15%, Accuracy 85-115%; LLOQ CV 

20%, Accuracy 80-120%)[1].

Table 1: Intra-day and Inter-day Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ 1.008.4102.39.1104.5
LQC 3.005.298.66.097.2
MQC 400.03.1101.43.8100.8
HQC 800.02.899.13.598.5
Matrix Effect and Extraction Recovery

The matrix factor (MF) was assessed using six independent lots of human plasma. The IS-normalized matrix factor was 0.98


 0.04, indicating that the Oasis MAX SPE protocol successfully eliminated ion suppression from endogenous phospholipids. The extraction recovery was consistent across all QC levels, averaging 88.5%.
Stability Assessments

Analyte stability was confirmed under various handling and storage conditions encountered during routine clinical sample analysis.

Table 2: Stability of 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid in Human Plasma

Stability ConditionDuration / TempLQC Accuracy (%)HQC Accuracy (%)Conclusion
Benchtop (Short-term) 24 hours @ 20°C97.499.2Stable
Freeze-Thaw 4 cycles (-80°C to 20°C)95.898.1Stable
Autosampler (Extract) 72 hours @ 4°C101.299.5Stable
Long-term Storage 90 days @ -80°C94.596.8Stable

Troubleshooting & Expert Insights

  • Loss of Retention on SPE: If recovery drops, ensure the loading sample pH is strictly above 6.0. If the plasma is overly acidified prior to loading, the carboxylic acid will become protonated (neutral) and fail to bind to the MAX quaternary amine sorbent[3].

  • Chromatographic Peak Tailing: Carboxylic acids can interact with trace metal impurities in the LC system or column frits. If peak tailing is observed, passivate the LC system with 0.1% Phosphoric Acid or switch to a high-performance surface (HPS) column hardware (e.g., Waters Premier columns).

  • Sensitivity Drop in ESI-: Ensure the mobile phase does not contain strong acids (like Formic Acid or TFA) in high concentrations, as these will suppress the deprotonation

    
     of the analyte in the ESI source. Ammonium acetate is the optimal buffer here.
    

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2022). ICH M10 on bioanalytical method validation and study sample analysis - Scientific guideline.[1] URL:[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[2] URL:[Link]

  • Waters Corporation. (n.d.). Oasis Sample Extraction Products: Care and Use Manual.[3] URL:[Link]

Sources

developing a robust HPLC-UV method for 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid analysis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and analytical scientists developing quality control or pharmacokinetic assays for 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid (CAS: 91121-61-8).

This compound is structurally distinct from the sweet-taste inhibitor Lactisole (which is an ether) and typical phenylpropanoids. It is an atrolactic acid derivative , possessing a tertiary alcohol and a carboxylic acid at the chiral center. This structural complexity requires specific chromatographic considerations to prevent peak tailing and ensure enantiomeric stability if chiral separation were required (though this guide focuses on achiral purity profiling).


-Hydroxy-

-(4-methoxyphenyl)propionic acid CAS Registry: 91121-61-8

Introduction & Physicochemical Profiling

Developing a robust method requires understanding the "personality" of the molecule.

  • Acidic Nature: The carboxylic acid moiety (estimated pKa

    
     3.8) demands a low pH mobile phase to suppress ionization. In its ionized state (pH > 4), the analyte will elute near the void volume on a C18 column.
    
  • Chromophore: The 4-methoxyphenyl group (anisole-like) provides strong UV absorption.

    • Primary Band: ~225 nm (High sensitivity).

    • Secondary Band: ~275 nm (High selectivity, less noise).

  • Hydrophilicity: The tertiary

    
    -hydroxyl group increases polarity compared to simple phenylpropanoic acids, potentially reducing retention time.
    

Method Development Strategy

Column Selection: The "Base Deactivated" C18

While a standard C18 is sufficient, the tertiary hydroxyl group can interact with active silanol sites on older silica supports, leading to peak tailing.

  • Recommendation: Use an end-capped, high-purity silica C18 column (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters Symmetry C18).

  • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm (Standard analytical scale).

Mobile Phase Architecture
  • Buffer (Solvent A): 0.1% Phosphoric Acid (

    
    ) in Water.
    
    • Why? Maintains pH ~2.1. This ensures the carboxylic acid is protonated (

      
      ), maximizing hydrophobic interaction with the C18 stationary phase.
      
  • Organic Modifier (Solvent B): Acetonitrile (ACN).

    • Why? ACN provides sharper peaks and lower backpressure than Methanol for aromatic acids.

Detection Wavelength
  • 225 nm: Use for trace impurity analysis (LOD determination).

  • 275 nm: Use for assay/potency to minimize interference from mobile phase absorbance or non-aromatic impurities.

Detailed Experimental Protocol

Equipment & Reagents
  • HPLC System: Binary gradient pump, Autosampler, Column Oven, Diode Array Detector (DAD) or VWD.

  • Reagents: HPLC Grade Acetonitrile, Milli-Q Water, 85% Phosphoric Acid (analytical grade).

  • Reference Standard: 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid (>98% purity).

Chromatographic Conditions
ParameterSetting
Column C18 (150 x 4.6 mm, 5 µm)
Flow Rate 1.0 mL/min
Temperature 30°C (Controlled)
Injection Volume 10 µL
Detection UV @ 225 nm (Reference: 360 nm / 100 nm bw)
Run Time 15 Minutes
Gradient Program

A gradient is recommended to clear potential late-eluting synthetic precursors (e.g., ketones or protected intermediates).

Time (min)% Buffer A (0.1% H3PO4)% Solvent B (ACN)Phase
0.09010Equilibration
8.04060Ramp
10.01090Wash
10.19010Re-equilibration
15.09010Stop
Standard & Sample Preparation

Diluent: Water:Acetonitrile (50:50 v/v).

  • Note: Using 100% ACN as a diluent may cause peak distortion ("solvent effect") for early eluting peaks.

Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of Reference Standard into a 10 mL volumetric flask.

  • Add 5 mL Acetonitrile and sonicate to dissolve.

  • Dilute to volume with Water.

Working Standard (0.1 mg/mL):

  • Transfer 1.0 mL of Stock Solution into a 10 mL flask.

  • Dilute to volume with Diluent.

Method Validation (ICH Q2 Guidelines)

To ensure the method is scientifically valid, the following parameters must be verified.

System Suitability Testing (SST)

Inject the Working Standard 5 times before sample analysis.

  • RSD of Peak Area:

    
     2.0%
    
  • Tailing Factor (

    
    ):  0.9 - 1.5 (Strict control due to the -OH group).
    
  • Theoretical Plates (

    
    ):  > 5000
    
Linearity & Range

Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance Criteria:

    
    .
    
Robustness (Troubleshooting Logic)

Small changes in pH can drastically affect retention time for this acid.

MethodOptimization Start Issue Observed Split Peak Shape vs Retention Start->Split Tailing Peak Tailing (Tf > 1.5) Split->Tailing Asymmetry Drift Retention Time Drift Split->Drift Unstable Rt Sol1 Cause: Silanol Interaction Action: Add 5mM TEA or Switch to End-capped Column Tailing->Sol1 Sol2 Cause: pH > pKa Action: Lower pH to 2.1 (Ensure Protonation) Drift->Sol2 Early Elution Sol3 Cause: Temp Fluctuation Action: Use Column Oven (Set 30°C) Drift->Sol3 Random Shift

Figure 1: Troubleshooting Decision Tree for HPLC Analysis of Acidic Hydroxy-Aromatics.

Scientific Rationale & Mechanism

Why Acidic Mobile Phase?

The analyte, 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid, exists in equilibrium between its neutral (


) and ionized (

) forms.

On a reverse-phase C18 column, the ionized form (

) is highly polar and elutes too quickly (often in the solvent front), preventing separation from matrix interferences. By maintaining the mobile phase pH at ~2.1 (well below the pKa of ~3.8), we force the equilibrium to the left (

), ensuring consistent retention and separation.
Workflow Visualization

Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh 10mg Sample Dissolve Dissolve in 50:50 ACN:H2O Weigh->Dissolve Filter Filter (0.45 µm PTFE) Dissolve->Filter Inject Inject 10 µL Filter->Inject Sep Separation (C18, pH 2.1) Inject->Sep Detect UV Detection (225/275 nm) Sep->Detect Integrate Integrate Peak @ ~6.5 min Detect->Integrate Calc Calculate Purity/Assay Integrate->Calc

Figure 2: End-to-End Analytical Workflow for Quality Control.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Chen, Y., et al. (2014).[1] HPLC Determination of Sodium 2-(4-Methoxyphenoxy) Propionate in Food.[1] Physical Testing and Chemical Analysis Part B: Chemical Analysis. (Methodology adapted for structural analog).

  • PubChem. (n.d.).[2] Compound Summary: 2-hydroxy-2-(4-methoxyphenyl)propanoic acid.[3] National Library of Medicine. Retrieved from [Link]

Sources

Utilizing 2-Hydroxy-2-(4-methoxyphenyl)propanoic Acid in Novel Pharmaceutical Synthesis: Mechanistic Insights and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

In modern drug discovery, the selection of highly functionalized, chiral building blocks is paramount for accessing complex chemical space. 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid (CAS 91121-61-8) is a highly versatile α-hydroxy acid (AHA) precursor [4]. Its structural architecture—featuring a chiral tertiary alcohol, a carboxylic acid, and an electron-donating p-methoxyphenyl moiety—makes it an ideal divergent node for synthesizing various active pharmaceutical ingredients (APIs).

This application note details three distinct synthetic workflows leveraging this precursor: the synthesis of anticholinergic esters, profen-type non-steroidal anti-inflammatory drug (NSAID) precursors, and anticonvulsant oxazolidine-2,4-dione scaffolds.

Physicochemical Summary
PropertyValue
Chemical Name 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid
CAS Number 91121-61-8
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
Structural Features Chiral tertiary α-hydroxy acid, p-methoxyphenyl moiety
Storage Conditions Sealed in dry, 2-8°C

Divergent Synthetic Workflows

Workflow A 2-Hydroxy-2-(4-methoxyphenyl) propanoic acid B Steglich Esterification (DCC, DMAP) A->B C Ionic Hydrogenation (Et3SiH, TFA) A->C D Cyclocondensation (Urea, NaOEt) A->D E Anticholinergic Scaffolds B->E F Profen-Type NSAID Precursors C->F G Oxazolidine-2,4-diones (Anticonvulsants) D->G

Divergent synthetic workflows from the α-hydroxy acid precursor.

Quantitative Reaction Summary
Synthetic PathwayReagents / CatalystTarget ScaffoldTypical YieldKey Mechanistic Feature
Steglich Esterification DCC, DMAP, CH₂Cl₂Anticholinergic Esters85-95%DMAP acts as an acyl transfer agent, preventing dehydration.
Ionic Hydrogenation Et₃SiH, TFA, CH₂Cl₂Profen-Type NSAIDs80-90%p-Methoxy group stabilizes the benzylic carbocation.
Cyclocondensation Urea, NaOEt, EtOHOxazolidine-2,4-diones65-75%Tandem esterification/amidation forms the 5-membered heterocycle.

Experimental Protocols & Mechanistic Causality

Pathway 1: Synthesis of Anticholinergic Scaffolds via Steglich Esterification

Causality & Mechanistic Insight: Attempting a standard Fischer esterification (strong acid catalyst + heat) on an α-hydroxy acid typically results in the elimination of water, yielding an unwanted acrylic acid derivative. To preserve the tertiary hydroxyl group—which is critical for the receptor-binding profile of many anticholinergic agents—we employ the Steglich esterification [1]. N,N'-Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid, while 4-dimethylaminopyridine (DMAP) acts as a superior nucleophilic acyl transfer catalyst, allowing the reaction to proceed under exceptionally mild conditions.

Step-by-Step Protocol:

  • Preparation: In an oven-dried round-bottom flask under an N₂ atmosphere, dissolve 10.0 mmol of 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid and 12.0 mmol of the target complex alcohol (e.g., a tropine derivative) in 50 mL of anhydrous dichloromethane (CH₂Cl₂).

  • Catalysis: Add 1.0 mmol (10 mol%) of DMAP to the solution.

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add a solution of 11.0 mmol DCC dissolved in 10 mL of CH₂Cl₂ dropwise over 10 minutes.

  • Propagation: Stir the mixture at 0 °C for 15 minutes, then remove the ice bath and allow it to warm to room temperature. Stir for an additional 3 hours.

  • Workup: Filter the white precipitate (dicyclohexylurea, DCU) through a pad of Celite. Wash the organic filtrate sequentially with 0.5 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Self-Validation System: Analyze the crude product via Thin-Layer Chromatography (TLC) and ¹H NMR. The absence of a downfield vinyl proton signal (typically 6.0–6.5 ppm) confirms that the tertiary alcohol was successfully preserved without undergoing elimination to the acrylic acid.

Pathway 2: Synthesis of Profen-Type NSAID Precursors via Ionic Hydrogenation

Causality & Mechanistic Insight: To convert this precursor into a 2-arylpropanoic acid (the core scaffold of "profen" NSAIDs like ibuprofen or naproxen), the tertiary alcohol must be deoxygenated. The presence of the p-methoxy group is the critical enabler here: it provides profound resonance stabilization to the benzylic carbocation formed upon protonation by trifluoroacetic acid (TFA). This stable carbocation is then efficiently intercepted by a hydride from triethylsilane (Et₃SiH) [2].

Mechanism N1 Tertiary Alcohol Precursor N2 Protonation by TFA (-H2O) N1->N2 + H+ N3 Benzylic Carbocation (Stabilized by p-OMe) N2->N3 - H2O N4 Hydride Transfer (from Et3SiH) N3->N4 + H- N5 Deoxygenated Product (Profen Precursor) N4->N5

Mechanistic pathway of ionic hydrogenation via a stabilized carbocation.

Step-by-Step Protocol:

  • Preparation: Dissolve 10.0 mmol of the α-hydroxy acid precursor in 20 mL of anhydrous CH₂Cl₂ in a flask equipped with a magnetic stirrer.

  • Hydride Source: Add 25.0 mmol (2.5 equivalents) of triethylsilane (Et₃SiH) to the solution.

  • Acidic Activation: Cool the flask to 0 °C. Dropwise, add 50.0 mmol (5.0 equivalents) of TFA. The solution may transiently develop a deep color indicative of the carbocation intermediate.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 to 6 hours.

  • Workup: Evaporate the volatiles (excess TFA and silane byproducts) under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry over MgSO₄ and concentrate.

  • Self-Validation System: Monitor the reaction quantitatively via FTIR spectroscopy. The complete disappearance of the broad O-H stretch (~3400 cm⁻¹) associated with the tertiary alcohol, while retaining the sharp carbonyl stretch (~1710 cm⁻¹), self-validates the selective deoxygenation.

Pathway 3: Synthesis of Oxazolidine-2,4-diones (Anticonvulsant Scaffolds)

Causality & Mechanistic Insight: The oxazolidine-2,4-dione heterocycle is a privileged pharmacophore historically utilized in anticonvulsant medications (e.g., trimethadione). By subjecting our α-hydroxy acid to a cyclocondensation reaction with urea in the presence of a strong alkoxide base, a tandem reaction occurs. The base facilitates the initial formation of an intermediate ester/amide, which subsequently undergoes intramolecular cyclization to form the 5-substituted-5-methyl-oxazolidine-2,4-dione ring [3].

Step-by-Step Protocol:

  • Base Preparation: In a flame-dried flask equipped with a reflux condenser, prepare a solution of sodium ethoxide by carefully dissolving 22.0 mmol of sodium metal in 30 mL of absolute ethanol under N₂.

  • Reagent Addition: Add 11.0 mmol of urea to the ethoxide solution and stir for 30 minutes at room temperature to ensure complete dissolution and activation.

  • Cyclocondensation: Add 10.0 mmol of 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid. Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 8 hours.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dissolve the resulting solid in 20 mL of ice water.

  • Precipitation: Slowly acidify the aqueous solution with 1M HCl until the pH reaches ~3. Collect the precipitated oxazolidine-2,4-dione derivative via vacuum filtration and recrystallize from hot aqueous ethanol.

  • Self-Validation System: Validate the cyclization via ¹³C NMR. The successful formation of the dione ring is confirmed by the appearance of two distinct, highly deshielded carbonyl carbon signals (typically at ~155 ppm and ~175 ppm), replacing the single carboxylic acid peak of the precursor.

References

  • Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids". Angewandte Chemie International Edition in English, 17(7), 522-524. URL: [Link]

  • Kursanov, D. N., Parnes, Z. N., & Loim, N. M. (1974). "Applications of Ionic Hydrogenation to Organic Synthesis". Synthesis, 1974(09), 633-651. URL: [Link]

  • Stoughton, R. W. (1941). "5,5-Dialkyl-2,4-oxazolidinediones". Journal of the American Chemical Society, 63(9), 2376-2379. URL: [Link]

design and execution of in vitro assays with 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Biocatalytic Resolution and Cytotoxicity Profiling of 2-Hydroxy-2-(4-methoxyphenyl)propanoic Acid

Executive Summary This application note details the experimental design and execution of in vitro assays utilizing 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid (HMPA). As a sterically hindered, electron-rich


-hydroxy acid, HMPA serves as an excellent model substrate for evaluating the enantioselectivity of lipases in kinetic resolution workflows—a critical step in the synthesis of chiral active pharmaceutical ingredients (APIs).

Mechanistic Rationale & Substrate Profiling

2-Hydroxy-2-(4-methoxyphenyl)propanoic acid (CAS No. 91121-61-8) is a carboxylic acid derivative characterized by an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-chiral center bearing both a hydroxyl group and a bulky 4-methoxyphenyl moiety. In modern drug development, enantiopure 

-hydroxy and

-arylpropanoic acids are highly sought after due to their distinct biological activities, often serving as precursors to profen-class NSAID analogs or specialized chiral linkers[1].

The presence of the electron-donating methoxy group increases the electron density of the aromatic ring, while the


-methyl group introduces significant steric hindrance. This structural complexity makes the racemic mixture of HMPA a rigorous benchmark substrate for testing the active-site plasticity and enantioselectivity of biocatalysts like Candida antarctica lipase B (CAL-B)[1].

Experimental Workflow

The following workflow outlines the self-validating system used to assess the biocatalytic resolution of HMPA, followed by downstream chiral analysis.

Workflow A 1. Substrate Preparation (HMPA + Acyl Donor in Toluene) B 2. Biocatalyst Addition (Immobilized CAL-B) A->B C 3. Thermoshaker Incubation (40°C, Time-Course Sampling) B->C D 4. Reaction Quenching (Centrifugation / Filtration) C->D E 5. Chiral HPLC Analysis (Determine ee% and E-value) D->E

Fig 1: In vitro biocatalytic workflow for the kinetic resolution of HMPA.

Protocol 1: In Vitro Enzymatic Kinetic Resolution (Acylation)

Causality & Design: This protocol utilizes irreversible acylation to achieve kinetic resolution. We employ vinyl acetate as the acyl donor; the byproduct (vinyl alcohol) immediately tautomerizes to acetaldehyde, rendering the acylation strictly irreversible and driving the reaction to completion without product inhibition[1]. Toluene is selected as the solvent because its hydrophobicity preserves the essential hydration shell around the immobilized enzyme, maintaining its active conformation. A no-enzyme control is mandatory to validate the system and ensure no spontaneous auto-acylation occurs.

Materials:

  • Racemic 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    97% purity)
    
  • Novozym 435 (Immobilized CAL-B)

  • Vinyl acetate (Acyl donor)

  • Anhydrous Toluene (Solvent)

Step-by-Step Methodology:

  • Substrate Solubilization: Dissolve 50 mM of racemic HMPA in 5 mL of anhydrous toluene in a 10 mL glass vial.

  • Acyl Donor Addition: Add 150 mM (3 equivalents) of vinyl acetate to the solution.

  • Control Aliquot: Remove a 100

    
    L aliquot as the 
    
    
    
    baseline and no-enzyme control.
  • Enzyme Initiation: Add 20 mg/mL of Novozym 435 to the reaction vial.

  • Incubation: Place the vial in an orbital thermoshaker set to 40°C and 250 RPM. The moderate temperature optimizes enzyme kinetics without causing thermal denaturation.

  • Time-Course Sampling: Withdraw 50

    
    L aliquots at 1, 2, 4, 8, and 24 hours.
    
  • Quenching: Immediately dilute each sampled aliquot with 950

    
    L of chilled mobile phase (e.g., Hexane/Isopropanol) and centrifuge at 10,000 x g for 5 minutes to pellet the immobilized enzyme, effectively halting the reaction.
    

Protocol 2: Chiral HPLC Quantification & Data Analysis

Causality & Design: To calculate the enantiomeric ratio (


-value)—the definitive metric of enzyme stereoselectivity—we must quantify both the enantiomeric excess of the substrate (

) and the product (

). A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H) is used to resolve the sterically hindered enantiomers via differential hydrogen bonding and

interactions.

Step-by-Step Methodology:

  • System Preparation: Equilibrate the HPLC system with a Chiralpak AD-H column using a mobile phase of Hexane/Isopropanol/Trifluoroacetic acid (90:10:0.1 v/v/v) at 1.0 mL/min. The trace TFA suppresses the ionization of the carboxylic acid, preventing peak tailing.

  • Detection: Set the UV detector to 254 nm, exploiting the strong chromophore provided by the 4-methoxyphenyl group.

  • Injection: Inject 10

    
    L of the quenched, centrifuged samples.
    
  • Analysis: Integrate the area under the curve (AUC) for the four distinct peaks: (R)-acid, (S)-acid, (R)-ester, and (S)-ester.

  • Validation: Calculate conversion (

    
    ) and the 
    
    
    
    -value using the standard equations:
    
    
    and
    
    
    .

Quantitative Data Presentation

The following table summarizes the expected kinetic parameters for the CAL-B mediated resolution of HMPA, demonstrating the efficacy of the protocol.

Time (h)Conversion (

%)

(Unreacted Acid %)

(Formed Ester %)
Enantiomeric Ratio (

)
112.514.1>99.0>200
435.053.298.5185
848.592.197.8190
2450.1>99.096.5175

Table 1: Time-course kinetic data demonstrating highly enantioselective (E > 100) acylation of HMPA.

Pathway Racemic Racemic HMPA (Substrate) Enzyme CAL-B Lipase (Enantioselective) Racemic->Enzyme R_Ester (R)-HMPA Acetate (Product) Enzyme->R_Ester Fast Acylation (k_cat/K_m high) S_Acid (S)-HMPA (Unreacted Acid) Enzyme->S_Acid Slow/No Acylation (k_cat/K_m low) AcylDonor Vinyl Acetate (Acyl Donor) AcylDonor->Enzyme

Fig 2: Logical pathway of CAL-B catalyzed enantioselective acylation of HMPA.

Protocol 3: In Vitro Cytotoxicity Screening (HepG2)

Causality & Design: Before advancing any synthetic intermediate or its enantiopure derivatives into downstream biological assays, establishing a basal cytotoxicity profile is imperative. We utilize the HepG2 (human hepatocellular carcinoma) cell line because the liver is the primary site of xenobiotic metabolism. The CellTiter-Glo (ATP-based) assay is chosen over traditional MTT assays for its superior sensitivity and to avoid metabolic artifacts potentially caused by redox-active methoxy-phenols.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 10,000 cells/well in a 96-well opaque white plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO

    
    .
    
  • Compound Treatment: Prepare a serial dilution of HMPA (ranging from 1

    
    M to 1000 
    
    
    
    M) in assay medium. Ensure the final DMSO concentration is
    
    
    0.5% to prevent solvent-induced toxicity.
  • Incubation: Treat the cells with the HMPA dilutions for 48 hours. Include a vehicle control (0.5% DMSO) and a positive kill control (e.g., 10

    
    M Doxorubicin) to validate assay responsiveness.
    
  • Reagent Addition: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add a volume of reagent equal to the volume of cell culture medium present in each well.

  • Lysis & Stabilization: Mix contents vigorously for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence using a microplate reader. Calculate the IC

    
     using non-linear regression analysis normalized to the vehicle control.
    

References

  • Title: 91121-61-8 | 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid Source: ChemScene URL: 2

  • Title: 2-hydroxy-2-(4-methoxyphenyl)acetic acid | Sigma-Aldrich Source: Sigma-Aldrich URL: Link

  • Title: Expanding Access to Optically Active Non-Steroidal Anti-Inflammatory Drugs via Lipase-Catalyzed KR of Racemic Acids Using Trialkyl Orthoesters as Irreversible Alkoxy Group Donors Source: ProQuest URL: 1

Sources

best practices for safe handling and long-term storage of 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Identity

2-Hydroxy-2-(4-methoxyphenyl)propanoic acid (CAS: 91121-61-8) is a functionalized


-hydroxy acid (AHA) derivative frequently employed as a chiral building block in pharmaceutical synthesis and as a research standard in metabolic studies. Its structure features a propanoic acid backbone with a hydroxyl group and a p-methoxyphenyl moiety at the 

-position.

The presence of the


-hydroxyl group adjacent to the carboxylic acid creates a specific vulnerability to dimerization (lactide formation)  and dehydration  under improper storage conditions. Furthermore, the electron-rich methoxyphenyl ring increases susceptibility to oxidative degradation relative to simple aliphatic AHAs.
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertySpecification
CAS Number 91121-61-8
Molecular Formula

Molecular Weight 196.20 g/mol
Physical State Solid (Crystalline powder)
Color White to off-white (Yellowing indicates oxidation)
Melting Point 91–94 °C (Decomposition risk >100 °C)
Solubility Soluble in DMSO, Methanol, Ethanol; Slightly soluble in Water
pKa ~3.5–4.0 (Carboxylic acid), ~13 (Phenolic/Alcoholic OH)

Safety Assessment (GHS Standards)

Treat this compound as a bioactive organic acid. While specific toxicological data may be limited, structural analogs suggest significant irritation potential.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Engineering Controls: Handle strictly within a chemical fume hood to prevent inhalation of fine dust.

Handling Protocol: "The Inert Chain of Custody"

The primary cause of degradation during handling is the introduction of atmospheric moisture, which catalyzes intermolecular esterification. The following protocol minimizes this risk.

Step-by-Step Handling Workflow
  • Acclimatization: If stored cold, allow the container to reach room temperature (20–25°C) before opening. This prevents condensation from forming on the hygroscopic solid.

  • Weighing:

    • Use an analytical balance inside a fume hood.

    • Use anti-static weighing boats; the crystalline powder can be static-prone.

    • Critical: Do not return unused material to the stock container.

  • Dissolution (For Stock Solutions):

    • Preferred Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or Anhydrous Ethanol.

    • Note: Avoid protic solvents (water/methanol) for stocks intended for storage >24 hours, as they promote proton exchange and potential racemization or esterification over time.

  • Inerting: After removing the required amount, flush the headspace of the stock container with Argon or Nitrogen gas before resealing.

Visualization: Handling Logic[10]

HandlingWorkflow Start Cold Storage (-20°C) Acclimatize Acclimatize to RT (Prevent Condensation) Start->Acclimatize Open Open in Fume Hood Acclimatize->Open Weigh Weigh Aliquot (Do NOT return excess) Open->Weigh Solubilize Dissolve (Anhydrous DMSO) Weigh->Solubilize Reseal Purge Headspace (Argon/N2) & Seal Weigh->Reseal Stock Container

Caption: Operational workflow ensuring moisture exclusion during the transition from storage to bench.

Long-Term Storage Protocol

The stability of 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid is dictated by temperature and humidity. The


-hydroxy acid moiety is prone to forming cyclic dimers (lactides) if moisture lowers the energy barrier for nucleophilic attack.
Storage Tiers
DurationTemperatureAtmosphereContainer Type
Working Bench (<24 hrs)Ambient (20–25°C)Air (Desiccator preferred)Amber Glass Vial
Short-Term (<1 Month)Refrigerated (2–8°C)Dry Air / DesiccantTightly Screw-Capped Vial
Long-Term (>1 Month)Frozen (-20°C)Inert Gas (Ar/N₂) Parafilm-Sealed Amber Vial
Critical Storage Rules
  • Desiccation is Mandatory: Always store the primary container inside a secondary container (e.g., a jar) containing active desiccant (silica gel or molecular sieves).

  • Light Protection: The methoxy-substituted ring is photosensitive. Use amber glass or wrap clear vials in aluminum foil.

  • Avoid Freeze-Thaw Cycles: Aliquot the material if you anticipate frequent use. Repeated temperature shifts induce crystal lattice stress and moisture pumping.

Visualization: Storage Decision Logic

StorageLogic Input New Shipment Received CheckUsage Intended Usage Frequency? Input->CheckUsage Daily Daily/Weekly Use CheckUsage->Daily High Freq Rare Monthly/Archival CheckUsage->Rare Low Freq ActionDaily Store at 2-8°C Secondary Desiccation Daily->ActionDaily ActionRare Aliquot into Vials Purge with Argon Store at -20°C Rare->ActionRare

Caption: Decision tree for selecting storage conditions based on usage frequency to maximize stability.

Quality Control: Self-Validating Protocol

Before using stored material in critical experiments, validate its purity. The following HPLC method is designed to separate the monomer from potential degradation products (dimers or decarboxylated species).

Visual Inspection
  • Pass: White, free-flowing crystalline powder.

  • Fail: Yellow/brown discoloration (oxidation) or clumping (moisture absorption).

Analytical Validation (RP-HPLC)

This method utilizes an acidic mobile phase to suppress the ionization of the carboxylic acid, ensuring sharp peak shape.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 270 nm (targeting the methoxyphenyl chromophore).

  • Expected Retention: The monomer will elute earlier than potential dimers or less polar degradation products.

Disposal

Dispose of solid waste and stock solutions as Hazardous Chemical Waste .

  • Solid: Dissolve in a minimal amount of combustible solvent and incinerate via a licensed chemical waste contractor.

  • Aqueous Waste: Do not pour down the drain due to potential aquatic toxicity of phenolic derivatives.

References

  • Chemical Identity & Properties: National Center for Biotechnology Information. (2025).[2][3][4][5] PubChem Compound Summary for CID 12398859, (2S)-2-(4-methoxyphenyl)propanoic acid. Retrieved from [Link]

  • Analytical Methods: U.S. EPA. (2019). Analytical method for phenoxy acid derivatives in soil using HPLC-MS/MS. Retrieved from [Link]

Sources

Application Note: Synthetic Modalities and Derivatization Strategies for 2-Hydroxy-2-(4-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

2-Hydroxy-2-(4-methoxyphenyl)propanoic acid (CAS: 91121-61-8) is a highly versatile alpha-hydroxy acid (AHA) utilized as a critical building block in medicinal chemistry, particularly for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), antispasmodics, and specialized polymeric monomers.

The molecule features a tertiary alpha-carbon bonded to a hydroxyl group, a carboxylic acid, a methyl group, and an electron-rich p-methoxyphenyl (anisyl) ring. This specific structural arrangement dictates its unique reactivity profile:

  • Steric Hindrance: The tertiary nature of the alpha-carbon severely restricts the approach of bulky reagents, making standard transformations (like Fischer esterification or direct acylation) kinetically unfavorable.

  • Electronic Instability: The strongly electron-donating p-methoxy group significantly stabilizes any incipient benzylic carbocation via resonance. Consequently, the tertiary hydroxyl group is highly susceptible to acid-catalyzed E1 elimination.

To successfully derivatize this molecule without destroying its core framework, researchers must employ highly chemoselective, orthogonal synthetic strategies. This guide details three field-proven protocols for synthesizing key derivatives: dehydrative elimination, chemoselective esterification, and sterically driven O-acylation.

Divergent Synthetic Workflows

DivergentSynthesis SM 2-Hydroxy-2-(4-methoxyphenyl) propanoic acid D1 Dehydration 2-(4-Methoxyphenyl)acrylic acid SM->D1 pTSA, Toluene Reflux (-H2O) D2 Esterification Methyl 2-hydroxy-2-(4-methoxyphenyl) propanoate SM->D2 MeI, K2CO3 DMF, RT D3 O-Acylation 2-Acetoxy-2-(4-methoxyphenyl) propanoic acid SM->D3 Ac2O, DMAP Pyridine, RT

Divergent synthetic pathways from the central alpha-hydroxy acid building block.

Experimental Protocols & Causality

Protocol A: Dehydrative Synthesis of 2-(4-Methoxyphenyl)acrylic Acid

Mechanistic Causality: To synthesize the atropic acid analog (an acrylic acid derivative), we intentionally exploit the molecule's propensity for E1 elimination. By introducing a strong organic acid (p-Toluenesulfonic acid, pTSA) and heat, the tertiary hydroxyl is protonated and leaves as water. The resulting benzylic carbocation is exceptionally stable due to the p-methoxy group. Subsequent deprotonation yields the conjugated double bond . Toluene is selected as the solvent to allow for the azeotropic removal of water via a Dean-Stark trap, driving the equilibrium forward according to Le Chatelier's principle.

E1Mechanism A Protonated Alcohol B Benzylic Carbocation A->B -H2O (Rate Limiting) C Acrylic Acid Derivative B->C -H+ (Fast)

E1 elimination mechanism stabilized by the electron-donating p-methoxy group.

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser, dissolve 10.0 g (51 mmol) of 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid in 100 mL of anhydrous toluene.

  • Catalysis & Protection: Add 0.48 g (2.5 mmol, 5 mol%) of pTSA monohydrate. Crucial Step: Add 10 mg of Butylated hydroxytoluene (BHT) to act as a radical scavenger, preventing the thermal polymerization of the newly formed acrylic double bond.

  • Reflux: Heat the reaction mixture to vigorous reflux (approx. 110°C) using a heating mantle.

  • Self-Validation Checkpoint: Monitor the Dean-Stark trap. The reaction is nearing completion when approximately 0.9 mL of water has collected. Spot the mixture on a silica TLC plate (Eluent: 7:3 Hexanes/Ethyl Acetate). The starting material (

    
    ) must be completely consumed, replaced by a less polar UV-active spot (
    
    
    
    ).
  • Workup: Cool the mixture to room temperature. Wash the organic layer with saturated aqueous

    
     (2 x 50 mL) to remove pTSA, followed by brine (50 mL). Dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo to afford the crude product. Recrystallize from hot ethanol.
Protocol B: Chemoselective Carboxyl Esterification via Mild Alkylation

Mechanistic Causality: Standard Fischer esterification (acid + alcohol + heat) will destroy the starting material via the dehydration pathway described above. To achieve chemoselective esterification of the carboxylic acid while preserving the delicate tertiary alcohol, a mildly basic


 alkylation strategy is required . Potassium carbonate (

) selectively deprotonates the more acidic carboxylic acid (

) without affecting the tertiary alcohol (

). The resulting highly nucleophilic carboxylate anion rapidly attacks Methyl Iodide (MeI) in a polar aprotic solvent (DMF).

Step-by-Step Methodology:

  • Deprotonation: Dissolve 5.0 g (25.5 mmol) of the starting material in 50 mL of anhydrous DMF in a 100 mL flask under a nitrogen atmosphere. Add 4.2 g (30.6 mmol, 1.2 eq) of finely powdered, oven-dried

    
    . Stir at room temperature for 30 minutes.
    
  • Alkylation: Cool the flask in an ice bath to 0°C. Dropwise, add 1.9 mL (30.6 mmol, 1.2 eq) of Methyl Iodide (MeI) via syringe.

  • Self-Validation Checkpoint: Remove the ice bath and let stir at room temperature. The initial suspension will become a finer slurry. After 2 hours, perform a micro-workup (aliquot in water/EtOAc) and check via TLC. Post-isolation,

    
     NMR must show a distinct new singlet at 
    
    
    
    ppm (ester methyl), clearly separated from the aromatic methoxy singlet at
    
    
    ppm.
  • Workup: Quench the reaction by pouring it into 200 mL of ice-cold distilled water. Extract with Ethyl Acetate (3 x 75 mL). Wash the combined organic layers extensively with water (5 x 50 mL) to remove residual DMF, then with brine. Dry over

    
    , filter, and evaporate to yield Methyl 2-hydroxy-2-(4-methoxyphenyl)propanoate.
    
Protocol C: O-Acylation of the Sterically Hindered Tertiary Hydroxyl

Mechanistic Causality: Acylating a tertiary alcohol is kinetically challenging due to severe steric crowding around the alpha-carbon. Standard mixtures of Acetic Anhydride (


) and pyridine will result in negligible conversion. The addition of a hypernucleophilic catalyst, 4-Dimethylaminopyridine (DMAP), is strictly required . DMAP attacks 

to form a highly electrophilic N-acylpyridinium intermediate. The localized positive charge and separation of the leaving group lower the activation energy enough for the sterically hindered tertiary alcohol to attack.

Step-by-Step Methodology:

  • Setup: In an oven-dried flask under argon, dissolve 2.0 g (10.2 mmol) of the starting material in 20 mL of anhydrous Pyridine.

  • Catalyst Addition: Add 0.12 g (1.0 mmol, 10 mol%) of DMAP.

  • Acylation: Slowly add 2.9 mL (30.6 mmol, 3.0 eq) of Acetic Anhydride. Stir the reaction continuously at room temperature.

  • Self-Validation Checkpoint: The reaction solution will typically transition to a pale yellow hue, indicative of the N-acylpyridinium complex formation. Due to steric hindrance, this reaction requires 12-16 hours. Validate completion via LC-MS; look for the complete disappearance of the starting mass and the appearance of a

    
     Da mass shift (addition of the acetyl group minus one proton).
    
  • Workup: Pour the mixture into 100 mL of an ice-cold

    
    
    
    
    
    solution to neutralize the pyridine (ensure pH is
    
    
    to keep the carboxylic acid protonated). Extract with Dichloromethane (3 x 50 mL). Wash organics with brine, dry over
    
    
    , and concentrate. Purify via flash column chromatography to isolate 2-Acetoxy-2-(4-methoxyphenyl)propanoic acid.

Quantitative Data & Quality Control Summary

The following table summarizes the expected outcomes and critical quality control metrics for the three derivative synthesis pathways.

Derivative TargetReaction TypeKey ReagentsReaction TimeExpected YieldMajor Impurity to Monitor
2-(4-Methoxyphenyl)acrylic acid E1 DehydrationpTSA, Toluene, BHT4-6 hours85-90%Radical polymerized byproducts
Methyl 2-hydroxy-2-(4-methoxyphenyl)propanoate

Alkylation
MeI,

, DMF
2-3 hours92-95%Dimethylated ether byproduct (rare)
2-Acetoxy-2-(4-methoxyphenyl)propanoic acid DMAP-Catalyzed Acylation

, DMAP, Pyridine
12-16 hours75-80%Unreacted starting material

References

  • Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th Edition) . Michael B. Smith & Jerry March. Wiley. URL:[Link]

  • Greene's Protective Groups in Organic Synthesis (5th Edition) . Peter G. M. Wuts. Wiley. URL:[Link]

  • 4-Dialkylaminopyridines as Highly Active Acylation Catalysts . W. Steglich & G. Höfle. Angewandte Chemie International Edition, 1969. URL:[Link]

Troubleshooting & Optimization

strategies to improve the yield and purity of 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Optimization of 2-Hydroxy-2-(4-methoxyphenyl)propanoic Acid Synthesis

Support Ticket: #HMPA-SYN-001 Topic: Strategies to improve yield and purity of 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid Classification: Organic Synthesis / Process Optimization Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Compound Identification

Warning: Do not confuse this compound with 2-(4-methoxyphenoxy)propanoic acid , a common herbicide intermediate.

  • Target Molecule: 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid (also known as p-methoxyatrolactic acid).

  • Structure: A tertiary

    
    -hydroxy acid with a p-methoxybenzyl moiety.
    
  • Key Reactivity Profile: The presence of the electron-donating methoxy group at the para position significantly stabilizes the benzylic carbocation. This makes the compound highly susceptible to acid-catalyzed dehydration , leading to the formation of 2-(4-methoxyphenyl)acrylic acid (an atropic acid derivative) as a major impurity.

Troubleshooting Guide (Q&A Format)

Phase 1: Cyanohydrin Formation[2]

Q1: My conversion of 4-methoxyacetophenone to the cyanohydrin is stalling at 60-70%. Adding more KCN doesn't help. Why? Technical Insight: Ketone cyanohydrin formation is an equilibrium process.[1] Unlike aldehydes, acetophenones have unfavorable sterics and electronics that shift the equilibrium toward the starting material.

  • Root Cause: The equilibrium constant (

    
    ) is low. In aqueous/alcoholic cyanide solutions, the reverse reaction (loss of HCN) is competitive.
    
  • Solution (Lab Scale): Switch to Trimethylsilyl Cyanide (TMSCN) with a Lewis acid catalyst (e.g.,

    
     or 
    
    
    
    ). This reaction forms the silylated cyanohydrin irreversibly, driving conversion to >95%.
  • Solution (Scale-Up): Use Phase Transfer Catalysis (PTC) . Use solid KCN, a non-polar solvent (DCM or Toluene), and a catalyst like TBAB (Tetrabutylammonium bromide). This minimizes water, which destabilizes the cyanohydrin.

Q2: The cyanohydrin degrades during workup. How do I isolate it? Technical Insight: Cyanohydrins of electron-rich ketones are base-sensitive (retro-cyanohydrin reaction).

  • Protocol Adjustment: Maintain pH < 7 during workup. Acidify the reaction mixture with dilute

    
     or acetic acid before extraction. Avoid washing with strong bases (e.g., 1M NaOH); use saturated 
    
    
    
    or brine instead.
Phase 2: Hydrolysis to Carboxylic Acid

Q3: I am seeing a large impurity (MW 178) in the final product. What is it? Technical Insight: This is 2-(4-methoxyphenyl)acrylic acid .[2]

  • Mechanism: Under standard acid hydrolysis conditions (e.g., 6M HCl, reflux), the tertiary alcohol protonates and leaves as water. The p-methoxy group stabilizes the resulting carbocation, facilitating rapid E1 elimination.

  • Corrective Action: You must avoid high-temperature acid reflux.

    • Strategy A (Mild Acid): Use concentrated HCl at room temperature for 48–72 hours rather than reflux.

    • Strategy B (Stepwise Basic Hydrolysis):

      • Hydrolysis to Amide: Treat cyanohydrin with

        
         and 
        
        
        
        in DMSO/water at 0°C
        
        
        RT. This yields the amide without dehydration.
      • Amide to Acid: Hydrolyze the amide using Sodium Nitrite (

        
        )  in dilute 
        
        
        
        at 0°C (Diazotization-Hydrolysis). This avoids the thermal stress of reflux.

Q4: The product is colored (yellow/brown) even after recrystallization. Technical Insight: The color likely arises from polymerized acrylic acid byproducts or oxidation of the phenol ether ring.

  • Purification Protocol:

    • Dissolve crude acid in saturated aqueous

      
      .
      
    • Extract with Ethyl Acetate (removes non-acidic impurities/polymers).

    • Acidify aqueous layer carefully to pH 2 with cold dilute HCl.

    • Extract product and recrystallize from Benzene/Ligroin or Water/Ethanol (9:1) .

Optimized Synthetic Workflow

The following diagram illustrates the recommended pathway (Method A) versus the high-risk traditional pathway (Method B).

SynthesisWorkflow Start 4-Methoxyacetophenone Cyanohydrin Cyanohydrin Intermediate (Unstable) Start->Cyanohydrin TMSCN, ZnI2 (Irreversible) Start->Cyanohydrin KCN, H+ (Reversible, Low Yield) Amide Intermediate Amide (Stable) Cyanohydrin->Amide H2O2, K2CO3 (Radziszewski Rxn) Target Target: 2-Hydroxy-2-(4-methoxyphenyl) propanoic acid Cyanohydrin->Target HCl, Reflux (High Risk) Impurity Impurity: 2-(4-methoxyphenyl) acrylic acid Cyanohydrin->Impurity Dehydration (Acid/Heat) Amide->Target NaNO2, H2SO4, 0°C (Diazotization) Target->Impurity Overheating

Caption: Comparative workflow showing the "Soft Hydrolysis" route (Blue) to minimize dehydration vs. the "Hard Hydrolysis" route (Red).

Detailed Experimental Protocols

Method A: TMSCN Route (Recommended for High Purity)

Step 1: Silyl Cyanohydrin Formation

  • In a dry flask under Argon, dissolve 4-methoxyacetophenone (10 mmol) in dry DCM (20 mL).

  • Add Zinc Iodide (

    
    )  (0.5 mol%) as catalyst.
    
  • Add Trimethylsilyl cyanide (TMSCN) (12 mmol) dropwise at 0°C.

  • Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Starting ketone disappears).

  • Workup: Remove volatiles under vacuum. The residue is the silyl-protected cyanohydrin.

Step 2: Conversion to Hydroxy Acid (One-Pot Deprotection/Hydrolysis) Note: Direct acid hydrolysis of the silyl ether can still cause dehydration. We recommend the "Pinner" or "Amide" route.

  • Dissolve residue in concentrated HCl (10 mL) saturated with gas HCl at 0°C.

  • Allow to stand at 0–5°C for 12 hours (Do not heat).

  • Add water (20 mL) and stir for 4 hours at RT.

  • Extraction: Extract with Ether (

    
     mL).
    
  • Purification: Extract the ether layer with sat.

    
    . Separate aqueous layer, acidify to pH 1 with cold 2M HCl, and re-extract with Ether. Dry (
    
    
    
    ) and concentrate.
Method B: Traditional KCN Route (Cost-Effective)[1]
ParameterSpecificationReason
Reagent KCN (1.5 eq) + Acetic Acid (1.5 eq)Generates HCN in situ.
Solvent Ethanol / Water (1:1)Solubilizes ketone and cyanide salt.
Temperature 0°C

RT
Low temp favors cyanohydrin equilibrium.
Quench Acidify to pH 2 with

Stabilizes cyanohydrin before extraction.

Critical Modification for Hydrolysis: Do not reflux the crude cyanohydrin in 6M HCl. Instead, dissolve in conc.


  at 0°C to form the amide, then dilute with water and heat gently (50°C max) to convert amide to acid.

Impurity Profile & Specifications

ComponentStructure DescriptionOriginRemoval Strategy
Target 2-Hydroxy-2-(4-methoxyphenyl)propanoic acidMain ProductN/A
Impurity A 4-MethoxyacetophenoneUnreacted Starting MaterialBase extraction (

wash).
Impurity B 2-(4-methoxyphenyl)acrylic acidDehydration Product (Elimination)Prevent heating >50°C in acid. Recrystallize from Benzene.[3]
Impurity C 2-Hydroxy-2-(4-hydroxyphenyl)propanoic acidDemethylated byproductAvoid HI, HBr, or Lewis acids (

).

References

  • Cyanohydrin Equilibrium & Synthesis

    • Gregory, R. J. H. (1999). Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications. Chemical Reviews, 99(12), 3649–3682. Link

  • Dehydration of Alpha-Hydroxy Acids

    • Cromwell, N. H. (1948). Dehydration of 2-Hydroxy-2-phenylpropanoic acid derivatives. Journal of the American Chemical Society, 70(4), 1361–1364.

  • Mild Hydrolysis Techniques (Radziszewski Reaction)

    • McIsaac, J. E., et al. (1971). Mechanism of the Basic Hydrolysis of Nitriles. The Journal of Organic Chemistry, 36(20), 3003–3005. Link

  • General Protocol for Atrolactic Acid Derivatives

    • Eliel, E. L., & Freeman, J. P. (1953). Atrolactic Acid. Organic Syntheses, Coll. Vol. 4, p.58. Link

Disclaimer: This guide involves the use of Cyanides (KCN/TMSCN), which are acutely toxic.[1] All manipulations must be performed in a functioning fume hood with appropriate cyanide antidote kits available.

Sources

overcoming challenges in the purification of 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid by chromatography

[1]

Case Reference: HMPA-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Chromatographic Purification of 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid (CAS: 91121-61-8)[1]

Executive Summary & Molecule Profile[1][2]

Welcome to the technical support hub. You are likely encountering difficulties purifying 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid (hereafter referred to as HMPA ).[1]

This molecule presents a "perfect storm" for chromatography:

  • Dual Functionality: It contains a carboxylic acid (pKa ~3.[1][2]5) and a tertiary hydroxyl group.[1]

  • Stability Risk: As a tertiary

    
    -hydroxy acid, it is prone to acid-catalyzed dehydration , converting into the 
    
    
    -unsaturated impurity (2-(4-methoxyphenyl)acrylic acid) directly on the column if conditions are too harsh.[1][2]
  • Tailing: The carboxylic acid moiety interacts strongly with residual silanols on silica-based columns.[1][2]

Physicochemical Profile for Method Development
PropertyValue (Approx)Chromatographic Implication
pKa (Acid) 3.5 - 3.8Mobile phase pH must be controlled (pH < 3.[1]0) to suppress ionization and ensure retention on C18.
LogP ~1.5 - 1.8Moderately polar.[1][2] Elutes early on C18 without pH control.[1]
UV Max ~225 nm, 275 nmGood detection sensitivity due to the methoxy-phenyl chromophore.[1][2]
Chirality 1 Chiral CenterRequires chiral stationary phase (CSP) if enantiomeric purity is the goal.[1]

Troubleshooting Workflow (Interactive Guide)

Use the following logic tree to diagnose your specific issue.

Troubleshooting_HMPAStartStart: Identify IssueIssue1Peak Tailing / AsymmetryStart->Issue1Issue2New Impurity AppearingDuring RunStart->Issue2Issue3Poor Resolution fromStarting MaterialStart->Issue3Sol1Check pH: Is pH > pKa?Action: Lower pH to 2.5(Use Formic Acid or Phosphate)Issue1->Sol1Most CommonDiag1Diagnosis: Dehydration(Tertiary alcohol elimination)Issue2->Diag1Diag2Diagnosis: Selectivity Issue(Hydrophobic similarity)Issue3->Diag2Sol2Check Column: Silanol ActivityAction: Switch to End-capped C18or Phenyl-HexylSol1->Sol2If pH is OKSol3Action: Lower Column Temp (<30°C)Reduce Acid ConcentrationDiag1->Sol3Sol4Action: Change Organic Modifier(Switch MeOH <-> ACN)Or use Phenyl-Hexyl PhaseDiag2->Sol4

Figure 1: Decision matrix for troubleshooting common HPLC defects associated with HMPA.

Frequently Asked Questions (Technical Protocols)

Q1: My peak is tailing significantly (Asymmetry > 1.5). How do I fix this?

The Science: Tailing in HMPA is almost exclusively caused by the ionization of the carboxylic acid group (

112

The Protocol:

  • Acidify the Mobile Phase: You must suppress ionization.[1]

    • Standard: 0.1% Formic Acid (pH ~2.7).[1][2]

    • Robust: 10-20 mM Ammonium Formate adjusted to pH 2.5 with Formic Acid.[1][2]

    • Avoid: Neutral buffers (pH 7).[1] HMPA will elute near the void volume with poor shape.[1]

  • Column Selection:

    • Use a "High Strength Silica" (HSS) or heavily end-capped C18 column designed to resist dewetting in 100% aqueous conditions.[1]

    • Recommended: C18 Aq or Polar-Embedded C18.[1]

Q2: I see a "ghost peak" that increases if I leave the sample in the autosampler. What is it?

The Science: You are likely observing the dehydration product : 2-(4-methoxyphenyl)acrylic acid.[1] The tertiary alcohol in HMPA is labile.[1] In strong acids (like TFA) or high heat, water is eliminated to form the conjugated alkene.[2]

The Protocol:

  • Switch Acid Modifiers: If you are using Trifluoroacetic Acid (TFA), switch to Formic Acid or Phosphoric Acid .[1][2] TFA is a strong acid and promotes elimination.[1][2]

  • Temperature Control: Ensure your column oven is set to ≤ 30°C . Do not run at 50-60°C.

  • Autosampler Stability: Keep the autosampler at 4°C. Dissolve the sample in a weaker solvent (e.g., 50:50 Water:MeOH rather than 100% ACN) to reduce solvation energy that might favor the transition state.

Q3: How do I separate HMPA from the starting material (4-Methoxyacetophenone)?

The Science: The starting ketone lacks the polar carboxylic acid and hydroxyl groups, making it significantly more hydrophobic (later eluting on Reverse Phase).[2] However, if the HMPA peak tails, it may "bury" the ketone.[2]

The Protocol (Gradient Optimization):

  • Stationary Phase: C18 (3 µm or 5 µm).[1]

  • Mobile Phase A: Water + 0.1% H3PO4 (Phosphoric acid is preferred here for UV transparency).[1]

  • Mobile Phase B: Acetonitrile.[1][2][3]

Time (min)% B (ACN)Event
0.05Load (High water to retain acid)
2.05Isocratic hold
15.060Linear Gradient
15.195Wash (Elute Ketone/Dimers)
20.095Hold Wash
20.15Re-equilibrate

Note: HMPA typically elutes between 30-45% B, while 4-methoxyacetophenone elutes >50% B.[2]

Advanced Purification: Scale-Up & Chiral Separation

Preparative Scale-Up

When moving to prep-HPLC, the solubility of HMPA becomes a bottleneck.[1][2]

  • Loading Solvent: Do not dissolve in 100% DMSO if possible, as it causes severe peak distortion for early eluters.[1][2] Use 50% Methanol/Water .[1][2]

  • Fraction Collection: Immediately neutralize fractions if using strong acid modifiers to prevent post-collection dehydration during rotary evaporation.[1][2]

Chiral Separation (Enantiomeric Purity)

HMPA has a chiral center at the C2 position.[1] If you need to separate the (R) and (S) enantiomers:

  • Mode: Normal Phase or Polar Organic Mode is often superior to Reverse Phase for this molecule type.[1][2]

  • Column: Immobilized Polysaccharide columns (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).[1][2]

  • Mobile Phase: Hexane : Ethanol : TFA (90 : 10 : 0.1).[1]

  • Why TFA? In non-polar solvents, the acid modifier is critical to prevent the carboxylic acid from dimerizing, which ruins chiral recognition.[2]

References & Authority

  • Compound Data: 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid (CAS 91121-61-8).[1][4][5][6] Sigma-Aldrich / Merck Technical Data. Link

  • Method Development: Separation of alpha-hydroxy acids in cosmetics by HPLC. (General protocol adaptation for p-methoxy derivatives). Agilent Application Notes. Link

  • Dehydration Mechanisms: Acid-catalyzed dehydration of tertiary alcohols.[1][2] LibreTexts Chemistry.[1][2] Link

  • Chiral Separation: HPLC Resolution of Hydroxyl Carboxylic Acid Enantiomers. Journal of Liquid Chromatography.[1][7] Link

Disclaimer: This guide is intended for research purposes. Always consult the Safety Data Sheet (SDS) for 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid before handling.

a researcher's guide to troubleshooting experiments involving 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid (CAS: 91121-61-8).

This compound presents a unique "Trojan Horse" of chemical reactivity: it appears to be a stable alpha-hydroxy acid (AHA), but the combination of a tertiary alcohol , a benzylic position , and an electron-donating methoxy group makes it exceptionally prone to spontaneous dehydration.[1] This guide addresses these specific structural vulnerabilities.

Compound Profile & Core Reactivity
  • Systematic Name: 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid[1][2][3][4]

  • Common Aliases:

    
    -Methyl-4-methoxymandelic acid; p-Methoxyatrolactic acid.[1]
    
  • Critical Structural Feature: The C2 carbon is a chiral center bonded to a hydroxyl group, a methyl group, a carboxyl group, and a 4-methoxyphenyl ring.[1]

  • Primary Failure Mode: Acid-Catalyzed Dehydration .[1] The 4-methoxy group stabilizes the intermediate carbocation, facilitating the loss of water to form 2-(4-methoxyphenyl)acrylic acid .[1]

Module 1: Purity & Stability Troubleshooting

Q: My HPLC shows a new impurity peak that increases over time. What is it?

A: It is almost certainly the dehydration product: 2-(4-methoxyphenyl)acrylic acid. [1]

The Mechanism: This compound is a tertiary benzylic alcohol . In the presence of even trace acid (or slightly acidic buffers) and heat, the hydroxyl group protonates and leaves as water. The resulting carbocation is hyper-stabilized by resonance from the 4-methoxyphenyl group.[1] This leads to rapid E1 elimination.

Diagnostic Check: Compare the UV spectra of your main peak and the impurity.

  • Target Compound:

    
     ~225 nm, ~275 nm (typical anisole chromophore).
    
  • Impurity (Acrylic Derivative): Significant red-shift and increased intensity (hyperchromic effect) due to conjugation of the alkene with the aromatic ring.

    
     will shift toward >290 nm.
    

Corrective Protocol:

  • Neutralization: Ensure all solvents are strictly neutral. Avoid unbuffered acidic mobile phases if storing samples in the autosampler.

  • Temperature Control: Never heat this compound above 40°C in solution.

  • Lyophilization: If removing solvent, use lyophilization (freeze-drying) rather than rotary evaporation, which often involves heating in a water bath.[1]

Q: The compound turned yellow/brown during storage. Is it degraded?

A: Likely yes. This indicates oxidative instability or polymerization of the alkene impurity.

The Cause: Once the dehydration product (the acrylic acid) forms, it is a styrene derivative. Styrenes are prone to radical polymerization or oxidation, leading to colored oligomers.

Recovery Protocol:

  • Recrystallization: The target hydroxy acid is polar. The dehydration product is less polar.

    • Dissolve the crude solid in a minimal amount of warm (not hot) Ethyl Acetate .

    • Add Hexanes dropwise until turbidity persists.

    • Cool to 4°C. The hydroxy acid should crystallize, leaving the oily alkene/oligomers in the mother liquor.

Module 2: Analytical Methodologies (HPLC/LC-MS)

Q: I cannot separate the enantiomers. Which column should I use?

A: Standard C18 columns will not separate the enantiomers. You require a Chiral Stationary Phase (CSP).

Because the chiral center is sterically crowded (tetrasubstituted), "Pirkle-type" columns or immobilized polysaccharide columns are most effective.

Recommended Chiral Method:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1]

  • Mobile Phase: Hexane : Isopropanol (90:[1]10) with 0.1% Trifluoroacetic Acid (TFA) .

    • Note: The TFA is critical to suppress ionization of the carboxylic acid, ensuring the molecule interacts with the chiral selector in its neutral form. Without TFA, you will see broad, tailing peaks.

Q: My reverse-phase peaks are tailing badly.

A: This is due to the ionization of the carboxylic acid group (


). [1]

Optimization Table:

ParameterRecommendationReason
Column C18 End-capped (e.g., Agilent Zorbax Eclipse or Waters XBridge)Prevents interaction between the OH group and free silanols.[1]
Mobile Phase A Water + 0.1% Formic AcidSuppresses carboxyl ionization, keeping the analyte neutral (

).
Mobile Phase B Acetonitrile + 0.1% Formic AcidMatches ionic strength; Acetonitrile provides sharper peaks than MeOH for aromatics.
Gradient 5% B to 60% B over 15 minThe compound is moderately polar. It will elute relatively early.
Detection UV 275 nmSpecific for the methoxy-benzene system; reduces background noise from solvents.

Module 3: Synthetic & Reaction Troubleshooting

Q: Esterification yields are low (<20%). Why?

A: Steric hindrance at the tertiary center is blocking the reaction.

Standard Fisher esterification (Acid + Alcohol + Heat) will fail because heating triggers the dehydration side reaction described in Module 1 faster than the ester forms.

Alternative Protocol (Steglich Esterification): You must activate the carboxyl group under mild, basic conditions to avoid generating the carbocation.

  • Reagents: DCC (Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Temperature: 0°C (Ice bath). Do not let it reach room temperature until the reaction is complete.

  • Mechanism: This pathway activates the acid as an O-acylisourea, which is then attacked by the alcohol. The basic environment (DMAP) prevents the acid-catalyzed dehydration of the tertiary alcohol.

Visualizing the Instability Pathway

The following diagram illustrates the "Danger Zone" where the compound degrades into its acrylic counterpart.

DehydrationPathway cluster_risk High Risk Factors Compound 2-Hydroxy-2-(4-methoxyphenyl) propanoic acid (Target) Protonation Protonated Intermediate (-OH2+) Compound->Protonation + H+ (Acidic pH) Carbocation Tertiary Benzylic Carbocation Protonation->Carbocation - H2O (Slow Step) Impurity 2-(4-methoxyphenyl) acrylic acid (Dehydration Product) Carbocation->Impurity - H+ (Fast Elimination) Heat Heat (>40°C) Acid Acid Catalysis

Figure 1: The acid-catalyzed dehydration pathway.[1][5][6][7][8][9] The methoxy group (not shown) stabilizes the carbocation, accelerating the formation of the acrylic acid impurity.

References

  • Sigma-Aldrich. Product Specification: 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid (CAS 91121-61-8).[1][3][4] Retrieved from [1]

  • NIST Chemistry WebBook. Mass Spectrum and IR Data for Methoxy-phenylpropanoic acid derivatives. Retrieved from [1]

  • PubChem. Compound Summary: 2-Hydroxy-2-(4-hydroxyphenyl)propanoic acid (Analogous reactivity).[1][8] Retrieved from [1]

  • Chemistry LibreTexts. Dehydration Reactions of Alcohols (Mechanistic grounding for E1 elimination). Retrieved from [1]

Sources

identifying and minimizing byproducts in the synthesis of 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-Hydroxy-2-(4-methoxyphenyl)propanoic Acid

Executive Summary & Synthetic Pathway

The synthesis of 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid (also known as p-methoxyatrolactic acid) is a critical transformation in the preparation of various pharmaceutical intermediates, including sweet-taste inhibitors (e.g., Lactisole derivatives) and specific antagonists.[1][2]

The most robust industrial route involves the nucleophilic addition of cyanide to 4-methoxyacetophenone to form the corresponding cyanohydrin, followed by acid-catalyzed hydrolysis .[1] While efficient, this pathway is susceptible to equilibrium reversion, dehydration, and oligomerization.

Core Synthetic Scheme:

  • Cyanohydrin Formation: 4-Methoxyacetophenone + HCN/CN⁻

    
     2-Hydroxy-2-(4-methoxyphenyl)propanenitrile.[1][2]
    
  • Hydrolysis: Nitrile

    
     Amide 
    
    
    
    Carboxylic Acid.[3][4][5]

Troubleshooting Guide: Byproduct Minimization

This section addresses specific issues users encounter during the reaction workup and isolation phases.

Issue 1: Persistent Olefinic Impurity (Dehydration)

User Observation: "My HPLC shows a significant peak at RRT ~1.2 with a UV spectrum characteristic of extended conjugation. It resists removal by simple recrystallization."

Diagnosis: You are observing 2-(4-methoxyphenyl)acrylic acid (also known as p-methoxyatropic acid).[1][2]

  • Cause: The target molecule is a benzylic

    
    -hydroxy acid. Under harsh acidic hydrolysis conditions (high temperature or prolonged time) or during thermal workup, the 
    
    
    
    -hydrogen (from the methyl group) is eliminated to form the thermodynamically stable conjugated alkene [1].
  • Solution:

    • Temperature Control: Limit the hydrolysis temperature to <60°C. If higher temperatures are required for conversion, use a two-step hydrolysis (isolate the amide first).

    • Acid Concentration: Avoid concentrated H₂SO₄ if possible; use 6M HCl or a mixture of acetic acid/HCl to moderate the dehydration potential.

    • Workup: Avoid distillation. Use extractive isolation at controlled pH.

Issue 2: High Levels of Starting Ketone (Reversion)

User Observation: "After hydrolysis, I see 5-10% of 4-methoxyacetophenone in the crude solid, even though the cyanohydrin intermediate appeared pure."

Diagnosis: This is Cyanohydrin Reversion .[1][2]

  • Cause: Cyanohydrin formation is reversible. Under basic conditions or even neutral aqueous conditions during workup, the equilibrium can shift back to the ketone and cyanide [2].

  • Solution:

    • Acidic Stabilization: Ensure the crude cyanohydrin is kept acidic (pH < 4) immediately upon generation and during the transition to the hydrolysis step.[1]

    • Anhydrous Conditions: For the cyanohydrin formation, consider using trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst (e.g., ZnI₂) to form the silyl ether, which is irreversible until the explicit hydrolysis step [3].

Issue 3: Incomplete Hydrolysis (Amide Contamination)

User Observation: "I have a stubborn impurity that precipitates with the product. Mass spec shows M-1 = 194 (Target is 195)."

Diagnosis: The impurity is 2-Hydroxy-2-(4-methoxyphenyl)propanamide .[1][2]

  • Cause: The hydrolysis of the sterically hindered nitrile (tertiary carbon) to the amide is fast, but the conversion of the amide to the acid is the rate-limiting step. Stopping the reaction too early leaves the amide [1].

  • Solution:

    • Monitoring: Do not rely on TLC alone. Use HPLC to track the disappearance of the amide intermediate.

    • Re-processing: If the amide is isolated, it can be re-subjected to hydrolysis using dilute NaOH (saponification) followed by acidification, which is often milder and more complete than prolonged acid hydrolysis.

Impurity Profile & Specifications

The following table summarizes the critical impurities identified in this synthesis.

Impurity NameStructure DescriptionOriginControl Strategy
Impurity A (Dehydration)2-(4-methoxyphenyl)acrylic acidAcid-catalyzed elimination of water.[1][2]Control hydrolysis temp <60°C; avoid hot acidic workup.
Impurity B (Amide)2-Hydroxy-2-(4-methoxyphenyl)propanamideIncomplete hydrolysis of nitrile.[1][2]Extend reaction time; ensure sufficient water stoichiometry.
Impurity C (Ketone)4-MethoxyacetophenoneReversion of cyanohydrin; unreacted SM.[1][2]Use excess cyanide source; stabilize cyanohydrin at low pH.
Impurity D (Dimer)Linear ester dimer (lactide-like)Intermolecular esterification between OH and COOH.[1][2]Avoid high concentration during acidification; recrystallize from toluene.

Optimized Experimental Protocol

Method: Two-Step Synthesis via TMS-Cyanohydrin (Recommended for high purity)[1][2]

Step 1: Cyanohydrin Formation [2][6]

  • Reagents: Charge 4-methoxyacetophenone (1.0 eq) and ZnI₂ (0.05 eq) into dry dichloromethane (DCM).

  • Addition: Add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise at 0°C under nitrogen.

  • Reaction: Stir at Room Temperature (RT) for 4 hours. Monitor by IR (disappearance of C=O stretch at ~1670 cm⁻¹).[2]

  • Workup: The resulting silyl ether is stable. Concentrate DCM to yield the crude TMS-cyanohydrin.

Step 2: Hydrolysis

  • Acid Hydrolysis: Dissolve the residue in concentrated HCl (12M) and glacial acetic acid (1:1 v/v).

  • Conditions: Heat to 50-55°C for 6-8 hours. Note: Do not exceed 60°C to minimize Impurity A.[2]

  • Isolation:

    • Cool to RT and dilute with ice water.

    • Extract with Ethyl Acetate (3x).[2]

    • Extract the organic layer with sat. NaHCO₃ (separates the acid product from unreacted ketone Impurity C).[2]

    • Acidify the aqueous NaHCO₃ layer carefully with 2M HCl to pH 2.

    • Extract the precipitated acid into Ethyl Acetate, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Toluene/Hexane to remove trace dimers (Impurity D).

Reaction Pathway & Impurity Logic

The following diagram illustrates the reaction nodes and critical failure points leading to byproducts.

G SM 4-Methoxyacetophenone CN_Int Cyanohydrin Intermediate SM->CN_Int + HCN/TMSCN CN_Int->SM Reversion (pH > 7) Amide Amide Intermediate CN_Int->Amide Hydrolysis (H+) Target Target: 2-Hydroxy-2-(4-methoxyphenyl) propanoic acid Amide->Target Hydrolysis (H+, Heat) Imp_Olefin Impurity A: Acrylic Acid Deriv. (Dehydration) Target->Imp_Olefin Heat/Strong Acid (-H2O) Imp_Dimer Impurity D: Linear Dimer Target->Imp_Dimer High Conc. (Esterification) Imp_Ketone Impurity C: Reverted Ketone

Caption: Reaction pathway showing the primary synthesis route (green flow) and branching points for critical impurities (red nodes).

References

  • Corson, B. B.; Dodge, R. A.; Harris, S. A.; Yeaw, J. S. (1941). "Mandelic Acid". Organic Syntheses, Coll.[7] Vol. 1, p.336. (General procedure for aryl alpha-hydroxy acids and dehydration risks). [2]

  • Gregory, R. J. H. (1999).[2] "Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications". Chemical Reviews, 99(12), 3649–3682.

  • Gassman, P. G.; Talley, J. J. (1981). "Cyanohydrins: Benzophenone Cyanohydrin".[1][7][8] Organic Syntheses, 60, 14. (Methodology for hindered ketones using TMSCN).

Sources

methods for enhancing the stability of 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability Enhancement for 2-Hydroxy-2-(4-methoxyphenyl)propanoic Acid

Technical Overview & Compound Profile

Compound Identity:

  • Name: 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid[1][2][3]

  • CAS: 91121-61-8[1][2][3]

  • Synonyms: p-Methoxyatrolactic acid; alpha-Hydroxy-alpha-(4-methoxyphenyl)propionic acid.

  • Chemical Class: Benzylic

    
    -hydroxy acid.
    

Core Instability Mechanism: The structural motif of this compound—a tertiary alcohol at a benzylic position—creates a specific vulnerability: Acid-Catalyzed Dehydration .

Unlike simple aliphatic hydroxy acids (like lactic acid), the carbocation intermediate formed at the alpha-carbon is resonance-stabilized by the electron-rich p-methoxyphenyl group. This significantly lowers the activation energy for water elimination, leading to the formation of 2-(4-methoxyphenyl)acrylic acid (a substituted atropic acid). This degradation product is thermodynamically favored due to the extended conjugation between the aromatic ring and the new alkene double bond.

Troubleshooting Guide (Q&A)

Q1: My clear stock solution has developed a yellow tint after 48 hours. Is it still usable? Diagnosis: Likely Photo-Oxidation. Technical Insight: The electron-donating methoxy group makes the aromatic ring susceptible to photo-oxidation. Furthermore,


-hydroxy acids with aromatic substituents can generate radical species under UV/blue light exposure (a property exploited in photocatalysis). The yellow color suggests the formation of quinoid-like oxidation byproducts or conjugated oligomers.
Action: 
  • Immediate: Check HPLC purity. If purity is >98%, the color may be due to trace impurities with high extinction coefficients. If <95%, discard.

  • Prevention: Switch to amber glass vials immediately. Wrap existing clear vessels in aluminum foil.

Q2: I observe a new impurity peak at a higher retention time (RRT ~1.2-1.3) on my Reverse Phase HPLC. What is it? Diagnosis: Dehydration Product (2-(4-methoxyphenyl)acrylic acid). Technical Insight: This is the most common degradation pathway. The acrylic acid derivative is more hydrophobic than the parent hydroxy acid (loss of -OH, gain of C=C), causing it to elute later on C18 columns. Action:

  • Check pH: Measure the pH of your aqueous buffer or mobile phase. If pH < 4.0, you are actively catalyzing this dehydration.

  • Solvent Check: Are you using an acidic diluent (e.g., 0.1% TFA)? Switch to a neutral buffer (Phosphate pH 7.0) or pure methanol for sample preparation.

Q3: The compound is precipitating out of my aqueous buffer (PBS) upon storage at 4°C. Diagnosis: Protonation-induced insolubility. Technical Insight: As a carboxylic acid, the solubility is pH-dependent. At 4°C, the solubility of the protonated (neutral) form decreases. If your buffer pH is near the pKa (approx. 3.5 - 4.0), a significant fraction of the molecule exists in the insoluble protonated state. Action:

  • Adjust pH: Increase the buffer pH to 7.4 or 8.0 to ensure the compound is fully ionized (carboxylate form), which is highly water-soluble.

  • Co-solvent: Add 5-10% DMSO to the aqueous buffer to maintain solubility at low temperatures.

Step-by-Step Protocols

Protocol A: Preparation of a High-Stability Stock Solution (50 mM)

Target: Long-term storage (>1 month)

  • Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide) .

    • Why: DMSO prevents proton exchange and is aprotic, inhibiting the dehydration mechanism. Ethanol/Methanol are acceptable but can lead to slow esterification (ethyl/methyl ester formation) over months.

  • Weighing: Weigh the solid compound into an Amber glass vial.

    • Crucial: Avoid plastics that may leach plasticizers, as this compound is lipophilic.

  • Dissolution: Add DMSO to achieve 50 mM. Vortex for 30 seconds.

    • Note: Sonication is generally not required and generates heat, which should be avoided.

  • Storage: Store at -20°C .

    • Self-Validation: Upon thawing, the solution should remain clear. If crystals appear, warm to 25°C. Do not heat above 30°C.

Protocol B: Preparation of Aqueous Working Solution (1 mM)

Target: Immediate use in biological assays

  • Buffer Choice: Use PBS (pH 7.4) or HEPES (pH 7.5) .

    • Avoid: Acetate buffers or acidified water (pH < 5).

  • Dilution: Add the DMSO stock dropwise to the buffer while vortexing.

    • Why: Prevents local zones of high concentration where the compound might precipitate before mixing.

  • Stability Window: Use within 24 hours .

    • Reason: Even at neutral pH, slow oxidative decarboxylation or radical formation can occur in oxygenated aqueous solutions exposed to light.

Visualizations

Figure 1: Primary Degradation Pathway (Acid-Catalyzed Dehydration)

This diagram illustrates the mechanistic flow from the stable hydroxy acid to the unstable carbocation intermediate, leading to the acrylic acid impurity.

DegradationPathway cluster_conditions Risk Factors Parent 2-Hydroxy-2-(4-methoxyphenyl) propanoic acid (Stable Precursor) Protonation Protonation of -OH Parent->Protonation + H+ (Acidic pH) Carbocation Benzylic Carbocation (Resonance Stabilized) Protonation->Carbocation - H2O (Rate Limiting) Impurity 2-(4-methoxyphenyl) acrylic acid (Dehydration Product) Carbocation->Impurity - H+ (Irreversible) Acid pH < 4.0 Heat Temp > 30°C

Caption: The primary degradation route involves acid-catalyzed loss of water.[2][4][5] The p-methoxyphenyl group stabilizes the carbocation intermediate, accelerating this reaction compared to non-aromatic analogs.

Figure 2: Troubleshooting Decision Tree

TroubleshootingTree Start Observed Issue Precipitation Precipitation / Turbidity Start->Precipitation ColorChange Yellow/Brown Discoloration Start->ColorChange HPLC_Impurity New HPLC Peak Start->HPLC_Impurity Check_pH Is pH < 5.0? Precipitation->Check_pH Check_Light Stored in Clear Vial? ColorChange->Check_Light Check_RRT Is RRT > Parent? HPLC_Impurity->Check_RRT Adjust_pH Action: Increase pH to > 7.0 (Form Soluble Salt) Check_pH->Adjust_pH Yes Add_DMSO Action: Add 5-10% DMSO Check_pH->Add_DMSO No Protect_Light Action: Use Amber Vials (Photo-oxidation) Check_Light->Protect_Light Yes Dehydration Diagnosis: Dehydration Action: Avoid Acid/Heat Check_RRT->Dehydration Yes (Hydrophobic) Hydrolysis Diagnosis: Ester Hydrolysis (If ester form used) Check_RRT->Hydrolysis No (Hydrophilic)

Caption: Diagnostic flow for identifying root causes of instability based on visual and chromatographic evidence.

Reference Data

Table 1: Solvent Compatibility Matrix
SolventSolubilityStability RiskRecommendation
Water (pH 7.0) High (as salt)LowRecommended for working solutions.
Water (pH < 4) LowHigh (Dehydration)Avoid . Promotes acrylic acid formation.
DMSO HighLowRecommended for stock solutions.
Methanol/Ethanol HighModerateUse for short term. Risk of esterification over months.
Acetonitrile ModerateLowGood for HPLC mobile phases.
Table 2: Key Physicochemical Parameters
ParameterValueImplication for Stability
pKa ~3.8 (est.)Buffer pH must be > 5.8 for >99% ionization (solubility).
LogP ~1.6Lipophilic enough to cross membranes; requires organic co-solvent at high conc.
UV Max ~275 nmAbsorbs UV; requires protection from direct light sources.

References

  • Degradation Mechanism of Benzylic Alcohols

    • Hutt, A. J., & Caldwell, J. (1983). The metabolic chiral inversion of 2-arylpropionic acids--a novel route with pharmacological consequences. Journal of Pharmacy and Pharmacology, 35(11), 693-704. Link

    • Context: Establishes the reactivity of the 2-arylpropionic acid scaffold and the stability of the benzylic position.
  • Photochemical Reactivity

    • Ruan, B., et al. (2009).[5] (E)-2,3-Bis(4-methoxyphenyl)acrylic acid.[6] Acta Crystallographica Section E, E65, o944.[5] Link

    • Context: Characterizes the acrylic acid derivative, confirming it as a stable, crystalline degradation product (the "sink" of the dehydration p
  • General Stability of Alpha-Hydroxy Acids

    • Chemistry Stack Exchange. (2021).[7] Why are alpha hydroxy acids stable? Link

    • Context: Discusses the general stability of the AHA motif vs. beta-hydroxy acids, highlighting that while generally stable, specific substitution patterns (like benzylic) introduce vulnerability.
  • Compound Data

    • PubChem. (2025). 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid (CID 12847385). Link

    • Context: Source of physicochemical property estimates (LogP, H-bond donors).[8]

Sources

protocol for the successful scale-up of 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid production

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the scale-up challenges for 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid (CAS: 7100-45-0). As a Senior Application Scientist, I have structured this as a dynamic troubleshooting and protocol system. We will focus on the Cyanohydrin Route as the primary industrial method due to its superior atom economy compared to Grignard approaches, while addressing the specific electronic effects of the para-methoxy group that complicate this synthesis.

Part 1: Route Selection & Strategy

Q: Why is the Cyanohydrin route preferred over Grignard for this specific substrate?

A: While Grignard addition (4-methoxyphenylmagnesium bromide + pyruvate) is viable on a gram scale, it suffers at kilogram scale due to:

  • Cryogenic Requirements: Controlling the exotherm and preventing side reactions (like enolization of pyruvate) often requires -78°C to -20°C, which is energetically costly at scale.

  • Stoichiometry: Grignard reagents are sensitive to moisture and require strictly anhydrous conditions, increasing solvent costs (THF/Ether).

  • Atom Economy: The Cyanohydrin route uses 4-methoxyacetophenone (cheap, stable) and cyanide sources, generating less waste mass per kg of product.

Q: What is the critical safety constraint for this scale-up?

A: Cyanide Management. You are generating an intermediate cyanohydrin.

  • Hazard: If the hydrolysis step (Acidic) is performed before residual cyanide is quenched or removed, you risk generating HCN gas.

  • Control: The protocol below includes a specific nitrogen sparge and scrubber setup.

Part 2: The Master Protocol (Cyanohydrin Route)

This protocol is designed for a 10 L Reactor pilot scale.

Phase A: Cyanohydrin Formation

Reagents: 4-Methoxyacetophenone, TMSCN (Trimethylsilyl cyanide) or NaCN/AcOH, ZnI2 (Catalyst). Note: We recommend the TMSCN/ZnI2 method for higher yields as the electron-donating methoxy group deactivates the ketone, making the equilibrium with aqueous NaCN unfavorable.

Step-by-Step:

  • Charge: Load 4-Methoxyacetophenone (1.0 eq) and ZnI2 (0.05 eq) into the reactor.

  • Inert: Purge with N2. Add DCM (Dichloromethane) or Toluene (5 vol).

  • Addition: Add TMSCN (1.2 eq) dropwise over 2 hours.

    • Critical Control: Maintain internal temperature < 35°C. The reaction is exothermic.

  • Monitor: Agitate at 40°C for 4-6 hours. Monitor by HPLC (disappearance of ketone).

  • Quench: Do not quench yet if moving directly to hydrolysis.

Phase B: Acid Hydrolysis

Reagents: HCl (conc.), Water.[1]

Step-by-Step:

  • Solvent Swap: Distill off DCM/Toluene under reduced pressure.

  • Acid Charge: Add concentrated HCl (6 M to 12 M, excess) directly to the residue.

  • Hydrolysis: Heat to 60-70°C for 4-8 hours.

    • Warning: Do not exceed 80°C. The p-methoxy group stabilizes the benzylic carbocation, promoting dehydration to 2-(4-methoxyphenyl)acrylic acid (an impurity).

  • Work-up: Cool to 5°C. The product often precipitates. Filter or extract with Ethyl Acetate.

Part 3: Troubleshooting & FAQs

Category 1: Reaction Performance

Q: My conversion is stuck at 70% during cyanohydrin formation. Why? A: The p-methoxy group is an Electron Donating Group (EDG). It renders the carbonyl carbon less electrophilic, shifting the equilibrium backward.

  • Fix: Increase the catalyst loading (ZnI2 to 0.1 eq) or switch to a "solvent-free" condition if using TMSCN to maximize concentration.

  • Fix: If using NaCN/AcOH, the equilibrium is likely the issue. Switch to TMSCN.

Q: I see a new impurity at RRT 1.2 during hydrolysis. What is it? A: This is likely 2-(4-methoxyphenyl)acrylic acid (Atropic acid derivative).

  • Mechanism: Acid-catalyzed dehydration. The p-methoxy group stabilizes the intermediate carbocation, making elimination of water facile.

  • Solution: Lower your hydrolysis temperature by 10°C and extend the time. Ensure your acid concentration is not unnecessarily high (try 6M instead of 12M).

Category 2: Product Quality

Q: The final product is pink/red. How do I remove the color? A: The color comes from trace oxidation of the phenol (if demethylation occurred) or polymerization of the acrylic impurity.

  • Protocol: Recrystallize from Water/Ethanol (9:1) with activated carbon treatment.

    • Dissolve crude solid in hot Ethanol.

    • Add Water until turbid.

    • Add 5 wt% Activated Carbon. Stir 30 mins.

    • Hot filter.

    • Cool slowly to 4°C.

Part 4: Data & Visualization

Table 1: Solvent Selection Guide for Scale-Up
SolventSuitabilityProsCons
DCM HighExcellent solubility for TMSCN step; easy removal.Environmental concerns; low boiling point limits temp.
Toluene MediumGood for higher temp; safer than DCM.Product may crash out early; harder to remove traces.
THF LowSolubilizes everything.Peroxide risk; complicates aqueous workup (emulsions).
Water Hydrolysis OnlyGreen solvent.Poor solubility of organic precursors; requires strong agitation.
Visual Workflow: Reaction & Impurity Pathways

G Figure 1: Synthesis Pathway and Critical Impurity Control Points Start 4-Methoxyacetophenone Step1 Cyanohydrin Intermediate (TMS-Ether) Start->Step1 + TMSCN / ZnI2 (N2 atm, <35°C) Step2 Hydrolysis (HCl/H2O) Step1->Step2 + HCl (aq) (60-70°C) Impurity2 Impurity B: 4-Methoxybenzoic acid (Oxidative Cleavage) Step1->Impurity2 O2 Leak / Moisture Product Target Product: 2-Hydroxy-2-(4-methoxyphenyl) propanoic acid Step2->Product Main Pathway Impurity1 Impurity A: 2-(4-methoxyphenyl)acrylic acid (Dehydration) Step2->Impurity1 Overheating (>80°C) Acid Catalyzed

Figure 1: The primary synthesis pathway (Green) versus thermal and oxidative degradation pathways (Red).

References

  • Gregory, R. J. H. (1999). Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications. Chemical Reviews, 99(12), 3649–3682. Link

  • Organic Syntheses. (1944). Mandelic Acid (General procedure for alpha-hydroxy acids via cyanohydrin). Organic Syntheses, Coll. Vol. 1, p.336. Link

  • Corson, B. B., et al. (1930). Preparation of Alpha-Hydroxy Acids. Journal of the American Chemical Society. (Validation of hydrolysis conditions for aryl-substituted cyanohydrins).
  • Sigma-Aldrich. (2025). Product Specification: 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid. Link

Disclaimer: This guide is for research and development purposes. All scale-up activities must undergo a rigorous Process Safety Management (PSM) review, particularly regarding cyanide handling and exothermic control.

Sources

chiral resolution techniques for enantiomers of 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Resolution of 2-Hydroxy-2-(4-methoxyphenyl)propanoic Acid

Case ID: #RES-91121-61-8 Subject: Enantiomeric Separation Protocols & Troubleshooting Assigned Specialist: Senior Application Scientist, Chiral Technologies Division

Executive Summary & Compound Profile

User Query: "How do I separate the enantiomers of 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid (CAS 91121-61-8)?"

Scientist's Analysis: This compound is an


-hydroxy acid with a quaternary stereocenter, structurally analogous to atrolactic acid (2-hydroxy-2-phenylpropanoic acid). The presence of the p-methoxy group increases electron density on the aromatic ring, slightly altering solubility compared to the unsubstituted parent, but the fundamental acid-base chemistry remains identical.

Recommended Strategies:

  • Scalable Production (>10g): Diastereomeric Salt Crystallization (Classical Resolution).

  • Analytical/Small Scale (<1g): High-Performance Liquid Chromatography (HPLC) on Polysaccharide Phases.

  • Green Chemistry: Lipase-catalyzed Kinetic Resolution (requires esterification first).

Method A: Diastereomeric Salt Crystallization (Scalable)

Principle: The racemic acid reacts with a chiral base (resolving agent) to form two diastereomeric salts. These salts have different lattice energies and solubilities, allowing one to crystallize preferentially.

Recommended Resolving Agent: (R)-(+)-1-Phenylethylamine [(R)-PEA] or Quinine.

Step-by-Step Protocol
  • Stoichiometry Calculation:

    • Use 1.0 equivalent of Racemic Acid (CAS 91121-61-8).

    • Use 1.0 equivalent of (R)-PEA.

  • Salt Formation:

    • Dissolve the racemic acid in boiling Ethanol (95%) .

    • Slowly add (R)-PEA dissolved in a small volume of ethanol.

    • Note: The solution should remain clear at boiling. If precipitation occurs immediately, add more solvent.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature over 4-6 hours.

    • Critical Step: If no crystals form, scratch the glass or add a seed crystal of the pure salt (if available).

    • Let stand at 4°C overnight to maximize yield.

  • Filtration & Recrystallization:

    • Filter the crystals (typically the salt of the (S)-acid with (R)-base, though this must be confirmed via optical rotation).

    • Recrystallize the solid from Ethanol/Water (9:1) until constant melting point and optical rotation are achieved.

  • Acid Liberation:

    • Suspend the purified salt in water.

    • Acidify with 1M HCl to pH < 2.

    • Extract the free chiral acid with Ethyl Acetate (3x).

    • Dry over MgSO₄ and evaporate.

Data Table: Typical Solubility Profile

Solvent SystemTemperature (°C)Solubility (Racemate)Solubility (Diastereomer Salt)Recommendation
Ethanol (Abs)25HighModerateGood for initial screen
Ethanol/Water (9:1)25HighLowPreferred for Crystallization
Acetone25HighHighAvoid (Yield loss)
Water25LowModeratePoor selectivity

Method B: Preparative Chiral HPLC (Analytical/Purification)

Principle: Direct separation on a Chiral Stationary Phase (CSP) utilizing hydrogen bonding and


-

interactions.

Recommended Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H.

Chromatographic Conditions
  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA)

  • Ratio: 90 : 10 : 0.1 (v/v/v)[1][2]

  • Flow Rate: 1.0 mL/min (Analytical), 10-20 mL/min (Preparative)

  • Detection: UV @ 254 nm or 280 nm

  • Temperature: 25°C

Technical Insight: The addition of 0.1% TFA is non-negotiable. Without it, the carboxylic acid moiety will ionize/dimerize, leading to severe peak tailing and loss of resolution.

Workflow Visualization

ResolutionWorkflow Start Racemic 2-Hydroxy-2-(4-methoxyphenyl) propanoic acid Decision Scale of Separation? Start->Decision HPLC Method: Chiral HPLC Decision->HPLC < 1 gram Cryst Method: Diastereomeric Salt Crystallization Decision->Cryst > 1 gram Column Column: Chiralpak AD-H Mobile Phase: Hex/IPA/TFA HPLC->Column PureHPLC Yield: mg to grams High ee (>99%) Column->PureHPLC Agent Add (R)-1-Phenylethylamine in Ethanol (95%) Cryst->Agent Filter Filter Precipitate (Enriched Salt) Agent->Filter Recryst Recrystallize until Constant Rotation Filter->Recryst Solid Phase Recryst->Recryst Repeat if ee < 95% Liberate Acidify (HCl) & Extract Recryst->Liberate PureCryst Yield: Grams to Kg High ee (>98%) Liberate->PureCryst

Caption: Decision matrix for selecting the optimal resolution pathway based on scale.

Troubleshooting Guide (FAQ)

Q1: I tried crystallization with (R)-PEA, but I got an oil instead of crystals. What happened?

  • Diagnosis: This is "oiling out," common when the temperature drops too fast or the solvent is too polar.

  • Fix: Re-heat the mixture until the oil dissolves. Add a small amount of a less polar solvent (e.g., Hexane or Toluene) to the hot solution until slightly turbid. Cool very slowly (wrap the flask in foil/towel). Scratch the inner glass surface with a spatula to induce nucleation.

Q2: My HPLC peaks are tailing severely.

  • Diagnosis: Secondary interactions between the free acid and the silica support.

  • Fix: Ensure your mobile phase contains 0.1% Trifluoroacetic acid (TFA) . If tailing persists, increase TFA to 0.2% or switch to a Chiralpak IA column (immobilized phase) which tolerates wider solvent ranges.

Q3: The optical rotation of my recrystallized salt isn't changing.

  • Diagnosis: You have reached the "Eutectic Limit" or the salt is pure.

  • Fix: Liberate a small sample of the acid and check the enantiomeric excess (ee) via Chiral HPLC. If ee > 98%, stop recrystallizing. If ee is low (~50%), the resolving agent is ineffective; switch to Quinine or Cinchonidine .

Q4: Can I use enzymatic resolution?

  • Diagnosis: Yes, but not on the free acid directly.

  • Fix: Convert the acid to its Methyl Ester . Use Lipase B from Candida antarctica (CAL-B) in phosphate buffer/organic cosolvent. The enzyme will selectively hydrolyze the (S)-ester back to the (S)-acid, leaving the (R)-ester intact.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Chiral HPLC of Phenoxypropionic Acids

    • Application Guide for Chiral Columns. Daicel Chiral Technologies. [Link] (Standard protocols for acidic chiral compounds on AD-H/OD-H columns).

  • Enzymatic Resolution Strategies

    • Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-mediated chiral resolution of racemates in organic solvents.[3] Tetrahedron: Asymmetry, 15(21), 3331-3351.[Link]

Sources

Validation & Comparative

comparative analysis of 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid and its structural analogs

[1]

Executive Summary

2-Hydroxy-2-(4-methoxyphenyl)propanoic acid (CAS: 91121-61-8) is a sterically hindered


Atrolactic acid

Unlike its regioisomer DanShenSu (a C3-aryl derivative) or the ether-linked Lactisole , this molecule represents a unique "hybrid" scaffold: it combines the quaternary center of a chiral auxiliary with the electronic properties of a p-methoxyaryl ring. This makes it a critical building block for synthesizing quaternary amino acids , NSAID metabolites , and chiral resolving agents .

Key Differentiators:

  • Steric Bulk: The C2 quaternary center restricts conformational freedom, making it superior to Mandelic acid for specific chiral resolution tasks.

  • Electronic Activation: The p-methoxy group stabilizes benzylic carbocation intermediates, facilitating specific solvolysis reactions but increasing sensitivity to acid-catalyzed dehydration compared to Atrolactic acid.

Structural & Physicochemical Comparison

The following table contrasts the target molecule with its three most relevant analogs: the parent compound (Atrolactic acid), the bio-isostere (Lactisole), and the regioisomer (DanShenSu analog).

Table 1: Physicochemical Profile & Functional Utility
FeatureTarget Molecule Atrolactic Acid Lactisole 3-(4-Methoxyphenyl)lactic Acid
IUPAC Name 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid2-Hydroxy-2-phenylpropanoic acid2-(4-Methoxyphenoxy)propanoic acid2-Hydroxy-3-(4-methoxyphenyl)propanoic acid
Structure Type

-Aryl,

-Hydroxy (Quaternary)

-Aryl,

-Hydroxy (Quaternary)

-Aryloxy (Ether Linkage)

-Aryl,

-Hydroxy (Tertiary)
Electronic Effect Electron Donating (+M effect)NeutralStrong Electron Donating (Ether)Electron Donating (Inductive only at

)
Acid Strength (pKa) ~4.2 (Predicted)3.683.75~3.8
Lipophilicity (LogP) ~1.451.151.89~1.10
Primary Application Chiral Auxiliary, NSAID Metabolite StudyChiral Resolution, Ligand SynthesisSweetness Inhibitor (T1R3 Antagonist)Antioxidant, CVD Therapeutic (DanShenSu)
Stability Prone to dehydration (forms p-methoxyatropic acid)Stable under mild conditionsStable (Ether bond)Stable

Synthetic Methodologies

For research and scale-up, the synthesis of 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid requires handling the electron-rich aromatic ring which can complicate standard Grignard additions due to side reactions.

Protocol A: Grignard Addition to Pyruvate (Recommended)

This method offers the highest control over stoichiometry and yield.

Reagents:

  • 4-Bromoanisole

  • Magnesium turnings (activated)

  • Ethyl Pyruvate

  • THF (anhydrous)

Step-by-Step Workflow:

  • Grignard Formation:

    • Charge a flame-dried flask with Mg turnings (1.1 eq) and catalytic iodine.

    • Add 4-Bromoanisole (1.0 eq) in THF dropwise at reflux to maintain a gentle boil.

    • Critical Control: The p-methoxy group accelerates the formation; ensure efficient cooling to prevent Wurtz coupling.

  • Nucleophilic Addition:

    • Cool the Grignard reagent to -78°C.

    • Add Ethyl Pyruvate (1.05 eq) dissolved in THF dropwise over 60 minutes.

    • Note: Low temperature is mandatory to prevent attack on the ester moiety (double addition).

  • Hydrolysis:

    • Quench with saturated NH₄Cl.

    • Saponify the intermediate ester using LiOH in THF/Water (1:1) at room temperature for 4 hours.

    • Acidify carefully to pH 3 with 1M HCl. Avoid strong mineral acids and heat to prevent dehydration to the acrylic acid derivative.

Protocol B: Cyanohydrin Synthesis (Alternative)

Used when avoiding organometallics, though yields are generally lower due to steric hindrance at the ketone.

  • Start with 4'-Methoxyacetophenone .

  • React with TMSCN (Trimethylsilyl cyanide) and catalytic ZnI₂.

  • Hydrolyze the nitrile under acidic conditions (HCl/AcOH).

Mechanistic & Functional Analysis

The "Methoxy Effect" on Stability

The presence of the p-methoxy group significantly alters the stability of the molecule compared to Atrolactic acid. In acidic conditions, the lone pair on the methoxy oxygen donates electron density into the ring, stabilizing the benzylic carbocation formed if the

  • Consequence: The target molecule dehydrates much faster than Atrolactic acid to form 2-(4-methoxyphenyl)acrylic acid .

  • Handling Precaution: Avoid temperatures >60°C during acidic workups.

Pharmacophore Comparison: The Lactisole Overlap

Researchers investigating taste modulation (T1R2/T1R3 receptors) often compare this scaffold to Lactisole .

  • Lactisole: The ether oxygen provides a specific "kink" and hydrogen bond acceptor site essential for locking the receptor in an inactive state.

  • Target Molecule: The C-C bond is rigid and lacks the acceptor oxygen. While it mimics the lipophilic tail, it likely fails to inhibit sweetness with the same potency, making it an excellent negative control or inactive analog for SAR (Structure-Activity Relationship) studies.

Visualizations

Figure 1: Synthetic Workflow & Stability Pathways

The following diagram illustrates the synthesis via Grignard addition and the critical dehydration pathway that must be avoided.

SynthesisPathStart4-BromoanisoleGrignardp-Anisyl-MgBrStart->GrignardMg, THF, RefluxIntermediateIntermediate Ester(Tetrahedral)Grignard->Intermediate+ Pyruvate, -78°CPyruvateEthyl PyruvatePyruvate->IntermediateProduct2-Hydroxy-2-(4-methoxyphenyl)propanoic acidIntermediate->Product1. LiOH Hydrolysis2. pH 3 AdjustmentByproduct2-(4-Methoxyphenyl)acrylic acid(Dehydration Impurity)Product->ByproductAcid/Heat (>60°C)Carbocation formation

Caption: Synthesis of 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid via Grignard route, highlighting the risk of acid-catalyzed dehydration.

Figure 2: Structural Analog Relationship Map

This map clarifies the structural relationship between the target and its common confusion points (Lactisole and DanShenSu).

AnalogsTargetTarget:2-Hydroxy-2-(4-methoxyphenyl)propanoic acidAtrolacticParent:Atrolactic Acid(No Methoxy Group)Target->Atrolacticp-OCH3 SubstitutionLactisoleBio-Isostere:Lactisole(Ether Linkage)Target->LactisoleC-C vs C-O-CIsosteric ReplacementDanShenSuRegioisomer:DanShenSu Analog(C3-Aryl)Target->DanShenSuPositional Isomerism(Alpha vs Beta)

Caption: Structural relationship between the target molecule and key analogs in medicinal chemistry.

References

  • Sigma-Aldrich. Product Specification: 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid (CAS 91121-61-8). Retrieved from .

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Kinghorn, A. D., & Compadre, C. M. (2001). Alernative Sweeteners: Third Edition, Revised and Expanded. Marcel Dekker.
  • ChemScene. Compound Summary: 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid.[1][2][3] Retrieved from .

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

A Head-to-Head Comparison of the Biological Efficacy of 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid and its Potential Competitors in Cyclooxygenase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the biological efficacy of the novel compound, 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid, against established non-steroidal anti-inflammatory drugs (NSAIDs). Given the structural characteristics of 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid, specifically its 2-arylpropanoic acid scaffold, it is hypothesized to exert its biological effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] This document outlines the rationale for this hypothesis, introduces relevant competitor compounds, and provides detailed protocols for a head-to-head comparative analysis.

Introduction: The Rationale for Investigating 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid as a COX Inhibitor

The 2-arylpropionic acid derivatives are a significant class of NSAIDs, with well-established analgesic, anti-inflammatory, and antipyretic properties.[1][2] A cornerstone of their mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the conversion of arachidonic acid to pro-inflammatory prostaglandins.[2][4] The discovery of two primary COX isoforms, the constitutively expressed COX-1, which is involved in homeostatic functions, and the inducible COX-2, which is upregulated during inflammation, has been pivotal in the development of new anti-inflammatory agents.[2][4]

2-Hydroxy-2-(4-methoxyphenyl)propanoic acid shares the core structural features of the profen class of drugs. The presence of a propanoic acid group attached to an aromatic ring suggests a high likelihood of interaction with the active site of COX enzymes. This guide, therefore, proposes a comparative study to determine the inhibitory potency and selectivity of this compound against both COX-1 and COX-2, benchmarked against widely used NSAIDs.

The Competitor Landscape: Established COX Inhibitors

To establish a robust comparison, a panel of well-characterized NSAIDs with varying selectivity for COX-1 and COX-2 have been selected as competitor compounds.

  • Ibuprofen: A widely used non-selective COX inhibitor, belonging to the 2-arylpropionic acid class.[1][2]

  • Naproxen: Another potent non-selective 2-arylpropionic acid derivative.

  • Diclofenac: A potent NSAID with a slight preference for COX-2 inhibition.[5][6]

  • Celecoxib: A selective COX-2 inhibitor, representing a different chemical class (a diaryl-substituted pyrazole).[5][6]

The chemical structures of these compounds are presented below:

Figure 1: Chemical Structures of Competitor Compounds

  • Ibuprofen: 2-(4-isobutylphenyl)propanoic acid

  • Naproxen: (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid

  • Diclofenac: 2-[(2,6-dichlorophenyl)amino]phenylacetic acid

  • Celecoxib: 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide

Comparative Biological Efficacy: A Quantitative Analysis

The primary metric for comparing the efficacy of these compounds is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a higher potency. The selectivity of a compound for COX-2 over COX-1 can be expressed as a ratio of the IC50 values (COX-1 IC50 / COX-2 IC50).[7]

The following table summarizes the reported IC50 values for the selected competitor compounds against ovine COX-1 and human recombinant COX-2. It is within this comparative framework that the experimental data for 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid should be evaluated.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
2-Hydroxy-2-(4-methoxyphenyl)propanoic acid To be determinedTo be determinedTo be determined
Ibuprofen12800.15[5][6]
NaproxenData not available in the provided search resultsData not available in the provided search resultsData not available in the provided search results
Diclofenac0.0760.0262.9[5][6]
Celecoxib826.812[5][6]

Experimental Design: In Vitro Cyclooxygenase Inhibition Assay

To determine the IC50 values for 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid, a robust and validated in vitro COX inhibition assay is required. The following protocol outlines a colorimetric method for this purpose.

Principle of the Assay

This assay measures the peroxidase activity of the COX enzyme. The cyclooxygenase component converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to prostaglandin H2. This peroxidase activity is monitored by observing the oxidation of a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically.[4]

Materials and Reagents
  • COX Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Hemin (cofactor)

  • Ovine COX-1 enzyme

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

  • Test compound (2-Hydroxy-2-(4-methoxyphenyl)propanoic acid)

  • Competitor compounds (Ibuprofen, Naproxen, Diclofenac, Celecoxib)

  • DMSO (solvent for compounds)

  • 96-well microplate

  • Microplate reader

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare working solutions of all reagents in COX Assay Buffer.

    • Dissolve the test and competitor compounds in DMSO to create stock solutions, and then prepare serial dilutions.

  • Assay Setup (in a 96-well plate):

    • 100% Initial Activity (Control) Wells: Add 150 µL of COX Assay Buffer, 10 µL of Hemin, and 10 µL of either COX-1 or COX-2 enzyme solution.[4]

    • Inhibitor Wells: Add 140 µL of COX Assay Buffer, 10 µL of Hemin, 10 µL of either COX-1 or COX-2 enzyme solution, and 10 µL of the appropriate compound dilution.[4]

    • Background Wells: Add 160 µL of Assay Buffer and 10 µL of Hemin.

  • Pre-incubation:

    • Gently mix the contents of the plate and incubate at 25°C for 10 minutes.[4]

  • Reaction Initiation:

    • Add 10 µL of TMPD working solution to all wells.

    • Initiate the reaction by adding 10 µL of Arachidonic Acid working solution to all wells.[4]

  • Data Acquisition:

    • Immediately measure the absorbance at 590 nm using a microplate reader in kinetic mode for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

    • Subtract the background rate from all other rates.

    • Calculate the percentage of inhibition for each concentration of the test compounds compared to the 100% initial activity control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Mechanism and Workflow

To better understand the underlying biological pathway and the experimental process, the following diagrams are provided.

COX_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGG2 Prostaglandin G2 (PGG2) COX_Enzymes->PGG2 Cyclooxygenase Activity PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAIDs 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid & Competitor NSAIDs NSAIDs->COX_Enzymes Inhibition

Caption: The Cyclooxygenase (COX) Signaling Pathway and the inhibitory action of NSAIDs.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: Buffer, Enzymes, Substrates Plate_Setup Set up 96-well plate: Controls & Inhibitor Wells Reagent_Prep->Plate_Setup Compound_Prep Prepare Serial Dilutions of Test & Competitor Compounds Compound_Prep->Plate_Setup Preincubation Pre-incubate at 25°C Plate_Setup->Preincubation Reaction_Start Initiate Reaction with Arachidonic Acid Preincubation->Reaction_Start Data_Acquisition Measure Absorbance (590 nm) in Kinetic Mode Reaction_Start->Data_Acquisition Calc_Inhibition Calculate % Inhibition Data_Acquisition->Calc_Inhibition IC50_Determination Determine IC50 Values Calc_Inhibition->IC50_Determination

Caption: Workflow for the in vitro COX inhibition assay.

Conclusion and Future Directions

This guide provides a scientifically grounded framework for the initial characterization of 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid as a potential anti-inflammatory agent. By directly comparing its inhibitory activity against COX-1 and COX-2 with that of established NSAIDs, researchers can ascertain its potency and selectivity profile. The provided experimental protocol offers a validated method to generate the necessary data for a robust head-to-head comparison.

Should 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid demonstrate promising activity and selectivity, further investigations, including cell-based assays and in vivo models of inflammation, would be warranted to fully elucidate its therapeutic potential.

References

  • Oike, H., et al. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral. Pediatric Rheumatology Online Journal. [Link]

  • Dhall, H., et al. (2016). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Oriental Journal of Chemistry. [Link]

  • Oike, H., et al. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. PubMed. [Link]

  • Hutt, A. J., & Caldwell, J. (1983). The metabolic chiral inversion and dispositional enantioselectivity of the 2-arylpropionic acids and their biological consequences. PubMed. [Link]

  • Cryer, B. (2010). Defining the COX Inhibitor Selectivity of NSAIDs. Medscape. [Link]

  • MDPI. (2021). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. MDPI. [Link]

  • Ballo, N., et al. (2023). in vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. African Journal of Pharmacy and Pharmacology. [Link]

  • Dhall, H., et al. (2020). A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • The American Journal of Managed Care. (2020). Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. AJMC. [Link]

  • Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis. PNAS. [Link]

  • Kawamatsu, Y., et al. (1980). Studies on antihyperlipidemic agents. II. Synthesis and biological activities of 2-chloro-3-arylpropionic acids. PubMed. [Link]

  • Dhall, H., et al. (2020). A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Shulha, A., et al. (2021). Anti-Inflammatory Activity of a New Dipharmacophore Derivative of Propionic Acid. Pharmaceutical Sciences. [Link]

  • MDPI. (2025). Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. MDPI. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. PMC. [Link]

  • MDPI. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. MDPI. [Link]

  • PubMed. (2023). Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. PubMed. [Link]

  • Google Patents. (n.d.). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
  • ResearchGate. (n.d.). (PDF) Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. ResearchGate. [Link]

Sources

Inter-Laboratory Validation of a Novel Chiral LC-MS/MS Method for 2-Hydroxy-2-(4-methoxyphenyl)propanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxy-2-(4-methoxyphenyl)propanoic acid (CAS No. 91121-61-8, Molecular Weight 196.20)[1] is a critical chiral intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Because the pharmacological efficacy and safety of the final API often depend entirely on a single stereoisomer, stringent control of enantiomeric purity is a regulatory imperative.

Historically, the quantification of this compound's enantiomeric excess has relied on High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV)[2]. While effective for bulk purity assays, HPLC-UV lacks the sensitivity and orthogonal specificity required to quantify trace-level enantiomeric impurities in complex synthetic or biological matrices.

This guide provides a comprehensive, objective comparison between a traditional Chiral HPLC-UV method and a novel, highly sensitive Chiral Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. Furthermore, it presents robust inter-laboratory validation data conducted across three independent sites in strict accordance with ICH Q2(R2) guidelines[3][4], proving the superior reliability and transferability of the MS/MS approach.

Mechanistic Rationale: Why Transition to LC-MS/MS?

As an Application Scientist, the decision to migrate from UV to MS/MS detection is driven by the fundamental chemical properties of the analyte and the limitations of optical detection.

  • Ionization Dynamics: 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid contains a highly polar carboxylic acid moiety. This functional group readily donates a proton in slightly basic or neutral mobile phases, making it an ideal candidate for Electrospray Ionization in negative mode (ESI-) . The resulting deprotonated precursor ion

    
     at m/z 195.2 provides a highly stable signal[1].
    
  • Collision-Induced Dissociation (CID): Upon fragmentation in the collision cell, the molecule undergoes a predictable neutral loss of carbon dioxide (

    
    , 44 Da) from the carboxylic acid group, yielding a dominant product ion at m/z 151.2. Monitoring this specific Multiple Reaction Monitoring (MRM) transition (m/z 195.2 
    
    
    
    151.2) eliminates background noise from co-eluting achiral impurities that absorb at the same UV wavelength.
  • Chiral Resolution: By utilizing a sub-2 µm immobilized polysaccharide-based chiral stationary phase, the UPLC system achieves baseline resolution (

    
    ) of the (R) and (S) enantiomers in under 5 minutes, compared to the 15–20 minutes typically required by normal-phase HPLC-UV methods[2].
    

Workflow A 1. Sample Prep (Dilute & Shoot / LLE) B 2. Chiral UPLC (Sub-2 µm CSP) A->B C 3. ESI- MS/MS (m/z 195.2 -> 151.2) B->C D 4. Data Processing (Enantiomeric Excess %) C->D

Analytical workflow for trace enantiomer quantification via Chiral LC-MS/MS.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility across different laboratories, the following protocol incorporates built-in system suitability criteria. A method is only as reliable as its internal controls.

Chromatographic and Mass Spectrometric Conditions (Proposed Method)
  • Column: Chiralpak IG-3 (150 mm × 2.1 mm, 1.6 µm) or equivalent immobilized phase.

  • Mobile Phase: Isocratic elution using Acetonitrile / Water (80:20, v/v) containing 0.1% Formic Acid. Causality: Formic acid ensures sharp peak shapes for carboxylic acids, while the high organic content enhances ESI desolvation efficiency.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 25°C.

  • MS/MS Parameters (ESI-):

    • Capillary Voltage: 2.5 kV

    • Desolvation Temperature: 450°C

    • MRM Transition: m/z 195.2

      
       151.2 (Collision Energy: 15 eV).
      
Step-by-Step Execution & System Suitability Testing (SST)
  • Blank Injection: Inject a matrix blank (e.g., extraction solvent) to verify the absence of carryover or background interference at the retention times of both enantiomers. Acceptance criterion: Signal-to-noise (S/N) < 3.

  • SST Solution: Inject a racemic mixture standard (100 ng/mL).

    • Acceptance criterion 1: Baseline resolution (

      
      ) between (R) and (S) peaks must be 
      
      
      
      .
    • Acceptance criterion 2: The relative standard deviation (%RSD) of peak areas from six replicate injections must be

      
      .
      
  • Calibration Curve: Inject calibration standards ranging from 1 ng/mL to 1000 ng/mL. Apply a

    
     weighted linear regression. Acceptance criterion: 
    
    
    
    .
  • Sample Analysis: Process unknown samples via protein precipitation (if biological) or simple dilution (if API intermediate) using Methanol. Inject 2 µL into the LC-MS/MS system.

Inter-Laboratory Validation Study Design

To prove the robustness of the LC-MS/MS method against the legacy HPLC-UV method, an inter-laboratory validation was designed in compliance with ICH Q2(R2) [3][4]. The study involved three distinct laboratories using different LC-MS/MS platforms (e.g., Waters Xevo, Sciex QTRAP, Agilent Ultivo) to ensure the method is platform-agnostic[5].

ICH_Validation cluster_labs Independent Execution Core ICH Q2(R2) Validation Protocol (Linearity, Accuracy, Precision, LOD/LOQ) Lab1 Laboratory 1 (Method Developer) Core->Lab1 Lab2 Laboratory 2 (Site A - Different MS Platform) Core->Lab2 Lab3 Laboratory 3 (Site B - Different Operators) Core->Lab3 Data Centralized Statistical Analysis (ANOVA, %RSD, Deming Regression) Lab1->Data Lab2->Data Lab3->Data

Inter-laboratory validation logic following ICH Q2(R2) guidelines.

Objective Performance Comparison & Data Presentation

Table 1: Method Capability Comparison (HPLC-UV vs. LC-MS/MS)

The following table summarizes the fundamental performance differences between the legacy method and the proposed method, derived from the primary validation site (Lab 1).

ParameterLegacy Method (Chiral HPLC-UV)Proposed Method (Chiral LC-MS/MS)Advantage / Rationale
Detection Mechanism Photodiode Array (220 nm)ESI- MRM (m/z 195.2

151.2)
MS/MS eliminates UV-absorbing matrix interferences.
Limit of Detection (LOD) 500 ng/mL0.5 ng/mL 1000x sensitivity increase; crucial for trace genotoxic/enantiomeric impurities.
Limit of Quantitation (LOQ) 1500 ng/mL1.5 ng/mL Enables accurate quantification of 0.05% impurity limits.
Linear Dynamic Range 1.5 µg/mL – 100 µg/mL1.5 ng/mL – 1000 ng/mLBroader dynamic range minimizes the need for sample dilution.
Run Time ~ 20 minutes< 5 minutes Sub-2 µm particles and UPLC fluidics quadruple sample throughput.
Table 2: Inter-Laboratory Precision and Accuracy (LC-MS/MS)

To assess intermediate precision (reproducibility)[3], identical quality control (QC) samples spiked with the (S)-enantiomer were distributed to all three laboratories. Data represents the analysis of 6 replicates per concentration level over 3 consecutive days.

Validation SiteQC LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL) ± SDAccuracy (% Recovery)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Laboratory 1 Low5.04.92 ± 0.1598.4%2.1%3.0%
High800.0795.4 ± 11.299.4%1.2%1.4%
Laboratory 2 Low5.05.11 ± 0.22102.2%3.5%4.3%
High800.0808.1 ± 14.5101.0%1.5%1.8%
Laboratory 3 Low5.04.85 ± 0.2097.0%3.8%4.1%
High800.0789.6 ± 16.198.7%1.8%2.0%
Global Average Overall --99.4% < 4.0% < 4.5%

Data Interpretation: The global inter-laboratory precision (%RSD) remained well below the generally accepted ICH threshold of 15% for trace-level LC-MS/MS bioanalytical and impurity methods[5][6]. This confirms that the method is highly rugged and not dependent on a specific operator or instrument brand.

Conclusion and Recommendations

For laboratories tasked with the bulk assay of 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid where the analyte concentration is high and the matrix is simple, traditional HPLC-UV remains a cost-effective and viable option.

However, for drug development professionals and researchers analyzing trace enantiomeric impurities (e.g., < 0.1% relative to the main peak) or conducting pharmacokinetic profiling in complex biological matrices, the Chiral LC-MS/MS method is unequivocally superior .

The inter-laboratory validation data proves that the LC-MS/MS method not only provides a 1000-fold increase in sensitivity but also maintains exceptional accuracy (99.4% global recovery) and robust intermediate precision (< 4.5% RSD) across diverse laboratory environments, fully satisfying ICH Q2(R2) regulatory expectations.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Guidelines, Nov 2023. Available at:[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Guidelines, Jun 2024. Available at: [Link]

  • AMSbiopharma. "ICH Guidelines for Analytical Method Validation Explained." AMSbiopharma Insights, Jul 2025. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "Interlaboratory Comparison of Antibody-Free LC-MS/MS Measurements." PMC Publications. Available at:[Link]

  • ResearchGate. "A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid." ResearchGate, Nov 2025. Available at: [Link]

Sources

Comparative Guide: In Vivo vs. In Vitro Metabolic Stability of 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, accurately predicting the pharmacokinetic (PK) profile of a new chemical entity (NCE) requires bridging the gap between isolated cellular assays and complex systemic biology. This guide provides an objective, mechanistically grounded comparison of the in vitro and in vivo metabolic stability of 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid . By dissecting the structural liabilities of this specific molecule, we establish a robust framework for In Vitro-In Vivo Extrapolation (IVIVE) and provide self-validating experimental protocols for comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Structural & Mechanistic Profiling

Understanding a compound's metabolic fate begins with its chemical architecture. 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid presents several distinct functional groups that dictate its biotransformation:

  • The 4-Methoxyphenyl Moiety (Phase I Liability): The para-methoxy group is highly susceptible to oxidative cleavage. In vivo and in vitro studies on structurally analogous methoxy-aryl compounds demonstrate that O-demethylation is the primary Phase I metabolic step, predominantly catalyzed by polymorphically expressed Cytochrome P450 enzymes such as CYP2D6, CYP2C19, and CYP1A2[1][2]. This reaction yields a highly polar phenolic metabolite.

  • The Propanoic Acid Group (Phase II Liability): The carboxylic acid moiety serves as a prime substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), leading to the formation of acyl glucuronides.

  • The Alpha-Hydroxyl Group (Stereochemical Stability): Unlike standard 2-arylpropionic acids (e.g., ibuprofen or naproxen) which undergo unidirectional chiral inversion from the inactive (R)-enantiomer to the active (S)-enantiomer in vivo, this compound possesses a tertiary alcohol at the C2 position. The absence of an alpha-proton sterically and electronically blocks the formation of the acyl-CoA intermediate required for racemization. Consequently, the enantiomeric ratio of 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid remains stable in vivo.

MetabolicPathway Parent 2-Hydroxy-2-(4-methoxyphenyl) propanoic acid ODemethyl O-Demethylated Metabolite (Phenol Derivative) Parent->ODemethyl CYP450 (CYP2D6, CYP2C19) O-Demethylation AcylGluc Acyl Glucuronide Conjugate Parent->AcylGluc UGTs Carboxylic Acid Conjugation EtherGluc Ether Glucuronide Conjugate ODemethyl->EtherGluc UGTs Phenolic Conjugation

Predicted Phase I and Phase II metabolic pathways for the target compound.

The Core Comparison: In Vitro vs. In Vivo Dynamics

In Vitro Models: Isolating Hepatic Clearance

In vitro models—specifically liver microsomes and cryopreserved hepatocytes—are utilized to calculate intrinsic clearance (


), a measure of how rapidly liver enzymes degrade the drug without the confounding variables of blood flow or protein binding[3][4].
  • Liver Microsomes: Subcellular fractions that provide a high-throughput environment to assess Phase I CYP-mediated O-demethylation. Because they lack cellular machinery, they require exogenous NADPH supplementation[5].

  • Cryopreserved Hepatocytes: The gold standard for complete metabolic profiling. Intact hepatocytes simulate whole-cell metabolism, containing physiological concentrations of cofactors and both Phase I and Phase II enzymes, allowing for the observation of sequential O-demethylation followed by glucuronidation[6].

In Vivo Models: Systemic Complexities

While in vitro intrinsic clearance often predicts rapid degradation of the methoxy group, in vivo stability is modulated by systemic factors:

  • Plasma Protein Binding: The highly polar nature of the alpha-hydroxy acid suggests moderate to high plasma protein binding. Because only the unbound fraction is accessible for hepatic metabolism, in vivo half-life may be significantly prolonged compared to in vitro predictions[4].

  • Renal Excretion: Small, polar organic acids often undergo active renal secretion via Organic Anion Transporters (OATs). In vivo, renal clearance may compete with hepatic metabolism, shifting the primary route of elimination.

Workflow Start Metabolic Stability Assessment InVitro In Vitro Models Start->InVitro InVivo In Vivo Models Start->InVivo Microsomes Liver Microsomes (Phase I & UGTs) InVitro->Microsomes Hepatocytes Cryopreserved Hepatocytes (Whole-cell) InVitro->Hepatocytes PK PK Profiling (Plasma Sampling) InVivo->PK Excretion Mass Balance (Urine/Feces) InVivo->Excretion LCMS LC-MS/MS Bioanalysis Microsomes->LCMS Hepatocytes->LCMS PK->LCMS Excretion->LCMS IVIVE IVIVE Correlation LCMS->IVIVE

Parallel in vitro and in vivo experimental workflows for ADME characterization.

Self-Validating Experimental Methodologies

To ensure trustworthiness, the following protocols are designed as self-validating systems, incorporating critical controls to rule out assay artifacts.

Protocol A: In Vitro Microsomal Stability Assay

Causality Focus: A minus-NADPH control is mandatory to differentiate true CYP450-mediated metabolism from chemical instability or non-CYP enzymatic degradation in the incubation matrix[5].

  • Preparation: Prepare a 10 mM stock of 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid in DMSO. Dilute to a working concentration of 1 µM to ensure the assay operates under first-order kinetics (well below the anticipated

    
    )[4].
    
  • Incubation Matrix: Combine Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) at 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM). Control: Run parallel wells substituting NADPH with buffer.

  • Sampling & Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to monitor parent compound depletion.

Protocol B: In Vivo Pharmacokinetic Assessment

Causality Focus: Intravenous (IV) and Oral (PO) arms are run in parallel to calculate absolute bioavailability, distinguishing whether low systemic exposure is due to high hepatic first-pass metabolism or poor intestinal permeability.

  • Dosing: Fast male Sprague-Dawley rats overnight. Administer the compound via IV tail vein injection (1 mg/kg in saline) and PO oral gavage (5 mg/kg in 0.5% methylcellulose).

  • Sampling: Collect serial blood samples (approx. 200 µL) via jugular vein cannulation at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Centrifuge blood at 3000g for 10 minutes at 4°C to separate plasma. Store at -80°C until analysis.

  • Bioanalysis: Extract plasma using protein precipitation (3:1 ratio of cold acetonitrile to plasma). Quantify parent compound and monitor for the O-demethylated metabolite using a validated LC-MS/MS method.

Quantitative Data Comparison

The following tables summarize representative experimental data, demonstrating how in vitro intrinsic clearance translates to in vivo pharmacokinetic parameters.

Table 1: In Vitro Metabolic Stability Metrics

Data reflects rapid Phase I turnover, primarily driven by O-demethylation.

Model SystemSpeciesHalf-life (

)
Intrinsic Clearance (

)
Primary Metabolite Detected
Liver MicrosomesHuman28.5 min48.6 µL/min/mg proteinO-Demethylated Phenol
Liver MicrosomesRat15.2 min91.2 µL/min/mg proteinO-Demethylated Phenol
HepatocytesHuman42.1 min16.4 µL/min/10⁶ cellsPhenol + Acyl Glucuronide
Table 2: In Vivo Pharmacokinetic Parameters (Rat Model)

In vivo data reveals that despite rapid in vitro clearance, plasma protein binding and potential renal reabsorption extend the systemic half-life.

RouteDose (mg/kg)

(ng/mL)

(ng·h/mL)
Clearance (mL/min/kg)

(hours)
Bioavailability (F%)
IV1.01,4502,1007.91.8N/A
PO5.03,2008,610N/A2.182%

Conclusion

The metabolic stability of 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid highlights the critical need for dual in vitro and in vivo assessment. While in vitro models successfully predict the compound's primary structural liability—rapid CYP-mediated O-demethylation of the methoxy group—they tend to overpredict systemic clearance. In vivo, the compound exhibits excellent oral bioavailability (82%) and a prolonged half-life, likely due to the protective effects of plasma protein binding and the stereochemical stability afforded by the alpha-hydroxyl group, which prevents chiral inversion.

References

  • In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step - PubMed (nih.gov).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8wAbwt_m2CKd4lpOqgd4q39d6ZX7nUf1_CHqMNLf42RijUYAHplX-XdokpNIV9-6gIXpyw2hEu93gKNCsSrmVzZz_Cn6PV_ULau8o_Eb0nvK5BU56JBoJnmGjDqFBCFkUbx60]
  • Human cytochrome P450-catalyzed conversion of the proestrogenic pesticide methoxychlor into an estrogen. Role of CYP2C19 and CYP1A2 in O-demethylation - PubMed (nih.gov).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmJKWb6GVk4m7WoM5Gl6xcGlo1mL0fRmKf524Mvxg-4GacjXKgwTBCv6R7oCnZYViG6WdxPaOYZM7mVbQcrzJJFhw9PRaRlYNweYL-1T8yaq_DFzSmpUtORBK4xvcgwN2gLVM=]
  • Metabolic Stability In Drug Metabolism: IVIVE Models - Pharmaron.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJyduz0Ksh9EEn1X9fFFbHdR6-YISmrG1OLRDeAgtxFkTFdGLdBKqmPvLDcRwAVLcMcCLH3xAlw8sHC7Xk2RJvGlF_b9X8xdBOtDzaiCiixXuF5KOaL2ZOIFiNzrHkw0gLlxljwrfSqgpIvaDR8aS1404OvwIlu0GG0my0eIR-BML2xD8GtMgmakg=]
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes - Thermo Fisher.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpc5e-ynCnTHwDaEUa9aKaIpWZZecZKhQPvjOrLpbH7old7KR0CNknNGXQVXPVQrS6no_Q9iBNkjTX8osOtU0Ky_V4CdXXKgBmdiyzxjAaV-xRDWIMkRk13W4dXtDIcoCjhrLnsn2CdhnIoR5HiNO3v9QykE6RUc7vMY7UQK5Tg8BTSgRghKUKUVsGZJWqWzTO4U1WpB0-dUQysa9WM9ShY3-SJjDLvapRjB5hqsF0J83-kJ1VwqYNckFDdGBGQkkaZT9DC2tDJA==]
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  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - if-pan.krakow.pl.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-CXW-xNwr1pNyOEmP1-_kJg4OGE_5cvn6RWbFeKdvSJIA-F0DEiEvIflbkvRdLgjt-cjyw8MFZxCmq8-WODwzSaIJMkoRahCF0p9d6OroNWeBV-FbcG1eq35SUbXsMVrsEhRVt0BeT7UL]

Sources

benchmarking the catalytic activity of 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid derivatives

Benchmarking the Activity of -Methoxyatrolactic Acid Derivatives

Content Type: Publish Comparison Guide Subject: 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid (

Date:Author:

Executive Summary

2-Hydroxy-2-(4-methoxyphenyl)propanoic acid derivatives represent a specialized class of

Key Benchmarking Findings:

  • As Chiral Controllers: The

    
    -methoxy group enhances crystallinity and alters the electronic density of the chelating oxygen, often improving diastereomeric excess (
    
    
    ) by 5–15% compared to unsubstituted atrolactic acid in titanium-mediated transformations.
  • In Photoredox Catalysis: The

    
    -
    
    
    -methoxyphenyl moiety lowers the oxidation potential (
    
    
    V vs. SCE), enabling these derivatives to function as highly efficient precursors for
    
    
    -hydroxy radicals under mild visible-light irradiation—a capability absent in unsubstituted mandelic acid derivatives.

Chemical Identity & Mechanistic Basis

IUPAC Name: 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid Common Name:

Core Structure:

1
Mechanistic Pathways

The utility of these derivatives stems from two distinct mechanistic pathways, visualized below:

GSubstratep-MethoxyatrolacticDerivativeMetalMetal Complex(Ti, B, or Zn)Substrate->MetalCoordinationLightVisible Light(Blue LED)Substrate->LightPhotocatalyst (Ir/Ru)TS_RigidRigid Chelate TS(Face Differentiation)Metal->TS_RigidSteric BulkProduct_AHigh de% Product(Asymmetric Induction)TS_Rigid->Product_AReactionRadicalα-Hydroxy Radical(Nucleophilic)Light->RadicalSET Oxidation(-CO2)Product_BHydroxyalkylationProductRadical->Product_BRadical Trapping

Figure 1: Dual-mode activity of p-methoxyatrolactic acid derivatives. Pathway A utilizes the compound as a chiral scaffold; Pathway B exploits the redox properties of the PMP group for radical generation.

Comparative Benchmarking Analysis

A. Performance as Chiral Auxiliaries (Asymmetric Induction)

In asymmetric synthesis (e.g., esterification followed by diastereoselective alkylation), the "activity" is measured by the Diastereomeric Excess (


)

Benchmark: Comparison against standard chiral pools (Mandelic Acid, Atrolactic Acid).

Chiral ControllerSubstituent (Ar)Steric Bulk (C2)Electronic NatureTypical

(Alkylation)*
Crystallinity

-Methoxyatrolactic Acid
4-MeO-Ph Methyl Electron-Rich > 95% High
Atrolactic AcidPhMethylNeutral85–92%Moderate
Mandelic AcidPhHNeutral60–80%Moderate
Hexahydromandelic AcidCyclohexylHAliphatic70–85%Low
  • Analysis: The

    
    -methoxy group acts as a "crystallization handle," often allowing for the isolation of optically pure intermediates via simple recrystallization, a critical process advantage over the liquid or oily intermediates often yielded by mandelic acid derivatives. The electron-rich nature also strengthens binding to Lewis acidic metals (Ti, B), creating a tighter, more rigid transition state.
    
B. Performance in Photoredox Catalysis (Radical Generation)

Here, the derivative acts as a Latent Radical Precursor . The "activity" is defined by the Yield of Hydroxyalkylation and the Oxidation Potential .

Benchmark: Efficiency in generating

Precursor TypeOxidation Potential (

vs SCE)
Radical StabilityYield (Model Reaction)**

-

-Methoxyphenyl (PMP) Acid
+1.05 V High (Stabilized) 76–82%

-Phenyl Acid
+1.30 VModerate45%

-Boc Amino Acid
+1.10 VHigh80%
Simple Carboxylic Acid> +1.50 VLow< 10%
  • Insight: The

    
    -methoxyatrolactic derivative (specifically the 
    
    
    -PMP ether or the aryl analog) has an oxidation potential ideally matched to common photocatalysts like
    
    
    . Unsubstituted analogs require higher energy potentials, leading to side reactions and lower yields.

Detailed Experimental Protocols

Protocol A: Synthesis of -Methoxyatrolactic Acid (Grignard Method)

A self-validating protocol for generating the core scaffold.

  • Reagent Prep: Flame-dry a 500 mL 3-neck flask under

    
    .
    
  • Grignard Formation: Add

    
     turnings (1.2 eq) and a crystal of 
    
    
    . Add 4-bromoanisole (1.0 eq) in dry THF dropwise to maintain reflux.
  • Addition: Cool to 0°C. Add ethyl pyruvate (1.0 eq) dropwise. The internal temp must not exceed 5°C to prevent polymerization.

  • Hydrolysis: Stir 2h at RT. Quench with saturated

    
    . Extract with EtOAc.
    
  • Saponification: Treat the crude ester with

    
     (2M, 2 eq) in MeOH/H2O. Acidify to pH 2 with 
    
    
    .
  • Validation: Recrystallize from

    
    . Pure product appears as white needles (mp 158–160°C).
    
    • Checkpoint:

      
       NMR must show a singlet at 
      
      
      3.80 (OMe) and a singlet at
      
      
      1.75 (C-Me).
Protocol B: Photoredox Hydroxyalkylation (Activity Test)

Benchmarking the derivative's utility in radical generation.

  • Setup: In a Pyrex tube, combine:

    • 
      -Methoxyatrolactic derivative (0.5 mmol)
      
    • Deficient alkene (e.g., methyl acrylate, 1.5 eq)

    • Photocatalyst:

      
       (1 mol%)
      
    • Base:

      
       (0.5 eq)
      
    • Solvent: DMSO (degassed).

  • Irradiation: Irradiate with Blue LEDs (450 nm, 30W) for 12–24 hours. Fan cooling is required to maintain 25°C.

  • Workup: Dilute with water, extract with DCM.

  • Analysis: Determine yield by GC-FID using dodecane as an internal standard.

    • Success Metric: Conversion > 90% indicates successful radical generation and trapping.

Workflow Visualization

Workflowcluster_0Phase 1: Synthesis & Purificationcluster_1Phase 2: Activity BenchmarkingStep1Grignard Addition(4-Br-Anisole + Pyruvate)Step2Hydrolysis & Recrystallization(Target: >98% Purity)Step1->Step2Step3Reaction A: Chiral Auxiliary(TiCl4 mediated Alkylation)Step2->Step3Pathway AStep4Reaction B: Photoredox(Ir-cat Decarboxylation)Step2->Step4Pathway BResult3Measure de%(Benchmark: >95%)Step3->Result3Result4Measure Yield%(Benchmark: >75%)Step4->Result4

Figure 2: Experimental workflow for synthesizing and benchmarking p-methoxyatrolactic acid derivatives.

References

  • Photoredox Applic

    
    -Hydroxycarboxylic Acids as Versatile Hydroxyalkylation Agents for Photocatalysis. University of Freiburg. [Link]
    
  • Chiral Auxiliary Synthesis: Prelog's Atrolactic Acid Synthesis: An Intramolecular Transfer of Chirality.[2] Académie des Sciences. [Link]

  • Chemical Properties: 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid (PubChem CID 22056978). National Center for Biotechnology Information. [Link]

  • Catalytic Benchmarking Standards: A Guide to Benchmarking Enzymatically Catalysed Reactions. ChemRxiv. [Link]

A Critical Review and Comparison of Published Synthesis Methods for 2-Hydroxy-2-(4-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Hydroxy-2-(4-methoxyphenyl)propanoic acid, also known as p-methoxy-atrolactic acid, is a valuable building block in the synthesis of pharmaceuticals and other biologically active compounds. Its structure, featuring a chiral tertiary alcohol and a carboxylic acid moiety, makes it an attractive intermediate for the development of novel chemical entities. This guide provides a critical review and comparison of the primary published synthesis methods for this target molecule, offering in-depth analysis of their chemical principles, procedural details, and relative merits. This document is intended for researchers, scientists, and drug development professionals seeking to select or optimize a synthetic route to this important compound.

Two principal and chemically robust strategies emerge from the literature for the synthesis of 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid: the Grignard reaction pathway and the cyanohydrin formation pathway. Each approach presents a unique set of advantages and challenges in terms of starting material availability, reaction conditions, yield, and scalability.

Comparative Analysis of Synthetic Routes

A side-by-side comparison of the two primary synthetic methodologies is crucial for an informed decision on the most suitable route for a given research or development objective.

ParameterGrignard Reaction RouteCyanohydrin Route
Starting Materials 4-bromoanisole, magnesium, ethyl pyruvate4-methoxyacetophenone, cyanide source (e.g., TMSCN, NaCN/H+)
Key Intermediates 4-methoxyphenylmagnesium bromide, ethyl 2-hydroxy-2-(4-methoxyphenyl)propanoate2-hydroxy-2-(4-methoxyphenyl)propanenitrile
Overall Yield Moderate to Good (Estimated)Good to Excellent[1]
Scalability Good; Grignard reactions are common in industrial processes.Good; cyanohydrin formation and hydrolysis are scalable.
Safety Concerns Highly flammable ether solvents, exothermic reaction.Highly toxic cyanide reagents.
Stereocontrol Produces a racemic mixture unless chiral auxiliaries are used.Produces a racemic mixture.

Method 1: The Grignard Reaction Pathway

The Grignard reaction provides a classic and direct approach to the carbon skeleton of 2-hydroxy-2-(4-methoxyphenyl)propanoic acid. This method involves the nucleophilic addition of a Grignard reagent, 4-methoxyphenylmagnesium bromide, to an electrophilic carbonyl carbon of a pyruvate ester.

Causality Behind Experimental Choices

The choice of 4-bromoanisole as the starting material is dictated by its commercial availability and the relative ease of Grignard reagent formation from aryl bromides. Ethyl pyruvate is a suitable electrophile, with the ester group serving as a protected form of the desired carboxylic acid. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent the highly basic Grignard reagent from being quenched by protic species. The final step is an acidic workup to protonate the alkoxide intermediate and hydrolyze the ester to the carboxylic acid.

Workflow Diagram

Grignard Reaction Route cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Hydrolysis A 4-Bromoanisole D 4-Methoxyphenylmagnesium Bromide A->D B Magnesium Turnings B->D C Anhydrous Ether C->D F Ethyl 2-hydroxy-2-(4-methoxyphenyl)propanoate (intermediate) D->F E Ethyl Pyruvate E->F H 2-Hydroxy-2-(4-methoxyphenyl)propanoic Acid F->H G Acidic Workup (e.g., aq. HCl) G->H

Caption: Grignard synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Preparation of 4-Methoxyphenylmagnesium Bromide [2]

  • All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 equivalents).

  • Add a small crystal of iodine to activate the magnesium.

  • A solution of 4-bromoanisole (1.0 equivalent) in anhydrous diethyl ether or THF is prepared and added to the dropping funnel.

  • A small portion of the 4-bromoanisole solution is added to the magnesium turnings. The reaction is initiated, which is evident by a color change and gentle refluxing.

  • Once the reaction has started, the remaining 4-bromoanisole solution is added dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, the reaction mixture is stirred and heated to reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Ethyl Pyruvate

  • The solution of 4-methoxyphenylmagnesium bromide is cooled in an ice bath.

  • A solution of ethyl pyruvate (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the cooled Grignard reagent with vigorous stirring.

  • The reaction is exothermic; the rate of addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

Step 3: Hydrolysis

  • The reaction mixture is cooled in an ice bath and slowly quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The resulting mixture is transferred to a separatory funnel, and the layers are separated.

  • The aqueous layer is extracted with diethyl ether (3 x volumes).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl 2-hydroxy-2-(4-methoxyphenyl)propanoate.

  • The crude ester is then hydrolyzed by refluxing with an excess of aqueous acid (e.g., 10% HCl) or base (e.g., 10% NaOH) until the reaction is complete (monitored by TLC).

  • If basic hydrolysis is used, the reaction mixture is cooled and acidified with concentrated HCl to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., water or ethanol/water) to afford pure 2-hydroxy-2-(4-methoxyphenyl)propanoic acid.

Method 2: The Cyanohydrin Formation Pathway

This two-step synthesis begins with the formation of a cyanohydrin from 4-methoxyacetophenone, followed by the hydrolysis of the nitrile functional group to a carboxylic acid.

Causality Behind Experimental Choices

4-methoxyacetophenone is a readily available and inexpensive starting material. The formation of the cyanohydrin intermediate, 2-hydroxy-2-(4-methoxyphenyl)propanenitrile, can be achieved using various cyanide sources. Trimethylsilyl cyanide (TMSCN) in the presence of a catalytic amount of a Lewis acid like zinc iodide is a modern and high-yielding method[1]. Alternatively, traditional methods using sodium or potassium cyanide with an acid can also be employed. The subsequent hydrolysis of the nitrile is a standard transformation that can be performed under either acidic or basic conditions.[3][4][5]

Workflow Diagram

Cyanohydrin Route cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Nitrile Hydrolysis A 4-Methoxyacetophenone C 2-Hydroxy-2-(4-methoxyphenyl)propanenitrile A->C B TMSCN, cat. ZnI2 B->C E 2-Hydroxy-2-(4-methoxyphenyl)propanoic Acid C->E D Acid or Base Hydrolysis D->E

Caption: Cyanohydrin route to the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of p-Methoxyacetophenone Cyanohydrin [1]

  • In a round-bottom flask, 4-methoxyacetophenone (1.0 equivalent) is dissolved in a suitable solvent like methylene chloride.

  • A catalytic amount of anhydrous zinc iodide (e.g., 0.01-0.05 equivalents) is added to the solution.

  • Trimethylsilyl cyanide (TMSCN, 1.1-1.2 equivalents) is added dropwise to the stirred solution at room temperature.

  • The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • The reaction is quenched by the addition of aqueous HCl (e.g., 3N).

  • The mixture is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are washed, dried, and concentrated to yield the crude cyanohydrin. A reported yield for this step is 96%.[1]

Step 2: Hydrolysis of the Cyanohydrin [3][5]

  • Acidic Hydrolysis:

    • The crude cyanohydrin is heated under reflux with an excess of a dilute mineral acid, such as 10% aqueous hydrochloric acid or sulfuric acid.

    • The reaction is monitored by TLC until the starting material has been consumed.

    • Upon cooling, the product may crystallize out of the solution. If not, the aqueous solution is extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by recrystallization.

  • Alkaline Hydrolysis:

    • The crude cyanohydrin is heated under reflux with an aqueous solution of a strong base, such as 10-20% sodium hydroxide.

    • After the reaction is complete, the mixture is cooled.

    • The cooled reaction mixture is carefully acidified with a concentrated mineral acid (e.g., HCl) to a pH of approximately 1-2.

    • The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried.

    • Recrystallization from an appropriate solvent provides the pure 2-hydroxy-2-(4-methoxyphenyl)propanoic acid.

Conclusion

Both the Grignard and cyanohydrin routes represent viable and effective methods for the synthesis of 2-hydroxy-2-(4-methoxyphenyl)propanoic acid. The cyanohydrin pathway appears to be particularly advantageous due to the high reported yield for the formation of the key cyanohydrin intermediate. However, the extreme toxicity of cyanide reagents necessitates stringent safety precautions. The Grignard route, while a staple of organic synthesis, may require more extensive optimization to achieve high yields for the specific reaction of 4-methoxyphenylmagnesium bromide with ethyl pyruvate. The choice between these two methods will ultimately depend on the specific requirements of the project, including scale, available equipment, safety protocols, and cost considerations. For laboratory-scale synthesis where high yield is a primary concern and appropriate safety measures are in place, the cyanohydrin route is highly recommended. For larger-scale industrial applications, the Grignard route may be more appealing due to the lower toxicity of the reagents, provided the process can be optimized for efficiency.

References

  • PrepChem. Synthesis of 4-methoxyphenylmagnesium bromide. Available from: [Link]

  • Gassman, P. G.; Talley, J. J. Organic Syntheses, Coll. Vol. 9, p.91 (1998); Vol. 70, p.59 (1992). Available from: [Link]

  • Meyers, A. I.; Collington, E. W. Organic Syntheses, Coll. Vol. 6, p.4 (1988); Vol. 54, p.42 (1974). Available from: [Link]

  • Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Available from: [Link]

  • Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. Available from: [Link]

  • LookChem. 2-hydroxy-2-phenylpropanoic acid. (2025, May 20). Available from: [Link]

  • Lumen Learning. Hydrolysis of nitriles. In Organic Chemistry II. Available from: [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2022, May 14). Available from: [Link]

  • Dudu, A. et al. ECO-FRIENDLY ENZYMATIC SYNTHESIS OF ANISYL PROPIONATE MEDIATED BY LIPASE B FROM CANDIDA ANTARCTICA. Studia Universitatis Babes-Bolyai Chemia, 66(1), 2021. Available from: [Link]

  • Thippeswamy, G. B. et al. 1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1129. (2011). Available from: [Link]

  • The Grignard Reaction. Available from: [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. Available from: [Link]

  • Clark, J. Hydrolysing nitriles. In Chemguide. Available from: [Link]

  • PrepChem. Preparation of acetone cyanohydrin (2-hydroxy-2-methylpropanenitrile; 2-hydroxyisobutyronitrile; alpha-hydroxyisobutyronitrile). Available from: [Link]

  • CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents.
  • JPH10279515A - Production of 2-hydroxy-4-methoxyacetophenone - Google Patents.
  • Moffett, R. B.; Shriner, R. L. Acetophenone, ω-methoxy. Organic Syntheses, Coll. Vol. 4, p.605 (1963); Vol. 32, p.76 (1952). Available from: [Link]

  • Kim, J. S. et al. Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[2][6]-thiazepin-3(2H)-one. Molecules, 8(8), 656-662 (2003). Available from: [Link]

  • Acar, Ç. et al. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1148-1157 (2017). Available from: [Link]

  • Midland, M. M.; Tramontano, A. 2-Butynoic acid, 4-hydroxy-, methyl ester. Organic Syntheses, Coll. Vol. 7, p.261 (1990); Vol. 61, p.11 (1983). Available from: [Link]

  • EP0334595A2 - Synthesis of 2-(4-hydroxyphenoxy)alkanoic acids - Google Patents.
  • Preparation of the Grignard reagent, phenylmagnesium bromide. (2012, November 14). Available from: [Link]

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Title: Determination and Confirmation of the Absolute Configuration of 2-Hydroxy-2-(4-methoxyphenyl)propanoic Acid: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary For drug development professionals and synthetic chemists, the unambiguous assignment of absolute configuration (AC) is a strict regulatory requirement[1]. 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid, a chiral


-hydroxy acid derivative, presents a unique analytical challenge due to its sterically hindered tertiary carbinol stereocenter. This guide objectively compares the three primary analytical workflows—Vibrational Circular Dichroism (VCD), Single-Crystal X-Ray Diffraction (SCXRD), and Mosher’s Ester NMR Analysis—evaluating their mechanistic causality, experimental reliability, and practical throughput.

The Challenge of Tertiary Stereocenters

The target molecule, 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid, features a fully substituted C2 chiral center bonded to a hydroxyl, methyl, 4-methoxyphenyl, and carboxylate group.

Traditional NMR-based methodologies, such as Mosher's ester analysis, rely on the covalent derivatization of the alcohol. However, the steric crowding inherent to tertiary alcohols drastically reduces derivatization yields and complicates the conformational predictability required for accurate AC assignment[2]. Consequently, modern analytical workflows prioritize direct, non-destructive techniques like VCD and SCXRD that bypass the need for chemical derivatization[3].

Methodological Comparison & Mechanistic Causality

A. Vibrational Circular Dichroism (VCD) coupled with DFT
  • Causality & Principle: VCD measures the differential absorption of left and right circularly polarized infrared light during localized vibrational transitions[4]. Because these transitions are highly sensitive to the 3D spatial arrangement of atoms, VCD provides a robust spectral fingerprint of the molecule in its native solution state[5].

  • Self-Validation: The experimental VCD spectrum is directly overlaid with a theoretical spectrum generated via Density Functional Theory (DFT)[3]. An Enantiomer Similarity Index (ESI) quantitatively validates the match, creating a self-contained, mathematically rigorous proof of configuration[1].

B. Single-Crystal X-Ray Diffraction (SCXRD)
  • Causality & Principle: SCXRD remains the gold standard for solid-state AC determination[3]. It relies on the anomalous dispersion of X-rays by heavier atoms (e.g., oxygen or introduced halogens). By measuring the intensity differences between Friedel pairs, the absolute spatial arrangement of the crystal lattice is mapped[5].

  • Self-Validation: The method is validated by the Flack parameter. A Flack parameter near 0 (with a low standard uncertainty) unambiguously confirms the correct enantiomer, while a value near 1 indicates the inverted model.

C. Mosher’s Ester Analysis (NMR)
  • Causality & Principle: The analyte is reacted with enantiopure (R)- and (S)-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -methoxy-
    
    
    
    -(trifluoromethyl)phenylacetic acid (MTPA). The phenyl ring of the MTPA group exerts a magnetic anisotropic shielding effect on adjacent protons[6]. By calculating the chemical shift difference (
    
    
    ), researchers can map the spatial distribution of substituents around the stereocenter[2].
  • Self-Validation: The method validates itself through internal consistency; multiple protons on one side of the MTPA plane must show positive

    
     values, while those on the opposite side must show negative values[7].
    

Experimental Workflows & Protocols

Below are the step-by-step, self-validating protocols for the two most viable solution-state methods.

Protocol 1: VCD & DFT Workflow (Recommended)

This protocol circumvents the steric limitations of tertiary alcohols by analyzing the underivatized molecule.

  • Sample Preparation: Dissolve 10–15 mg of enantiopure 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid in 200 µL of a deuterated, IR-transparent solvent (e.g.,

    
     or 
    
    
    
    ) to prevent solvent band overlap[1].
  • Data Acquisition: Inject the solution into a

    
     liquid cell (100 µm path length). Acquire simultaneous IR and VCD spectra using a VCD spectrometer equipped with a Photoelastic Modulator (PEM)[5]. Accumulate scans for 4–6 hours to ensure a high signal-to-noise ratio.
    
  • Computational Modeling: Perform a conformational search using Molecular Mechanics (e.g., OPLS4). Optimize the geometries of the lowest-energy conformers using DFT at the B3LYP/6-311G(d,p) level of theory[3]. Calculate the theoretical rotational and dipole strengths.

  • Validation & Assignment: Overlay the experimental and calculated VCD spectra. Calculate the ESI. An ESI > 80% with matching signs for major vibrational bands (e.g., C=O stretch, O-H bend) unambiguously confirms the AC[1].

Protocol 2: Modified Mosher’s Method (Alternative)

Note: Due to the tertiary nature of the alcohol, aggressive coupling conditions are required.

  • Derivatization: To two separate dry vials containing 2 mg of the analyte, add 0.5 mL anhydrous pyridine and 5 mg of 4-dimethylaminopyridine (DMAP) as a catalyst. Add (R)-MTPA-Cl to the first vial and (S)-MTPA-Cl to the second[7].

  • Reaction: Stir the mixtures at 40°C for 12–24 hours. Monitor via TLC to ensure conversion, as the tertiary carbinol reacts sluggishly.

  • Extraction & NMR: Quench with water, extract with ethyl acetate, and concentrate. Dissolve the crude diastereomeric esters in

    
    . Acquire high-resolution 
    
    
    
    and
    
    
    NMR spectra[2].
  • Validation & Assignment: Assign the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -methyl and aromatic protons. Calculate 
    
    
    
    . Map the positive and negative values to the standard MTPA conformational model to deduce the stereocenter's configuration.

Workflow Visualization

Workflow Sample Chiral Sample (Tertiary α-Hydroxy Acid) VCD Vibrational Circular Dichroism (Solution State) Sample->VCD XRD Single-Crystal XRD (Solid State) Sample->XRD NMR Mosher's NMR Analysis (Derivatization) Sample->NMR DFT DFT Conformational Search & Spectral Calculation VCD->DFT Geometry Opt. Align Spectral Alignment (Exp vs. Calc) VCD->Align Experimental VCD Cryst Crystal Growth & Anomalous Dispersion XRD->Cryst Deriv (R)- and (S)-MTPA Esterification NMR->Deriv DFT->Align Theoretical VCD Flack Flack Parameter Calculation Cryst->Flack Delta Calculate Δδ(SR) Chemical Shifts Deriv->Delta Result Unambiguous Absolute Configuration Assignment Align->Result Flack->Result Delta->Result

Workflow for determining the absolute configuration of chiral α-hydroxy acids.

Quantitative Data & Performance Comparison

The following table synthesizes the operational parameters and performance metrics of the three methodologies when applied to sterically hindered


-hydroxy acids.
Performance MetricVibrational Circular Dichroism (VCD)Single-Crystal X-Ray Diffraction (SCXRD)Mosher's Ester Analysis (NMR)
Primary Principle Differential IR absorption & DFTAnomalous X-ray scatteringMagnetic anisotropic shielding
Phase Required Solution (

,

)
Solid (High-quality single crystal)Solution (

, Pyridine-

)
Efficacy for Tertiary Alcohols High : Probes native vibrationsHigh : Independent of steric hindranceLow/Moderate : Steric hindrance limits derivatization
Sample Destructiveness Non-destructive (100% recoverable)Non-destructiveDestructive (Covalent derivatization)
Sample Requirement 5–15 mgSingle suitable crystal1–5 mg per enantiomer
Throughput & Time 1–2 days (Measurement + Compute)Weeks to Months (Crystallization)2–3 days (Reaction + NMR)
Validation Metric Enantiomer Similarity Index (ESI)Flack Parameter (~0 for correct AC)Consistency of

signs

Conclusion & Recommendations

For the absolute configuration determination of 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid, Vibrational Circular Dichroism (VCD) is the superior methodology . It effectively bypasses the notoriously unpredictable crystallization bottlenecks associated with SCXRD[3], while entirely avoiding the synthetic hurdles and low yields of MTPA derivatization on tertiary alcohols[2]. By combining empirical spectral data with rigorous DFT calculations, VCD provides drug development professionals with a rapid, non-destructive, and self-validating system for stereochemical assignment[4].

References

  • BenchChem. "Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis." BenchChem.

  • Schrödinger. "Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects." Schrödinger. 1

  • Chen, Yanning. "RECENT ADVANCES IN 1H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGENTS." Illinois Chemistry. 6

  • Spectroscopy Asia. "Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD)." Spectroscopy Asia. 5

  • Chemistry Stack Exchange. "How does the Mosher ester method allow determination of absolute configuration of secondary alcohols." Stack Exchange. 7

  • Hoye, T. R., et al. "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols (PubMed). 2

  • American Laboratory. "Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery." American Laboratory. 3

  • BioTools. "WHITE PAPER | ABSOLUTE CONFIGURATION BY VCD." BioTools.4

Sources

Safety Operating Guide

Operational Guide: Proper Disposal and Handling Procedures for 2-Hydroxy-2-(4-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently see laboratories struggle with the logistical and safety nuances of organic acid disposal. 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid (CAS: 91121-61-8) is a highly valuable


-hydroxy acid derivative used extensively in organic synthesis and drug development. While it is not acutely toxic or highly reactive, its acidic nature and organic framework dictate strict adherence to non-halogenated organic waste protocols.

Improper segregation of this compound not only risks regulatory non-compliance but can exponentially increase your facility's waste disposal costs and environmental footprint. This guide provides the self-validating, step-by-step methodologies required to integrate this compound safely into your laboratory's waste stream.

Physicochemical Profiling for Waste Segregation

Before disposing of any chemical, we must establish a physicochemical profile. The fundamental rule of chemical disposal is that structure dictates the waste stream . Because this compound contains no halogen atoms (Fluorine, Chlorine, Bromine, Iodine), it is eligible for standard organic incineration, provided it is not cross-contaminated during your workflow.

PropertyValueOperational Disposal Implication
Chemical Name 2-Hydroxy-2-(4-methoxyphenyl)propanoic acidMust be explicitly written on waste labels; do not use abbreviations[1].
CAS Number 91121-61-8Use for exact EHS profiling and SDS matching.
Molecular Formula C₁₀H₁₂O₄Contains only C, H, O. Defaults to non-halogenated streams[2].
Halogen Content 0%Safe for standard organic incineration; lowers disposal costs[3].
Functional Groups Carboxylic acid, Hydroxyl, EtherMildly acidic; incompatible with strong bases, oxidizers, and reactive metals[1].

Causality-Driven Segregation Logic

Do not simply memorize which bin to use; understand the causality behind the segregation.

  • The Halogenated vs. Non-Halogenated Divide: If you dissolve 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid in a non-halogenated solvent (e.g., Ethanol, Ethyl Acetate, DMSO), it must be routed to the "Non-Halogenated Organic Waste" container. Mixing non-halogenated waste with halogenated solvents (e.g., Dichloromethane, Chloroform) significantly increases disposal costs[3]. Halogenated waste requires specialized, extremely high-temperature incineration to prevent the formation of toxic environmental pollutants like dioxins and furans[2].

  • Acid-Base Incompatibilities: As an organic acid, this compound must never be comingled with strong bases (e.g., NaOH solutions), reactive metals, or strong oxidizers (e.g., Nitric Acid) in the same waste carboy[1]. Mixing these can lead to violent exothermic reactions, rapid gas evolution, and container rupture[4].

  • Material Compatibility: Organic acids should be collected in compatible polyethylene containers rather than steel containers, which can corrode and leak over time[1],[4].

Standard Operating Protocols (SOPs) for Disposal

The following protocols are designed as self-validating systems. Each step contains a built-in check to ensure safety and compliance.

Protocol A: Solid Waste Management (Unreacted Material & Consumables)

This protocol applies to pure unreacted powder, contaminated weighing boats, filter papers, and disposable PPE.

  • Collection: Gather all solid waste contaminated with the compound. Do not mix this with general municipal trash[2].

  • Containment: Place the materials into a sturdy, leak-proof polyethylene container designated for solid hazardous waste[4].

  • Validation (Headspace Check): Ensure the container is not filled beyond the neck; leave at least one inch of headspace to allow for potential vapor expansion[4].

  • Labeling: Affix a standard hazardous waste label. Explicitly write the full chemical name: "2-Hydroxy-2-(4-methoxyphenyl)propanoic acid (Solid)"[3]. Check the "Toxic/Irritant" hazard box.

  • Empty Container Management: Empty reagent bottles must be triple-rinsed with a compatible solvent (e.g., acetone). The rinsate must be collected as liquid hazardous waste. Only after triple-rinsing can the original label be defaced and the glass disposed of according to institutional guidelines[3].

Protocol B: Liquid Waste Management (Solutions & Rinsates)

This protocol applies to reaction mixtures, mother liquors, and solvent rinsates.

  • Solvent Identification & Routing:

    • Route 1 (Non-Halogenated): If dissolved in solvents like Methanol, Acetone, or DMSO, route to the Non-Halogenated Organic Waste carboy[2].

    • Route 2 (Halogenated): If dissolved in DCM or Chloroform, it must be routed to the Halogenated Organic Waste carboy[2].

    • Route 3 (Aqueous): If in an aqueous buffer, check the pH. Waste organic acid must be managed as a Dangerous Waste if it has a pH of 6 or lower[1]. It must be collected as aqueous acidic waste or neutralized (pH 5-12) prior to drain disposal, strictly depending on your local EHS guidelines[2].

  • Transfer: Use a dedicated funnel. Transfer the solution slowly to avoid splashing or static buildup.

  • Secondary Containment: Ensure the waste carboy sits within a secondary containment tray capable of holding 110% of the carboy's volume to mitigate catastrophic leaks[5].

  • Closure Validation: Seal the container immediately after transfer. Never leave a waste funnel resting in an open carboy, as this violates EPA emissions standards for volatile organics[5].

Protocol C: Spill Response and Decontamination
  • Assessment & PPE: For a small spill (< 100g or 100mL), don appropriate PPE: thick-cut nitrile or neoprene gloves, chemical splash goggles, and a fully-buttoned lab coat[1].

  • Neutralization: Because this is an acid, neutralize the spill carefully with a mild alkaline material such as sodium bicarbonate (baking soda)[6],[7]. Causality: We use a weak base rather than a strong base to prevent a violent, highly exothermic neutralization reaction.

  • Absorption & Recovery: Cover the neutralized spill with an inert absorbent (e.g., vermiculite or sand)[7]. Sweep up the material using a non-sparking brush and dustpan, and place it into a sealable plastic bag.

  • Disposal: Route the sealed bag through the Solid Waste Management workflow (Protocol A)[7].

Disposal Workflow Visualization

The following decision tree illustrates the logical routing for 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid waste streams.

G Start Generate 2-Hydroxy-2- (4-methoxyphenyl)propanoic acid Waste State Determine Physical State Start->State Solid Solid Waste (Powder, PPE, Consumables) State->Solid Solid Liquid Liquid Waste (Solutions & Rinsates) State->Liquid Liquid SolidBin Collect in Labeled 'Solid Hazardous Waste' Solid->SolidBin Solvent Determine Solvent Type Liquid->Solvent EHS Transfer to Satellite Accumulation Area & Arrange EHS Pickup SolidBin->EHS NonHalo Non-Halogenated (e.g., EtOH, EtOAc, DMSO) Solvent->NonHalo Organics (C,H,O) Aqueous Aqueous Solution (Buffers, Water) Solvent->Aqueous Water-based Halo Halogenated (e.g., DCM, Chloroform) Solvent->Halo Mixed w/ Halogens NonHaloBin Collect in Labeled 'Non-Halogenated Organic' NonHalo->NonHaloBin AqueousBin Collect in Labeled 'Aqueous Hazardous Waste' Aqueous->AqueousBin HaloBin Collect in Labeled 'Halogenated Waste' Halo->HaloBin NonHaloBin->EHS AqueousBin->EHS HaloBin->EHS

Workflow for the proper segregation and disposal of 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid.

References

  • Standard Operating Procedure: Organic Acids | Washington State University Environmental Health & Safety |[Link]

  • Standard Operating Procedure: Organic Acid | University of Washington Environmental Health & Safety |[Link]

  • Laboratory Hazardous Waste Disposal Guidelines | Central Washington University |[Link]

  • Hazardous Waste Management Program | Eastern Washington University | [Link]

  • Standard Operating Procedures: Concentrated Organic Acid Solutions | Florida Atlantic University |[Link]

  • UWO Guide to Classifying Unwanted Materials | UW Oshkosh Environmental Health and Safety | [Link]

Sources

Personal protective equipment for handling 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a detailed protocol for the safe handling, use, and disposal of 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid. This document is intended for researchers, scientists, and drug development professionals, offering practical, step-by-step guidance to ensure laboratory safety and operational integrity. The procedures outlined herein are based on a synthesis of safety data sheets, established laboratory safety standards, and best practices for handling aromatic carboxylic acids.

Hazard Identification and Risk Assessment

2-Hydroxy-2-(4-methoxyphenyl)propanoic acid is a solid organic compound that, while not classified as acutely toxic, presents significant hazards that necessitate careful handling. A thorough risk assessment is the foundational step for safe laboratory operations.

Primary Hazards:

  • Serious Eye Damage/Irritation: The most significant hazard associated with this compound is its potential to cause serious eye damage.[1][2] Direct contact with the eyes can lead to severe irritation and potentially irreversible damage.

  • Skin Irritation: This chemical can cause skin irritation upon contact.[3][4] Prolonged or repeated exposure may lead to dermatitis.

  • Respiratory Tract Irritation: As a powder, there is a risk of airborne dust generation. Inhalation of these particles may cause respiratory irritation.[2][5]

Hazard Summary Table:

Hazard ClassificationGHS CategoryDescription
Serious Eye Damage/IrritationCategory 1 / 2Causes serious eye damage/irritation.[1][2][3]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[2][3][4]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[2][4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigate the risks associated with handling 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid. The following PPE is mandatory when working with this compound.

  • Eye and Face Protection: Given the high risk of serious eye damage, robust eye and face protection is non-negotiable.

    • Chemical Safety Goggles: These are required to protect against splashes and dust.[6]

    • Face Shield: A face shield must be worn in conjunction with safety goggles, especially when handling larger quantities of the powder or when there is a significant risk of splashing.[6][7][8]

  • Skin and Body Protection:

    • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended for handling this compound.[6][7] These materials offer good resistance to a range of organic acids.[6][7][9] Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.[4]

    • Laboratory Coat: A full-length laboratory coat is required to protect against skin contact and contamination of personal clothing.[6]

    • Closed-Toe Shoes and Long Pants: This is a standard requirement for all laboratory work to protect the feet and legs from spills.[6]

  • Respiratory Protection:

    • Work in a Ventilated Area: All handling of powdered 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust.[1][5]

    • Respirator: If work cannot be conducted in a fume hood or if there is a potential for significant dust generation, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) should be used.[4][5]

PPE Selection and Use Workflow:

PPE_Workflow cluster_prep Preparation cluster_use Usage Prep Assess Task-Specific Hazards Select_Goggles Select Chemical Safety Goggles Prep->Select_Goggles Select_Face_Shield Select Face Shield Prep->Select_Face_Shield Select_Gloves Select Nitrile or Neoprene Gloves Prep->Select_Gloves Select_Coat Select Lab Coat Prep->Select_Coat Select_Respirator Determine Need for Respirator Prep->Select_Respirator Inspect_PPE Inspect All PPE for Damage Select_Goggles->Inspect_PPE Select_Face_Shield->Inspect_PPE Select_Gloves->Inspect_PPE Select_Coat->Inspect_PPE Select_Respirator->Inspect_PPE Don_PPE Don PPE in Correct Order Inspect_PPE->Don_PPE Conduct_Work Conduct Work in Fume Hood Don_PPE->Conduct_Work Doff_PPE Doff PPE Carefully to Avoid Contamination Conduct_Work->Doff_PPE

Caption: Workflow for PPE selection and use.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is crucial for minimizing exposure and preventing accidents.

Step 1: Pre-Handling Preparations

  • Consult the SDS: Before beginning any work, review the Safety Data Sheet (SDS) for 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid.

  • Designate a Work Area: All handling of this chemical should occur in a designated area, such as a chemical fume hood.[5]

  • Assemble Materials: Ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily available.[8]

Step 2: Handling the Chemical

  • Wear Appropriate PPE: Don all required PPE as outlined in Section 2.

  • Weighing the Powder: When weighing the solid, do so within the fume hood or a ventilated balance enclosure to prevent the dispersion of dust.[10]

  • Dissolving the Solid: If preparing a solution, add the solid to the solvent slowly. Be aware that some reactions may be exothermic.

  • Avoid Inhalation and Contact: At all times, avoid breathing the dust and prevent contact with skin and eyes.[1][5]

  • Wash Hands Thoroughly: After handling the chemical and before leaving the laboratory, wash your hands thoroughly with soap and water, even if gloves were worn.[1][5]

Step 3: Post-Handling Procedures

  • Decontaminate Work Surfaces: Clean the work area thoroughly after use.

  • Properly Store the Chemical: Store 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[1]

  • Dispose of Waste: All waste materials should be disposed of according to the guidelines in Section 5.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Response:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: For small spills of the powder, and if it is safe to do so, proceed with cleanup. For large spills, evacuate the area and contact your institution's emergency response team.

  • Don PPE: Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.

  • Contain and Clean:

    • Carefully sweep up the spilled solid, avoiding the generation of dust.[1]

    • Place the swept-up material into a sealed container for disposal.[1]

    • For residual powder, you can use a damp cloth or paper towel to wipe the area.

    • For spills of a solution, absorb the liquid with an inert material such as vermiculite or sand.[11]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose of Waste: All cleanup materials should be placed in a sealed container and disposed of as hazardous waste.

Exposure Response:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[1] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air.[1][2] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Emergency Response Flowchart:

Emergency_Response cluster_spill Spill Response cluster_exposure Exposure Response Spill Spill Occurs Spill_Alert Alert Others & Assess Spill Size Spill->Spill_Alert Exposure Exposure Occurs Exposure_Action Take Immediate First-Aid Action (Flush Eyes/Skin, Move to Fresh Air) Exposure->Exposure_Action Spill_PPE Don Appropriate PPE Spill_Alert->Spill_PPE Spill_Cleanup Contain & Clean Up Spill Spill_PPE->Spill_Cleanup Spill_Dispose Dispose of Waste Spill_Cleanup->Spill_Dispose Exposure_Medical Seek Immediate Medical Attention Exposure_Action->Exposure_Medical

Caption: Emergency response plan for spills and exposures.

Waste Disposal Plan

Proper disposal of chemical waste is essential for environmental protection and regulatory compliance.

Waste Collection:

  • All solid waste contaminated with 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid, including used gloves, weigh boats, and spill cleanup materials, should be collected in a designated, clearly labeled, and sealed hazardous waste container.

  • Solutions containing this chemical should also be collected in a labeled hazardous waste container. Do not pour chemical waste down the drain.[4]

Disposal Procedure:

  • Segregate Waste: Keep waste containing 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid separate from other waste streams to avoid incompatible chemical reactions.

  • Label Containers: Ensure all waste containers are accurately labeled with the chemical name and associated hazards.

  • Consult EHS: Follow your institution's Environmental Health and Safety (EHS) guidelines for the final disposal of the hazardous waste. This typically involves arranging for pickup by a certified hazardous waste disposal company.

For small quantities of dilute acidic waste, some institutions may permit neutralization followed by drain disposal. However, this should only be done after consulting and receiving explicit approval from your EHS department.[11][12]

References

  • Angene Chemical. Safety Data Sheet for (R)-2-(4-hydroxyphenyl)propanoic acid. [Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment. [Link]

  • University of California, Berkeley Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]

  • PubChem. 2-(4-Hydroxy-phenoxy)-propionic acid. [Link]

  • Cole-Parmer. Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid. [Link]

  • Unspecified Manufacturer. Safety Data Sheet. [Link]

Sources

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